5-Aza-4'-thio-2'-deoxycytidine
説明
This compound is an orally bioavailable, nucleoside analog and DNA methyltransferase I (DNMT1) inhibitor, with potential DNA hypomethylating and antineoplastic activities. Upon administration, this compound (Aza-TdC) gets incorporated into DNA, where it binds to the active site of DNMT1, a maintenance methyltransferase that contributes to the hypermethylation and silencing of tumor suppressor genes. The formation of covalent DNMT1-DNA complexes inhibits DNMT1, prevents DNA methylation of CpG sites, causes CpG demethylation, and results in the re-expression and re-activation of silenced tumor suppressor genes. This inhibits tumor cell proliferation. DNMT1, overactivated in tumor cells, plays a key role in tumor cell proliferation.
Structure
2D Structure
3D Structure
特性
IUPAC Name |
4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]-1,3,5-triazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O3S/c9-7-10-3-12(8(15)11-7)6-1-4(14)5(2-13)16-6/h3-6,13-14H,1-2H2,(H2,9,11,15)/t4-,5+,6+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOOZQNOZVFCJNL-KVQBGUIXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(SC1N2C=NC(=NC2=O)N)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](S[C@H]1N2C=NC(=NC2=O)N)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
169514-76-5 | |
| Record name | 5-Aza-4'-thio-2'-deoxycytidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0169514765 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-AZA-4'-THIO-2'-DEOXYCYTIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U2PTN0RZF6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Aza-4'-thio-2'-deoxycytidine: A Potent DNA Methyltransferase 1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Aza-4'-thio-2'-deoxycytidine (also known as 5-Aza-T-dCyd or NTX-301) is a next-generation, orally bioavailable nucleoside analog that acts as a potent and selective inhibitor of DNA methyltransferase 1 (DNMT1).[1][2][3][4] Its unique chemical structure, featuring a sulfur substitution in the ribose sugar ring, confers a distinct pharmacological profile with an improved therapeutic index compared to earlier DNA hypomethylating agents. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data from preclinical studies, detailed experimental protocols, and an exploration of the signaling pathways it modulates.
Introduction
DNA methylation is a critical epigenetic modification that plays a fundamental role in regulating gene expression. In cancer, aberrant hypermethylation of CpG islands in the promoter regions of tumor suppressor genes leads to their silencing, contributing to uncontrolled cell growth and proliferation.[5] DNA methyltransferase 1 (DNMT1) is the key enzyme responsible for maintaining DNA methylation patterns during cell division.[6][7] Consequently, inhibitors of DNMT1 have emerged as a promising therapeutic strategy for reactivating silenced tumor suppressor genes and restoring normal cellular function.
This compound is a sulfur-containing deoxycytidine analog designed to be a more effective and less toxic inhibitor of DNMT1 than previous generations of hypomethylating agents like decitabine (5-aza-2'-deoxycytidine).[6][7][8] Its oral bioavailability further enhances its potential as a convenient and effective anti-cancer therapeutic.[3][4]
Chemical and Physical Properties
| Property | Value |
| Chemical Name | This compound |
| Synonyms | 5-Aza-T-dCyd, NTX-301 |
| CAS Number | 169514-76-5 |
| Molecular Formula | C₈H₁₂N₄O₃S |
| Molecular Weight | 244.27 g/mol |
Mechanism of Action
The primary mechanism of action of this compound involves its incorporation into DNA during replication. Once integrated into the DNA strand, it acts as a suicide inhibitor of DNMT1. The enzyme recognizes the modified cytosine base and attempts to methylate it, leading to the formation of a stable covalent bond between the enzyme and the DNA. This irreversible trapping of DNMT1 depletes the cell of functional enzyme, leading to passive demethylation of the genome during subsequent rounds of DNA replication. The resulting DNA hypomethylation leads to the re-expression of silenced tumor suppressor genes, such as p15, which in turn inhibits cancer cell proliferation.[3][4]
Logical Workflow of this compound Action
Caption: Workflow of this compound from cellular uptake to antitumor effects.
Quantitative Data
Table 1: In Vitro Cytotoxicity (IC50) of this compound
| Cell Line | Cancer Type | IC50 (µM) |
| CCRF-CEM | Leukemia | 0.2[9][10][11] |
| KG1a | Leukemia | 0.06[9][10][11] |
| NCI-H23 | Lung Carcinoma | 4.5[9][10][11] |
| HCT-116 | Colon Carcinoma | 58[9][10][11] |
| IGROV-1 | Ovarian Carcinoma | 36[9][10][11] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Tumor Model | Dosing Regimen | Outcome |
| NCI-H23 Lung Tumor Xenografts | 6.7, 10 mg/kg/day; IP; for 9 days | Effective antitumor activity[9] |
| CCRF-CEM Leukemia Tumor Xenografts | 5 mg/kg/day; IP; for 9 days | Decreased DNMT1 levels in tumors[9] |
| HCT-116 Colon Carcinoma Xenograft | 1.5 mg/kg; IP; QD×5, rest and repeat 3 cycles | Modest suppression of tumor growth[9] |
| OVCAR3 Ovarian Tumor Xenograft | 1.5 mg/kg; IP; QD×5, rest and repeat 3 cycles | Modest suppression of tumor growth[9] |
| HL-60 Leukemia Xenografts | - | Minimal antitumor effect[9][10] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of this compound on cancer cell lines.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the drug-containing medium. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the drug). Incubate for 72-96 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Western Blot for DNMT1 Depletion
This protocol is used to quantify the depletion of DNMT1 protein in cells treated with this compound.
-
Cell Lysis: Treat cells with this compound at various concentrations and time points. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 4-12% SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against DNMT1 (diluted according to the manufacturer's instructions) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.
Murine Tumor Xenograft Studies
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound.
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ cells in 100 µL of PBS/Matrigel) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Drug Administration: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer this compound via the desired route (e.g., intraperitoneal injection or oral gavage) according to the specified dosing schedule. The control group should receive the vehicle.
-
Endpoint: Continue treatment and monitoring until the tumors in the control group reach a predetermined endpoint size or for a specified duration. Euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, Western blotting for DNMT1, or histological examination).
Signaling Pathways
Re-expression of the tumor suppressor gene p15 (also known as CDKN2B) is a key consequence of DNMT1 inhibition by this compound. p15 is a member of the INK4 family of cyclin-dependent kinase (CDK) inhibitors.
p15 Signaling Pathway Leading to Cell Cycle Arrest
Caption: p15-mediated cell cycle arrest initiated by this compound.
Upon its re-expression, the p15 protein binds to and inhibits the activity of cyclin-dependent kinases 4 and 6 (CDK4/6). This prevents the formation of active CDK4/6-Cyclin D complexes, which are responsible for phosphorylating the retinoblastoma (Rb) protein. Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing it from activating the transcription of genes required for the G1 to S phase transition of the cell cycle. This ultimately leads to G1 cell cycle arrest and an inhibition of tumor cell proliferation.[12]
Conclusion
This compound is a promising novel DNMT1 inhibitor with a distinct chemical structure and a favorable preclinical profile. Its potent and selective mechanism of action, leading to the re-expression of key tumor suppressor genes like p15, results in significant antitumor activity in a range of cancer models. The data presented in this technical guide highlight its potential as a valuable therapeutic agent for the treatment of various malignancies. Further clinical investigation is warranted to fully elucidate its efficacy and safety in cancer patients.
References
- 1. researchgate.net [researchgate.net]
- 2. The H3K36 demethylase Jhdm1b/Kdm2b regulates cell proliferation and senescence through p15Ink4b - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Senescence of human skin-derived precursors regulated by Akt-FOXO3-p27KIP1/p15INK4b signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. scilit.com [scilit.com]
- 6. The CDKN2B gene and its putative association with human ageing [genomics.senescence.info]
- 7. [Impact of p16INK4A and p15INK4B on human hepatocellular carcinoma cell proliferation and apoptosis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, a New Orally Bioavailable Nontoxic "Best-in-Class": DNA Methyltransferase 1-Depleting Agent in Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. glpbio.com [glpbio.com]
- 11. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 12. Pharmacokinetic and pharmacodynamic analysis of 5-aza-2'-deoxycytidine (decitabine) in the design of its dose-schedule for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
5-Aza-4'-thio-2'-deoxycytidine (ATdC): A Technical Guide to a Next-Generation DNMT1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Aza-4'-thio-2'-deoxycytidine (ATdC), also known as Aza-TdC, is a novel, orally bioavailable nucleoside analog that functions as a potent and selective inhibitor of DNA methyltransferase 1 (DNMT1).[1] DNMT1 is the key enzyme responsible for maintaining DNA methylation patterns during cell division, a process frequently dysregulated in cancer and other diseases.[2] Aberrant hypermethylation of CpG islands in promoter regions of tumor suppressor genes is a hallmark of many malignancies, leading to their silencing and contributing to tumorigenesis.[3] ATdC represents a significant advancement over previous generations of DNMT inhibitors, such as decitabine (5-aza-2'-deoxycytidine), by offering a wider therapeutic window due to its enhanced efficacy and markedly lower toxicity.[2][4] This technical guide provides an in-depth overview of ATdC, focusing on its mechanism of action, quantitative data from preclinical studies, and detailed experimental protocols relevant to its evaluation.
Mechanism of Action
ATdC exerts its DNMT1 inhibitory effect through a multi-step process that involves cellular uptake, metabolic activation, incorporation into DNA, and subsequent trapping and degradation of the DNMT1 enzyme.
Upon administration, ATdC is transported into the cell and is metabolically activated through a series of phosphorylation steps, analogous to the activation of decitabine.[5][6] This process, primarily initiated by deoxycytidine kinase (dCK), converts ATdC into its active triphosphate form, this compound triphosphate (ATdCTP).[5] During DNA replication, ATdCTP is incorporated into the newly synthesized DNA strand in place of deoxycytidine triphosphate (dCTP).[1][3]
The presence of the aza- and thio- modifications in the incorporated ATdC creates a suicide substrate for DNMT1.[1][7] When DNMT1 attempts to methylate the cytosine base at the 5-position, it forms a covalent adduct with the ATdC molecule within the DNA.[1] This covalent bond is irreversible, effectively trapping the DNMT1 enzyme on the DNA.[1][8] The formation of these DNMT1-DNA adducts triggers a cellular response that leads to the proteasomal degradation of not only the trapped DNMT1 but also the free, non-chromatin-bound DNMT1.[1][9] This depletion of the cellular DNMT1 pool prevents the maintenance of DNA methylation patterns, leading to passive demethylation of the genome over successive rounds of cell division.[1] The resulting hypomethylation can lead to the re-expression of silenced tumor suppressor genes, cell cycle arrest, and apoptosis in cancer cells.[1]
Quantitative Data
The following tables summarize the in vitro and in vivo efficacy of ATdC from various preclinical studies.
Table 1: In Vitro Cytotoxicity (IC50) of this compound
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Reference |
| CCRF-CEM | Leukemia | 0.2 | 72 h | [10] |
| KG1a | Leukemia | 0.06 | 72 h | [10] |
| NCI-H23 | Lung Carcinoma | 4.5 | 72 h | [10] |
| HCT-116 | Colon Carcinoma | 58 | 72 h | [10] |
| IGROV-1 | Ovarian Carcinoma | 36 | 72 h | [10] |
Table 2: In Vivo Efficacy of this compound in Mouse Xenograft Models
| Tumor Model | Dose and Schedule | Route of Administration | Outcome | Reference |
| NCI-H23 | 6.7, 10 mg/kg/day for 9 days | Intraperitoneal (IP) | Effective antitumor activity | [10] |
| CCRF-CEM | 5 mg/kg/day for 9 days | Intraperitoneal (IP) | Decreased DNMT1 levels in tumors | [10] |
| HCT-116 | 1.5 mg/kg/day, 5 days/week for 3 cycles | Intraperitoneal (IP) | Modest suppression of tumor growth | [10] |
| OVCAR3 | 1.5 mg/kg/day, 5 days/week for 3 cycles | Intraperitoneal (IP) | Modest suppression of tumor growth | |
| HL-60 | Not specified | Not specified | Minimal antitumor effect | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the efficacy and mechanism of action of ATdC.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of ATdC on cancer cell lines and to calculate IC50 values.[11]
Materials:
-
Cancer cell lines (e.g., HCT-116, CCRF-CEM)
-
Complete culture medium (e.g., McCoy's 5A for HCT-116, RPMI-1640 for CCRF-CEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
96-well plates
-
This compound (ATdC)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding:
-
For adherent cells (e.g., HCT-116), harvest cells using Trypsin-EDTA, resuspend in complete medium, and seed into 96-well plates at a density of 5,000-10,000 cells/well.
-
For suspension cells (e.g., CCRF-CEM), directly seed cells into 96-well plates at a similar density.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment (for adherent cells) and recovery.
-
-
Drug Treatment:
-
Prepare serial dilutions of ATdC in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the ATdC dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve ATdC).
-
Incubate the plates for the desired exposure time (e.g., 72 or 96 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plates for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Absorbance Reading:
-
For adherent cells, carefully aspirate the medium without disturbing the formazan crystals. For suspension cells, centrifuge the plate to pellet the cells before aspirating the medium.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Read the absorbance at 570 nm using a multi-well spectrophotometer.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability for each ATdC concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the ATdC concentration and determine the IC50 value using a suitable software.
-
Western Blot for DNMT1 Depletion
This protocol is used to assess the effect of ATdC on the protein levels of DNMT1.[8][12]
Materials:
-
Treated and untreated cell pellets
-
Nuclear and cytoplasmic extraction buffers (e.g., NE-PER kit)
-
Protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against DNMT1 (e.g., from Santa Cruz Biotechnology or Cell Signaling Technology)
-
Primary antibody against a loading control (e.g., Lamin B1 for nuclear fraction, β-actin or GAPDH for total lysate)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) detection reagents
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction:
-
Harvest cells treated with ATdC and control cells.
-
For total protein, lyse cells in RIPA buffer with protease and phosphatase inhibitors.
-
For nuclear and cytoplasmic fractions, use a commercial kit (e.g., NE-PER) following the manufacturer's instructions.[13][14][15][16]
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-DNMT1 antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween 20).
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL detection reagents to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Re-probe the membrane with a loading control antibody to ensure equal protein loading.
-
Quantify the band intensities using densitometry software and normalize the DNMT1 signal to the loading control.
-
Methylation-Specific PCR (MSP) for p15 Gene
This protocol is used to determine the methylation status of the promoter region of a tumor suppressor gene, such as p15, following treatment with ATdC.[17][18][19]
Materials:
-
Genomic DNA extracted from treated and untreated cells
-
Bisulfite conversion kit
-
Primers specific for the methylated and unmethylated sequences of the p15 promoter after bisulfite conversion
-
PCR master mix
-
Agarose gel
-
Ethidium bromide or other DNA stain
-
Gel documentation system
Procedure:
-
Bisulfite Conversion:
-
Treat 1-2 µg of genomic DNA with sodium bisulfite using a commercial kit. This converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
-
Purify the bisulfite-converted DNA.
-
-
PCR Amplification:
-
Set up two separate PCR reactions for each sample: one with primers for the methylated sequence (M-primers) and one with primers for the unmethylated sequence (U-primers).
-
Use an appropriate annealing temperature and number of cycles for the specific primers. A typical PCR program would be: initial denaturation at 95°C for 5 min, followed by 35-40 cycles of denaturation at 95°C for 30s, annealing at a primer-specific temperature for 30s, and extension at 72°C for 30s, with a final extension at 72°C for 5 min.
-
-
Gel Electrophoresis and Visualization:
-
Run the PCR products on a 2% agarose gel.
-
Stain the gel with ethidium bromide and visualize the bands under UV light.
-
-
Data Interpretation:
-
The presence of a band in the lane with M-primers indicates methylation.
-
The presence of a band in the lane with U-primers indicates no methylation.
-
The relative intensity of the bands can provide a semi-quantitative measure of the change in methylation status.
-
In Vivo Xenograft Tumor Model
This protocol describes the establishment of a subcutaneous tumor model in immunodeficient mice to evaluate the in vivo antitumor activity of ATdC.[1][6][20][21][22]
Materials:
-
Immunodeficient mice (e.g., athymic nude or SCID mice), 4-6 weeks old
-
Cancer cell line (e.g., NCI-H23, CCRF-CEM)
-
Complete culture medium
-
PBS or serum-free medium
-
Matrigel (optional)
-
Syringes and needles (27-30 gauge)
-
Calipers
-
This compound (ATdC) for injection
Procedure:
-
Cell Preparation:
-
Culture the chosen cancer cell line to 70-80% confluency.
-
Harvest the cells and wash them twice with sterile PBS or serum-free medium.
-
Resuspend the cells at a concentration of 1-5 x 10^7 cells/mL in PBS or a 1:1 mixture of PBS and Matrigel. Keep the cell suspension on ice.
-
-
Tumor Implantation:
-
Anesthetize the mice.
-
Inject 100-200 µL of the cell suspension subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring and Treatment:
-
Monitor the mice for tumor growth. Tumors should be palpable within 1-3 weeks.
-
Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: Volume = (width)^2 x length / 2.
-
Once tumors reach a certain size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Administer ATdC to the treatment group according to the desired dose and schedule (e.g., daily intraperitoneal injections). The control group should receive the vehicle.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, Western blotting for DNMT1, immunohistochemistry).
-
Visualizations
Signaling Pathway of ATdC Action
Caption: Mechanism of action of this compound (ATdC).
Experimental Workflow for ATdC Evaluation
Caption: Experimental workflow for evaluating ATdC.
Conclusion
This compound is a promising next-generation DNMT1 inhibitor with a favorable preclinical profile. Its potent and selective depletion of DNMT1, coupled with reduced toxicity, suggests a wider therapeutic index compared to existing DNA hypomethylating agents.[2][4] The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in further investigating the therapeutic potential of ATdC. As it progresses through clinical trials, ATdC may offer a new and improved treatment option for various malignancies and other diseases driven by aberrant DNA methylation.
References
- 1. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 2. Whole-Genome Bisulfite Sequencing Protocol for the Analysis of Genome-Wide DNA Methylation and Hydroxymethylation Patterns at Single-Nucleotide Resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biostate.ai [biostate.ai]
- 4. researchgate.net [researchgate.net]
- 5. DNA Methylation: Bisulfite Sequencing Workflow — Epigenomics Workshop 2025 1 documentation [nbis-workshop-epigenomics.readthedocs.io]
- 6. Subcutaneous Xenograft Models for Studying PDT in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. encodeproject.org [encodeproject.org]
- 8. Expression profiling of DNA methyl transferase I (DNMT1) and efficacy of a DNA-hypomethylating agent (decitabine) in combination with chemotherapy in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bisulfite Sequencing: Introduction, Features, Workflow, and Applications - CD Genomics [cd-genomics.com]
- 10. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Endogenous Assays of DNA Methyltransferases: Evidence for Differential Activities of DNMT1, DNMT2, and DNMT3 in Mammalian Cells In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nuclear & Cytoplasmic Extract Protocol | Rockland [rockland.com]
- 14. 2.4 |. Nuclear and cytoplasm protein extraction and western blot analyses [bio-protocol.org]
- 15. m.youtube.com [m.youtube.com]
- 16. Protocol for separation of the nuclear and the cytoplasmic fractions of Xenopus laevis embryonic cells for studying protein shuttling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Bisulfite Conversion Based PCR/Methylation Specific PCR (MSP) Protocols [protocol-online.org]
- 18. Methylation-specific PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. yeasenbio.com [yeasenbio.com]
- 21. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 22. Tumorigenicity Assay in Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacology and Metabolism of 5-Aza-4'-thio-2'-deoxycytidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Aza-4'-thio-2'-deoxycytidine (Aza-T-dCyd) is a next-generation nucleoside analog and a potent inhibitor of DNA methyltransferase 1 (DNMT1).[1][2] Developed as a successor to earlier DNA hypomethylating agents like decitabine (5-aza-2'-deoxycytidine), Aza-T-dCyd exhibits a superior preclinical profile with enhanced oral bioavailability and a more favorable toxicity profile.[3] This technical guide provides a comprehensive overview of the pharmacology and metabolism of Aza-T-dCyd, including its mechanism of action, metabolic activation, and key preclinical and clinical findings. Detailed experimental protocols for assessing its activity and illustrative diagrams of its metabolic and signaling pathways are included to support further research and development.
Introduction
DNA methylation is a critical epigenetic modification that plays a pivotal role in gene regulation. In cancer, aberrant hypermethylation of tumor suppressor genes leads to their silencing and contributes to tumorigenesis. DNA methyltransferase inhibitors aim to reverse this process by inducing DNA hypomethylation and reactivating silenced genes.[4] this compound (Aza-T-dCyd) is a novel cytidine analog that has demonstrated significant promise as a selective and potent DNMT1-depleting agent.[5] Its structural modifications, including the substitution of sulfur at the 4'-position of the deoxyribose sugar, confer unique pharmacological properties that distinguish it from its predecessors.
Pharmacology
Mechanism of Action
Aza-T-dCyd exerts its anticancer effects through the irreversible inhibition of DNA methyltransferase 1 (DNMT1).[1][2] The primary mechanism involves a multi-step process:
-
Cellular Uptake and Activation: As a prodrug, Aza-T-dCyd is transported into the cell and must be metabolically activated.[6]
-
Phosphorylation: The initial and rate-limiting step in its activation is the phosphorylation by deoxycytidine kinase (dCK) to form Aza-T-dCyd monophosphate. Subsequent phosphorylations lead to the formation of the active triphosphate metabolite, this compound triphosphate (Aza-T-dCTP).
-
DNA Incorporation: During DNA replication, Aza-T-dCTP is incorporated into the newly synthesized DNA strand in place of cytosine.[7]
-
Covalent Trapping of DNMT1: When DNMT1 attempts to methylate the incorporated Aza-T-dCyd, a stable covalent bond is formed between the enzyme and the drug. This "traps" the DNMT1 enzyme on the DNA, leading to its degradation via the proteasomal pathway.[8]
-
DNA Hypomethylation: The depletion of active DNMT1 results in a passive loss of DNA methylation patterns during subsequent rounds of DNA replication. This leads to the hypomethylation of CpG islands in the promoter regions of previously silenced tumor suppressor genes.
-
Re-expression of Tumor Suppressor Genes: The removal of repressive methylation marks allows for the re-expression of tumor suppressor genes, which can in turn inhibit tumor cell proliferation and induce apoptosis.[7]
dot
Caption: Mechanism of action of this compound.
Pharmacodynamics
Preclinical studies have consistently demonstrated the potent DNMT1-depleting activity of Aza-T-dCyd in various cancer cell lines.[3] In comparison to decitabine, Aza-T-dCyd often exhibits greater potency and a wider therapeutic window.[5][9] For instance, in HCT-116 colon cancer cells, Aza-T-dCyd was found to be 10-fold more potent than decitabine.[10] Furthermore, DNMT1 knockout HCT-116 cells were significantly less sensitive to Aza-T-dCyd, highlighting its on-target activity.[10]
Pharmacokinetics
A key advantage of Aza-T-dCyd is its improved oral bioavailability compared to decitabine.[3] Preclinical pharmacokinetic studies in mice have provided valuable insights into its absorption, distribution, metabolism, and excretion profile.
Metabolism
The metabolic activation of Aza-T-dCyd is crucial for its pharmacological activity. As a nucleoside analog, it undergoes intracellular phosphorylation to its active triphosphate form.
dot
Caption: Metabolic activation of this compound.
Downstream Signaling Pathways
The re-expression of tumor suppressor genes following DNMT1 inhibition by Aza-T-dCyd can impact various downstream signaling pathways critical for cancer cell survival and proliferation. Two key pathways identified to be modulated by DNMT1 activity are the Wnt/β-catenin and STAT3 signaling pathways.
-
Wnt/β-catenin Pathway: Inhibition of DNMT1 has been shown to suppress the Wnt/β-catenin signaling pathway.[10] This can occur through the re-expression of Wnt pathway inhibitors that are silenced by methylation in cancer cells. Downregulation of DNMT1 can lead to decreased nuclear β-catenin levels and reduced transcription of its target genes, which are often involved in cell proliferation and survival.[6][10]
-
STAT3 Pathway: There is a reciprocal regulatory relationship between STAT3 and DNMT1. Activated STAT3 can induce the expression of DNMT1, contributing to the epigenetic silencing of tumor suppressor genes.[2][11] Conversely, inhibition of DNMT1 can lead to the re-expression of STAT3 signaling inhibitors, such as SHP-1, thereby suppressing STAT3 activation.[2]
dot
Caption: Downstream signaling pathways affected by DNMT1 inhibition.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| CCRF-CEM | Leukemia | 0.2 | 72 |
| KG1a | Leukemia | 0.06 | 72 |
| NCI-H23 | Lung Carcinoma | 4.5 | 72 |
| HCT-116 | Colon Carcinoma | 58 | 72 |
| IGROV-1 | Ovarian Carcinoma | 36 | 72 |
Data compiled from publicly available sources.
Table 2: Preclinical and Clinical Dosing of this compound
| Study Type | Model/Population | Dose | Dosing Schedule | Route of Administration |
| Preclinical | NCI-H23 Tumor Xenografts in Mice | 6.7, 10 mg/kg/day | Daily for 9 days | Intraperitoneal |
| Preclinical | CCRF-CEM Tumor Xenografts in Mice | 5 mg/kg/day | Daily for 9 days | Intraperitoneal |
| Preclinical | HCT116 & OVCAR3 Xenografts in Mice | 1.5 mg/kg | Daily for 5 days, repeat cycles | Intraperitoneal |
| Phase I Clinical Trial | Patients with Advanced Solid Tumors | MTD: 32 mg | Once daily for 5 days a week for 2 weeks in 21-day cycles | Oral |
MTD: Maximum Tolerated Dose. Data compiled from publicly available sources.[12][13]
Experimental Protocols
Western Blot for DNMT1 Depletion
dot
Caption: Western blot workflow for DNMT1 detection.
Protocol:
-
Cell Lysis:
-
Treat cultured cancer cells with varying concentrations of Aza-T-dCyd for the desired duration.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
-
SDS-PAGE:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size on a polyacrylamide gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for DNMT1 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
Methylation-Specific PCR (MSP) for p15 Gene Promoter
Protocol:
-
Genomic DNA Extraction:
-
Extract high-quality genomic DNA from treated and untreated cells using a commercial DNA extraction kit.
-
-
Bisulfite Conversion:
-
Treat the genomic DNA with sodium bisulfite. This converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
-
-
Primer Design:
-
Design two pairs of PCR primers for the p15 gene promoter: one pair specific for the methylated sequence and another for the unmethylated sequence.
-
-
PCR Amplification:
-
Perform two separate PCR reactions for each DNA sample using the methylated and unmethylated primer sets.
-
-
Gel Electrophoresis:
Clonogenic Survival Assay
Protocol:
-
Cell Seeding:
-
Plate a known number of single cells into 6-well plates.
-
-
Drug Treatment:
-
Treat the cells with a range of concentrations of Aza-T-dCyd for a specified period.
-
-
Colony Formation:
-
Wash the cells and replace the drug-containing medium with fresh medium.
-
Incubate the plates for 1-3 weeks to allow for colony formation.
-
-
Staining and Counting:
-
Fix the colonies with a methanol/acetic acid solution and stain with crystal violet.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
-
Data Analysis:
Conclusion
This compound represents a significant advancement in the development of DNA methyltransferase inhibitors. Its potent and selective depletion of DNMT1, coupled with a favorable pharmacokinetic and toxicity profile, makes it a promising candidate for the treatment of various cancers. The detailed pharmacological and metabolic information, along with the experimental protocols provided in this guide, are intended to facilitate further research into the therapeutic potential of this novel epigenetic modulator. Continued investigation into its clinical efficacy and the elucidation of its complex downstream effects will be crucial in realizing its full potential in oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. STAT3 induces transcription of the DNA methyltransferase 1 gene (DNMT1) in malignant T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Aza-4′-thio-2′-deoxycytidine, a New Orally Bioavailable Nontoxic “Best-in-Class”: DNA Methyltransferase 1–Depleting Agent in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sequential gene expression changes in cancer cell lines after treatment with the demethylation agent 5-Aza-2'-deoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gene expression profiling of the synergy of 5-aza-2′-deoxycytidine and paclitaxel against renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A protein interaction between β-catenin and Dnmt1 regulates Wnt Signaling and DNA methylation in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. geneticeducation.co.in [geneticeducation.co.in]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Inhibition of DNA methyltransferase 1 by RNA interference reverses epithelial-mesenchymal transition in highly metastatic 95D lung cancer cells by inhibiting the Wnt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. Deep proteomic analysis of Dnmt1 mutant/hypomorphic colorectal cancer cells reveals dysregulation of epithelial-mesenchymal transition and subcellular re-localization of Beta-Catenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ascopubs.org [ascopubs.org]
- 14. bosterbio.com [bosterbio.com]
- 15. Western Blot Protocol | Proteintech Group [ptglab.com]
- 16. bio-rad.com [bio-rad.com]
- 17. Western Blot (WB) Protocol | EpigenTek [epigentek.com]
- 18. Bisulfite Conversion Based PCR/Methylation Specific PCR (MSP) Protocols [protocol-online.org]
- 19. researchgate.net [researchgate.net]
- 20. Development of a multiplex methylation specific PCR suitable for (early) detection of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 22. Clonogenic assay - Wikipedia [en.wikipedia.org]
- 23. Clonogenic cell survival assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Clonogenic Cell Survival Assay | Springer Nature Experiments [experiments.springernature.com]
- 25. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
An In-depth Technical Guide on the Oral Bioavailability of 5-Aza-4'-thio-2'-deoxycytidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Aza-4'-thio-2'-deoxycytidine (also known as AZA-TdC or fazarabine) is a next-generation nucleoside analog and a potent inhibitor of DNA methyltransferase 1 (DNMT1).[1][2][3][4][5] Its development has been driven by the need for a DNA hypomethylating agent with an improved therapeutic index and oral bioavailability compared to existing treatments like 5-azacytidine and decitabine.[3][4][5] This technical guide provides a comprehensive overview of the oral bioavailability of this compound, consolidating available preclinical and clinical data. It details the methodologies for assessing its pharmacokinetic profile and presents its mechanism of action. While consistently described as orally bioavailable, specific quantitative preclinical data on its absolute bioavailability percentage remains limited in publicly accessible literature.
Introduction
DNA methylation is a critical epigenetic mechanism that, when dysregulated, can lead to the silencing of tumor suppressor genes and contribute to oncogenesis.[3][6] Inhibitors of DNA methyltransferases (DNMTs) can reverse this hypermethylation, restoring the expression of these crucial genes.[3] this compound emerges as a promising therapeutic agent due to its high efficacy in depleting DNMT1 and its reduced toxicity profile observed in preclinical models.[3][4][5] A key advantage of this compound is its oral route of administration, which offers convenience and the potential for extended dosing schedules.[3][5]
Mechanism of Action
This compound exerts its anticancer effects through the inhibition of DNMT1.[3][4][5] Upon administration, it is phosphorylated to its active triphosphate form and incorporated into DNA during replication.[3] Once integrated into the DNA strand, it forms a covalent bond with DNMT1, trapping the enzyme and leading to its degradation.[3] This depletion of DNMT1 prevents the maintenance of DNA methylation patterns, resulting in passive demethylation of the genome, reactivation of tumor suppressor genes, and subsequent inhibition of tumor cell proliferation.[3]
References
- 1. Simultaneous determination of fludarabine and clofarabine in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. animalcare.ubc.ca [animalcare.ubc.ca]
- 3. 5-Aza-4′-thio-2′-deoxycytidine, a New Orally Bioavailable Nontoxic “Best-in-Class”: DNA Methyltransferase 1–Depleting Agent in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a New Orally Bioavailable Nontoxic "Best-in-Class": DNA Methyltransferase 1-Depleting Agent in Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetic and pharmacodynamic analysis of 5-aza-2'-deoxycytidine (decitabine) in the design of its dose-schedule for cancer therapy [pubmed.ncbi.nlm.nih.gov]
The Technical Guide to 5-Aza-4'-thio-2'-deoxycytidine (ATdC) for DNA Hypomethylation
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
DNA hypermethylation is a pivotal epigenetic silencing mechanism that contributes to the pathogenesis of various cancers by inactivating tumor suppressor genes. Reversing this process with DNA methyltransferase (DNMT) inhibitors is a validated therapeutic strategy. 5-Aza-4'-thio-2'-deoxycytidine (ATdC), a second-generation nucleoside analog, has emerged as a potent and orally bioavailable DNMT1 inhibitor.[1][2][3][4] It distinguishes itself from its predecessor, 5-aza-2'-deoxycytidine (decitabine), by exhibiting a superior preclinical profile, including greater potency in specific cell lines and a markedly larger therapeutic index, suggesting a reduction in off-target toxicities.[3][5][6] This guide provides a comprehensive technical overview of ATdC, detailing its mechanism of action, comparative efficacy, experimental protocols for its use, and its impact on key cellular signaling pathways.
Introduction: The Rationale for DNMT1 Inhibition
DNA methylation, primarily at the C5 position of cytosine in CpG dinucleotides, is a critical epigenetic modification that governs gene expression. The maintenance methyltransferase, DNMT1, is responsible for copying methylation patterns to daughter DNA strands during replication, ensuring the stable silencing of genes.[5][6] In oncology, the hypermethylation of CpG islands in the promoter regions of tumor suppressor genes is a common event, leading to their transcriptional silencing and contributing to malignant transformation.[1]
Hypomethylating agents, such as the cytidine analogs decitabine and azacitidine, are designed to reverse this silencing.[5][6] However, their clinical utility can be limited by significant toxicities.[3][5][6] ATdC represents a significant advancement, engineered for more selective DNMT1 depletion with an improved safety profile in preclinical models.[2][4]
Mechanism of Action of ATdC
ATdC is a prodrug that requires cellular uptake and metabolic activation. Its mechanism as a DNMT1 inhibitor is a multi-step process that culminates in the passive demethylation of DNA.
-
Cellular Uptake and Phosphorylation: ATdC is transported into the cell and is phosphorylated by deoxycytidine kinase (dCK) and other kinases into its active triphosphate form, ATdC-TP.
-
DNA Incorporation: During the S-phase of the cell cycle, ATdC-TP is incorporated into newly synthesized DNA strands in place of deoxycytidine.[1]
-
DNMT1 Trapping: When DNMT1 attempts to methylate the CpG site containing ATdC, the sulfur substitution at the 4'-position of the deoxyribose sugar facilitates the formation of an irreversible covalent bond between the enzyme and the modified cytosine base.[1][2]
-
Enzyme Depletion and Hypomethylation: This covalent adduct traps DNMT1 on the DNA, marking it for proteasomal degradation and effectively depleting the cell of active enzyme.[5][7] Subsequent rounds of DNA replication occur without a functional maintenance methyltransferase, leading to a passive, replication-dependent dilution of methylation marks and the re-expression of previously silenced genes.[1]
References
- 1. DNA Methylation Analysis Using Bisulfite Pyrosequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DNA Methylation Analysis Using Bisulfite Pyrosequencing | Springer Nature Experiments [experiments.springernature.com]
- 3. This compound, a New Orally Bioavailable Nontoxic "Best-in-Class": DNA Methyltransferase 1-Depleting Agent in Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 5-Aza-4′-thio-2′-deoxycytidine, a New Orally Bioavailable Nontoxic “Best-in-Class”: DNA Methyltransferase 1–Depleting Agent in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Page 1 [actrec.gov.in]
The Discovery and Development of 5-Aza-4'-thio-2'-deoxycytidine (aza-T-dCyd): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Aza-4'-thio-2'-deoxycytidine (aza-T-dCyd) is a next-generation nucleoside analog that has emerged as a potent and selective inhibitor of DNA methyltransferase 1 (DNMT1). Its development was driven by the need for a less toxic alternative to existing DNA hypomethylating agents like decitabine (5-aza-2'-deoxycytidine). Aza-T-dCyd exhibits promising preclinical antitumor activity, favorable pharmacokinetics, including oral bioavailability, and has progressed to Phase I clinical trials. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical data, and key experimental methodologies related to aza-T-dCyd.
Introduction: The Rationale for a Novel DNMT1 Inhibitor
DNA methylation is a critical epigenetic modification that plays a pivotal role in gene regulation. In cancer, aberrant hypermethylation of CpG islands in the promoter regions of tumor suppressor genes leads to their silencing, contributing to tumorigenesis. DNA methyltransferase 1 (DNMT1) is the key enzyme responsible for maintaining DNA methylation patterns during cell division. Inhibition of DNMT1 offers a therapeutic strategy to reverse this epigenetic silencing and restore the expression of tumor suppressor genes.
First-generation DNMT1 inhibitors, such as decitabine and 5-azacytidine, have demonstrated clinical efficacy in hematological malignancies. However, their use is often limited by significant toxicity. This created a clear need for the development of novel DNMT1 inhibitors with an improved therapeutic index. Aza-T-dCyd was designed to meet this need, offering potent DNMT1 inhibition with a more favorable toxicity profile.
Mechanism of Action
Aza-T-dCyd is a prodrug that requires intracellular phosphorylation to its active triphosphate form. This active metabolite is then incorporated into DNA during replication. The presence of the aza-group at the 5-position of the cytosine ring and the thio-modification in the deoxyribose sugar facilitates the formation of a covalent bond between aza-T-dCyd incorporated in DNA and the catalytic site of DNMT1. This irreversible trapping of DNMT1 leads to its depletion from the cell, resulting in passive demethylation of the genome during subsequent rounds of DNA replication. The restoration of tumor suppressor gene expression, such as p15 (CDKN2B) and p16 (CDKN2A), leads to cell cycle arrest and apoptosis in cancer cells.
Quantitative Preclinical Data
In Vitro Efficacy
Aza-T-dCyd has demonstrated potent cytotoxic activity across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight its efficacy, particularly in leukemia cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Citation(s) |
| CCRF-CEM | Leukemia | 0.2 | [1] |
| KG1a | Leukemia | 0.06 | [1] |
| NCI-H23 | Lung Carcinoma | 4.5 | [1] |
| HCT-116 | Colon Carcinoma | 58 | [1] |
| IGROV-1 | Ovarian Carcinoma | 36 | [1] |
In Vivo Efficacy
Preclinical studies in xenograft models have shown the antitumor activity of aza-T-dCyd. These studies highlight its efficacy in various tumor types and provide insights into effective dosing and administration routes.
| Xenograft Model | Cancer Type | Dosing and Administration | Outcome | Citation(s) |
| NCI-H23 | Non-Small Cell Lung Cancer | 6.7, 10 mg/kg/day; IP; for 9 days | Effective against tumor xenografts | [1] |
| CCRF-CEM | Leukemia | 5 mg/kg/day; IP; for 9 days | Decreased DNMT1 levels in tumors | [1] |
| HCT-116 | Colon Carcinoma | 1.5 mg/kg; IP; QDx5, rest and repeat 3 cycles | Modest suppression of tumor growth | [1] |
| OVCAR3 | Ovarian Carcinoma | 1.5 mg/kg; IP; QDx5, rest and repeat 3 cycles | Modest suppression of tumor growth | [1] |
| HL-60 | Leukemia | Not specified | Minimal antitumor effect | [1] |
Pharmacokinetics and Toxicity
A key advantage of aza-T-dCyd is its improved pharmacokinetic profile and reduced toxicity compared to decitabine.
| Parameter | Value | Species | Citation(s) |
| Oral Bioavailability | 80% | Mice | [2] |
| Toxicity Comparison | Less toxic than decitabine in mouse models | Mice | [2][3] |
Experimental Protocols
Chemical Synthesis of this compound
Disclaimer: The following is a summarized protocol based on available literature. For a detailed, step-by-step synthesis, please refer to the original publication: J. Med. Chem. 2003, 46, 23, 4974–4987.
The synthesis of aza-T-dCyd involves a multi-step process, typically starting from a protected thio-ribose derivative. A key step is the stereoselective coupling of the thio-sugar with a silylated 5-azacytosine base, followed by deprotection to yield the final product.
In Vitro Cell Viability Assay
-
Cell Culture: Culture human cancer cell lines (e.g., CCRF-CEM, HCT-116) in appropriate media and conditions.
-
Seeding: Seed cells in 96-well plates at a predetermined density.
-
Treatment: After 24 hours, treat the cells with a serial dilution of aza-T-dCyd. Include a vehicle control.
-
Incubation: Incubate the plates for 72-96 hours.
-
Viability Assessment: Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the drug concentration.
In Vivo Xenograft Studies
-
Animal Models: Use immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers.
-
Treatment Initiation: When tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer aza-T-dCyd via the desired route (e.g., intraperitoneal injection or oral gavage) according to the predetermined dosing schedule. The control group receives the vehicle.
-
Endpoint Analysis: Monitor tumor growth, body weight, and overall animal health. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for DNMT1 levels).[4]
Western Blot for DNMT1 Depletion
-
Protein Extraction: Lyse cells or tumor tissues treated with aza-T-dCyd to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Electrotransfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for DNMT1. Follow this with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control, such as β-actin, to ensure equal protein loading.
Signaling Pathway
The primary signaling pathway affected by aza-T-dCyd is the cell cycle regulatory pathway. By inducing the re-expression of the tumor suppressor proteins p15 and p16, aza-T-dCyd inhibits the activity of cyclin-dependent kinases 4 and 6 (CDK4/6). This prevents the phosphorylation of the retinoblastoma protein (pRb), which in turn keeps the E2F transcription factor in an inactive state, leading to G1 cell cycle arrest.[5][6]
Conclusion
Aza-T-dCyd represents a significant advancement in the field of epigenetic therapy. Its potent and selective inhibition of DNMT1, coupled with a favorable preclinical safety and pharmacokinetic profile, makes it a promising candidate for the treatment of various cancers. The ongoing clinical trials will be crucial in determining its ultimate role in the therapeutic arsenal against malignant diseases. This technical guide provides a foundational understanding for researchers and drug development professionals working with or interested in this novel anticancer agent.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. 5-Aza-4′-thio-2′-deoxycytidine, a New Orally Bioavailable Nontoxic “Best-in-Class”: DNA Methyltransferase 1–Depleting Agent in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Universal inactivation of both p16 and p15 but not downstream components is an essential event in the pathogenesis of T-cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evidence for different modes of action of cyclin-dependent kinase inhibitors: p15 and p16 bind to kinases, p21 and p27 bind to cyclins - PubMed [pubmed.ncbi.nlm.nih.gov]
5-Aza-4'-thio-2'-deoxycytidine: A Technical Guide to its Mechanism and Role in Tumor Suppressor Gene Re-expression
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of 5-Aza-4'-thio-2'-deoxycytidine (Aza-TdC), a potent and orally bioavailable DNA methyltransferase 1 (DNMT1) inhibitor. The document details its mechanism of action, focusing on the re-expression of tumor suppressor genes silenced by aberrant DNA methylation in cancer. It includes a compilation of quantitative data from preclinical and clinical studies, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows. This guide is intended to be a comprehensive resource for researchers and professionals in oncology drug development.
Introduction
Epigenetic modifications, particularly DNA methylation, play a crucial role in the regulation of gene expression. In carcinogenesis, hypermethylation of CpG islands in the promoter regions of tumor suppressor genes is a common mechanism for their silencing, contributing to uncontrolled cell growth and tumor progression.[1] Reversing this aberrant methylation presents a promising therapeutic strategy.
This compound (Aza-TdC) is a nucleoside analog that acts as a mechanism-based inhibitor of DNA methyltransferase 1 (DNMT1), the key enzyme responsible for maintaining DNA methylation patterns during cell division.[2][3] Aza-TdC offers potential advantages over earlier generations of DNMT inhibitors, such as 5-azacytidine and decitabine, including greater incorporation into DNA, lower cytotoxicity, and oral bioavailability.[4] Preclinical and early clinical studies have demonstrated its potential in reactivating silenced tumor suppressor genes and inhibiting tumor growth.[5][6]
Mechanism of Action
Aza-TdC exerts its anti-tumor effects through the irreversible inhibition of DNMT1. As a cytidine analog, it is incorporated into replicating DNA. DNMT1 recognizes the incorporated Aza-TdC as a substrate and attempts to methylate the cytosine base. However, the chemical structure of Aza-TdC leads to the formation of a covalent bond between the enzyme and the DNA, effectively trapping DNMT1.[4] This depletion of active DNMT1 leads to a passive demethylation of the genome during subsequent rounds of DNA replication. The resulting hypomethylation of promoter regions of tumor suppressor genes allows for their re-expression, leading to the restoration of their normal functions in controlling cell cycle progression and inducing apoptosis.[3]
Signaling Pathways of Re-expressed Tumor Suppressor Genes
The re-expression of key tumor suppressor genes, such as p15 (CDKN2B) and p16 (CDKN2A), is a critical downstream effect of Aza-TdC treatment. These proteins are cyclin-dependent kinase (CDK) inhibitors that play a pivotal role in cell cycle regulation.
-
p16 (CDKN2A): Upon re-expression, p16 binds to and inhibits CDK4 and CDK6. This prevents the formation of active complexes with cyclin D, which are necessary for the phosphorylation of the retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the transcription of genes required for the G1 to S phase transition, thereby inducing cell cycle arrest.[7][8]
-
p15 (CDKN2B): Similar to p16, p15 also inhibits CDK4 and CDK6, leading to G1 cell cycle arrest.[9] Its expression is also induced by transforming growth factor-beta (TGF-β), suggesting a role in TGF-β-mediated growth inhibition.[3]
The re-activation of these pathways can also lead to apoptosis, often through p53-dependent and independent mechanisms.
Quantitative Data
In Vitro Cytotoxicity (IC50)
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Aza-TdC in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| CCRF-CEM | Leukemia | 0.2 | [10] |
| KG1a | Leukemia | 0.06 | [10] |
| NCI-H23 | Lung Carcinoma | 4.5 | [10] |
| HCT-116 | Colon Carcinoma | 58 | [10] |
| IGROV-1 | Ovarian Carcinoma | 36 | [10] |
Preclinical In Vivo Efficacy
Studies in mouse xenograft models have demonstrated the anti-tumor activity of Aza-TdC.
| Tumor Model | Dosing Regimen | Outcome | Citation |
| NCI-H23 Xenograft | 6.7 or 10 mg/kg/day IP for 9 days | Effective anti-tumor activity | [10] |
| CCRF-CEM Xenograft | 5 mg/kg/day IP for 9 days | Decreased DNMT1 levels in tumors | [10] |
| HCT116 Xenograft | 1.5 mg/kg IP, QD x 5, rest & repeat 3 cycles | Modest suppression of tumor growth | [10] |
| OVCAR3 Xenograft | 1.5 mg/kg IP, QD x 5, rest & repeat 3 cycles | Modest suppression of tumor growth | [10] |
| MEN1 PNETs | 1 mg/kg IP, 21-day cycles | Decreased serum insulin, increased survival | [11] |
Clinical Trial Data (Phase I - NCT03366116)
A Phase I clinical trial evaluated the safety and efficacy of oral Aza-TdC in patients with advanced solid tumors.
| Parameter | Value | Citation |
| Patient Population | 18 patients with advanced solid tumors | |
| Dosing Regimen | Orally, once daily for 5 days/week for 2 weeks in 21-day cycles | |
| Maximum Tolerated Dose (MTD) | 32 mg | |
| Dose-Limiting Toxicities (DLTs) at 48 mg | Grade 3 rash, Grade 3 acute kidney injury, Grade 3 myelosuppression | [5] |
| DLT at 32 mg | Grade 4 neutropenia (in 1 of 10 patients) | [5] |
| Best Response (n=14) | Stable Disease: 11 patients, Progressive Disease: 3 patients |
Preclinical Pharmacokinetics in Mice
Pharmacokinetic studies in mice have provided initial data on the absorption, distribution, metabolism, and excretion of Aza-TdC.
| Parameter | Value | Citation |
| Half-life (t1/2) | ~5 times that of decitabine in phosphate buffer | [12] |
| Oral Bioavailability | High | [12] |
Experimental Protocols
Cell Culture and Drug Treatment
-
Cell Lines: Culture human cancer cell lines (e.g., HCT-116, CCRF-CEM) in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Aza-TdC Preparation: Prepare a stock solution of Aza-TdC in DMSO. Further dilute in culture medium to the desired final concentrations immediately before use.
-
Treatment: Seed cells in culture plates and allow them to adhere overnight. Replace the medium with fresh medium containing various concentrations of Aza-TdC or vehicle control (DMSO).
-
Duration: Incubate cells with the drug for the desired time period (e.g., 72-96 hours). Due to the mechanism of action, multiple cell cycles may be required for optimal effect.
DNMT1 Inhibition Assay (ELISA-based)
This protocol is adapted from commercially available DNMT1 activity assay kits.
-
Nuclear Extraction: Isolate nuclear extracts from treated and untreated cells using a nuclear extraction kit.
-
Protein Quantification: Determine the protein concentration of the nuclear extracts using a BCA protein assay.
-
Assay Plate Preparation: Use a 96-well plate pre-coated with a cytosine-rich DNA substrate.
-
Enzymatic Reaction:
-
Add DNMT assay buffer, the nuclear extract (containing DNMT1), and S-adenosylmethionine (SAM, the methyl donor) to each well.
-
For inhibitor studies, pre-incubate the nuclear extract with Aza-TdC before adding to the plate.
-
Incubate the plate at 37°C for 1-2 hours to allow for DNA methylation.
-
-
Detection:
-
Wash the plate to remove unbound components.
-
Add a primary antibody specific for 5-methylcytosine (5-mC) and incubate for 1 hour.
-
Wash the plate and add a secondary HRP-conjugated antibody. Incubate for 30-60 minutes.
-
Wash the plate and add a colorimetric HRP substrate.
-
-
Data Analysis: Measure the absorbance at 450 nm using a microplate reader. DNMT1 activity is proportional to the optical density. Calculate the percentage of inhibition for Aza-TdC treated samples compared to the control.
DNA Methylation Analysis (Bisulfite Sequencing)
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from Aza-TdC treated and control cells using a DNA extraction kit.
-
Bisulfite Conversion: Treat 1-2 µg of genomic DNA with sodium bisulfite using a commercial kit. This converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
-
PCR Amplification:
-
Design primers specific to the promoter region of the tumor suppressor gene of interest (e.g., p15, p16). Primers should be designed to amplify the bisulfite-converted DNA.
-
Perform PCR using a hot-start polymerase.
-
-
PCR Product Purification: Purify the PCR product using a gel or column purification kit.
-
Cloning and Sequencing:
-
Clone the purified PCR products into a TA cloning vector.
-
Transform the vectors into competent E. coli.
-
Select and culture individual bacterial colonies.
-
Isolate plasmid DNA and sequence the inserts using Sanger sequencing.
-
-
Data Analysis: Align the sequences and quantify the percentage of methylated cytosines at each CpG site.
Gene Expression Analysis (RT-qPCR)
-
RNA Extraction: Isolate total RNA from Aza-TdC treated and control cells using a suitable RNA extraction kit.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcriptase kit with oligo(dT) and random primers.
-
qPCR:
-
Design or obtain validated primers for the tumor suppressor genes of interest and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Prepare the qPCR reaction mixture containing cDNA, primers, and a SYBR Green or TaqMan master mix.
-
Perform the qPCR reaction on a real-time PCR instrument.
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.
Conclusion
This compound is a promising second-generation DNMT1 inhibitor with a favorable preclinical profile, including oral bioavailability and reduced toxicity compared to earlier agents. Its mechanism of action, centered on the depletion of DNMT1 and subsequent re-expression of silenced tumor suppressor genes, provides a strong rationale for its development as an anti-cancer therapeutic. The data and protocols presented in this guide offer a comprehensive resource for researchers to further investigate the potential of Aza-TdC in various cancer models and to design and execute key experiments to elucidate its biological effects. Ongoing clinical trials will be crucial in determining its safety and efficacy in patients with solid tumors and hematological malignancies.
References
- 1. Cell Cycle and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 4. EpiQuik DNMT1 Activity/Inhibitor Screening Assay Core Kit | EpigenTek [epigentek.com]
- 5. The CDKN2B gene and its putative association with human ageing [genomics.senescence.info]
- 6. CDKN2A gene: MedlinePlus Genetics [medlineplus.gov]
- 7. Comprehensive Analysis Revealed that CDKN2A is a Biomarker for Immune Infiltrates in Multiple Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Regulatory Mechanisms of Tumor Suppressor P16INK4A and Relevance to Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CDKN2B - Wikipedia [en.wikipedia.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. netrf.org [netrf.org]
- 12. 5-Aza-4′-thio-2′-deoxycytidine, a New Orally Bioavailable Nontoxic “Best-in-Class”: DNA Methyltransferase 1–Depleting Agent in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
5-Aza-4'-thio-2'-deoxycytidine: A Technical Guide to a Next-Generation Nucleoside Analog and DNMT1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Aza-4'-thio-2'-deoxycytidine (Aza-TdC) is a potent, orally bioavailable nucleoside analog that functions as a mechanism-based inhibitor of DNA methyltransferase 1 (DNMT1).[1][2] Its unique chemical structure, featuring a nitrogen atom at the 5-position of the cytosine ring and a sulfur substitution in the deoxyribose sugar moiety, confers a distinct pharmacological profile compared to earlier generations of hypomethylating agents. By incorporating into DNA and forming a covalent adduct with DNMT1, Aza-TdC effectively traps and depletes the enzyme, leading to the reactivation of silenced tumor suppressor genes and subsequent antitumor activity.[1][3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biological data, detailed experimental protocols, and a summary of its preclinical development.
Introduction: The Role of a Novel Nucleoside Analog in Epigenetic Therapy
This compound is classified as a nucleoside analog, a class of compounds that mimic endogenous nucleosides and can be incorporated into DNA or RNA.[1][2] Specifically, it is a deoxycytidine analog with key chemical modifications that enhance its therapeutic properties.[4] The primary molecular target of Aza-TdC is DNMT1, the enzyme responsible for maintaining DNA methylation patterns during cell division.[1][2][4] In many cancers, aberrant hypermethylation of CpG islands in the promoter regions of tumor suppressor genes leads to their silencing, contributing to tumorigenesis.[3] As a DNMT1 inhibitor, this compound offers a promising strategy to reverse this epigenetic silencing and restore normal cellular function.[3]
Mechanism of Action
The mechanism of action of this compound involves a multi-step process that ultimately leads to the depletion of active DNMT1 and the reactivation of tumor suppressor genes.
-
Cellular Uptake and Activation: As a nucleoside analog, Aza-TdC is transported into the cell via nucleoside transporters. It is then phosphorylated by cellular kinases to its active triphosphate form.
-
DNA Incorporation: The triphosphate metabolite of Aza-TdC is incorporated into newly synthesized DNA strands during replication in place of deoxycytidine.
-
Covalent Trapping of DNMT1: When DNMT1 attempts to methylate the incorporated 5-azacytosine base, the nitrogen at the 5-position facilitates the formation of a stable, irreversible covalent bond between the enzyme and the DNA.[1]
-
DNMT1 Depletion: This covalent trapping renders DNMT1 inactive and targets it for proteasomal degradation.[1]
-
DNA Hypomethylation and Gene Reactivation: The depletion of active DNMT1 leads to a passive loss of methylation patterns on newly synthesized DNA strands. This global hypomethylation results in the re-expression of previously silenced tumor suppressor genes.[1][3]
-
Antitumor Effects: The reactivation of tumor suppressor genes restores critical cell cycle checkpoints, induces apoptosis, and inhibits tumor growth.[3]
Quantitative Biological Data
The following tables summarize the in vitro and in vivo activity of this compound from preclinical and clinical studies.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time |
| CCRF-CEM | Leukemia | 0.2 | 72 hours[4][5] |
| KG1a | Leukemia | 0.06 | 72 hours[4][5] |
| NCI-H23 | Lung Carcinoma | 4.5 | 72 hours[4][5] |
| HCT-116 | Colon Carcinoma | 58 | 72 hours[4][5] |
| IGROV-1 | Ovarian Carcinoma | 36 | 72 hours[4][5] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Tumor Model | Dosing Regimen | Route | Outcome |
| NCI-H23 | 6.7, 10 mg/kg/day for 9 days | IP | Effective antitumor activity[5] |
| CCRF-CEM | 5 mg/kg/day for 9 days | IP | Decreased DNMT1 levels in tumors[5] |
| HCT116 | 1.5 mg/kg, QD x 5, rest and repeat 3 cycles | IP | Modest suppression of tumor growth[5] |
| OVCAR3 | 1.5 mg/kg, QD x 5, rest and repeat 3 cycles | IP | Modest suppression of tumor growth[5] |
Table 3: Phase I Clinical Trial Data in Advanced Solid Tumors
| Parameter | Value |
| Maximum Tolerated Dose (MTD) | 32 mg |
| Dosing Schedule | Orally, once a day for 5 days of each week for 2 weeks, in 21-day cycles |
| Best Response (evaluable patients) | Stable Disease (11 out of 14 patients) |
| Dose-Limiting Toxicities (at 48 mg) | Grade 3 rash, Grade 3 acute kidney injury, Grade 3 myelosuppression |
Experimental Protocols
In Vitro DNMT1 Inhibition Assay (ELISA-based)
This protocol provides a general framework for assessing the inhibitory activity of this compound against DNMT1 using a non-radioactive, ELISA-based method.
Materials:
-
Recombinant human DNMT1 enzyme
-
DNMT1 assay buffer
-
S-adenosyl-L-methionine (SAM)
-
DNA substrate (e.g., poly(dI-dC)) coated on microplate wells
-
Anti-5-methylcytosine primary antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
This compound (test compound)
-
Positive control inhibitor (e.g., Decitabine)
Procedure:
-
Prepare Reagents: Dilute the DNMT1 enzyme, SAM, and test compound to the desired concentrations in DNMT1 assay buffer.
-
Reaction Setup: To each well of the DNA-coated microplate, add the DNMT1 enzyme, SAM, and either the test compound, positive control, or vehicle control.
-
Incubation: Incubate the plate at 37°C for 1-2 hours to allow the methylation reaction to proceed.
-
Washing: Wash the plate three times with wash buffer to remove unreacted components.
-
Primary Antibody Incubation: Add the diluted anti-5-methylcytosine antibody to each well and incubate at room temperature for 1 hour.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add the diluted HRP-conjugated secondary antibody to each well and incubate at room temperature for 30 minutes.
-
Washing: Repeat the washing step.
-
Signal Development: Add TMB substrate to each well and incubate in the dark until a color change is observed.
-
Stop Reaction: Add the stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition of DNMT1 activity for each concentration of the test compound relative to the vehicle control.
Cell Viability Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound and incubate for the desired exposure time (e.g., 72 hours). Include vehicle-treated and untreated control wells.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control. Determine the IC50 value using a dose-response curve fitting software.
DNA Methylation Analysis (Bisulfite Pyrosequencing)
This protocol provides a method to quantify the methylation status of specific CpG sites in the promoter regions of tumor suppressor genes following treatment with this compound.
Materials:
-
Genomic DNA isolated from treated and untreated cells
-
Bisulfite conversion kit
-
PCR primers specific for the bisulfite-converted DNA sequence of the target gene promoter
-
Biotinylated PCR primer
-
Pyrosequencing instrument and reagents
-
Sequencing primer
Procedure:
-
Bisulfite Conversion: Treat genomic DNA with sodium bisulfite to convert unmethylated cytosines to uracils, while methylated cytosines remain unchanged.
-
PCR Amplification: Amplify the target region of the bisulfite-converted DNA using specific primers, with one of the primers being biotinylated.
-
Template Preparation: Capture the biotinylated PCR product on streptavidin-coated beads and denature to obtain single-stranded DNA.
-
Pyrosequencing: Anneal the sequencing primer to the single-stranded template and perform pyrosequencing. The instrument will sequentially add dNTPs and detect the pyrophosphate released upon incorporation, generating a pyrogram.
-
Data Analysis: The software will quantify the ratio of C to T at each CpG site, which corresponds to the percentage of methylation. Compare the methylation levels in treated versus untreated samples.
Signaling Pathways and Experimental Workflows
Signaling Pathways Affected by this compound
The reactivation of tumor suppressor genes by this compound impacts several critical signaling pathways involved in cancer development and progression. Below are diagrams of two such pathways.
Caption: p16/CDKN2A Pathway Reactivation.
Caption: RASSF1A-Hippo Pathway Axis.
Preclinical Development Workflow for a Nucleoside Analog
The following diagram illustrates a typical preclinical development workflow for a novel anticancer nucleoside analog like this compound.
Caption: Preclinical Development Workflow.
Conclusion
This compound represents a significant advancement in the field of epigenetic therapy. Its oral bioavailability, potent DNMT1 inhibitory activity, and distinct preclinical profile make it a compelling candidate for further investigation in the treatment of various malignancies. The data and protocols presented in this technical guide are intended to provide researchers and drug development professionals with a comprehensive resource to facilitate the continued exploration of this promising nucleoside analog. Further studies are warranted to fully elucidate its clinical potential and to identify patient populations most likely to benefit from this targeted epigenetic therapy.
References
- 1. 5-Aza-4′-thio-2′-deoxycytidine, a New Orally Bioavailable Nontoxic “Best-in-Class”: DNA Methyltransferase 1–Depleting Agent in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a New Orally Bioavailable Nontoxic "Best-in-Class": DNA Methyltransferase 1-Depleting Agent in Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of novel pyrimidine nucleoside analogs as potential anticancer agents: Synthesis, characterization, and In-vitro evaluation against pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for 5-Aza-4'-thio-2'-deoxycytidine (ATdC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Aza-4'-thio-2'-deoxycytidine (ATdC), also known as Aza-TdCyd, is a next-generation DNA methyltransferase 1 (DNMT1) inhibitor with significant potential in oncology and other diseases driven by epigenetic dysregulation.[1][2] As a sulfur-containing deoxycytidine analog, ATdC demonstrates potent DNA hypomethylating activity and antitumor effects.[3] Preclinical studies have highlighted its advantages over earlier DNMT inhibitors like decitabine (5-aza-2'-deoxycytidine), including oral bioavailability, a superior toxicity profile, and a larger therapeutic index.[1][2][4] This document provides detailed experimental protocols for the application of ATdC in in vitro and in vivo research settings, along with a summary of its quantitative effects on cancer cell lines.
Introduction
DNA methylation is a critical epigenetic modification that, when dysregulated, can lead to the silencing of tumor suppressor genes and contribute to cancer development.[5] DNA methyltransferase 1 (DNMT1) is the key enzyme responsible for maintaining DNA methylation patterns during cell replication.[1][2] ATdC is a potent and selective inhibitor of DNMT1.[1][2][4] Upon administration, it is incorporated into DNA, where it forms a covalent complex with DNMT1, trapping the enzyme and leading to its depletion.[5] This inhibition of DNMT1 activity results in passive demethylation of CpG sites during subsequent rounds of DNA replication, leading to the re-expression of silenced tumor suppressor genes and subsequent inhibition of tumor cell proliferation.[5]
Data Presentation
In Vitro Cytotoxicity of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of ATdC in various human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time |
| CCRF-CEM | Leukemia | 0.2 | 72 hours[3] |
| KG1a | Leukemia | 0.06 | 72 hours[3] |
| NCI-H23 | Lung Carcinoma | 4.5 | Not Specified[3] |
| HCT-116 | Colon Carcinoma | 58 | Not Specified[3] |
| IGROV-1 | Ovarian Carcinoma | 36 | Not Specified[3] |
Note: IC50 values can vary depending on the specific experimental conditions and cell line characteristics.
In Vivo Efficacy of this compound in Xenograft Models
The following table outlines effective dosing regimens for ATdC in preclinical mouse xenograft models.
| Tumor Model | Dosing Regimen | Administration Route | Outcome |
| NCI-H23 | 6.7, 10 mg/kg/day for 9 days | Intraperitoneal (IP) | Effective against tumor xenografts[3] |
| CCRF-CEM | 5 mg/kg/day for 9 days | Intraperitoneal (IP) | Decreased DNMT1 levels in tumors[3] |
| HCT-116 | 1.5 mg/kg/day, 5 days on, rest, repeat 3 cycles | Intraperitoneal (IP) | Modest suppression of tumor growth[3] |
| OVCAR3 | 1.5 mg/kg/day, 5 days on, rest, repeat 3 cycles | Intraperitoneal (IP) | Modest suppression of tumor growth[3] |
| HL-60 | Not Specified | Not Specified | Minimal antitumor effect[3] |
Mandatory Visualization
Caption: Mechanism of action of this compound (ATdC).
References
- 1. 5-Aza-4′-thio-2′-deoxycytidine, a New Orally Bioavailable Nontoxic “Best-in-Class”: DNA Methyltransferase 1–Depleting Agent in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a New Orally Bioavailable Nontoxic "Best-in-Class": DNA Methyltransferase 1-Depleting Agent in Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Facebook [cancer.gov]
Application Notes and Protocols for 5-Aza-4'-thio-2'-deoxycytidine (ATdC) in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Aza-4'-thio-2'-deoxycytidine (also known as Aza-TdCyd or ATdC) is a potent, orally bioavailable DNA methyltransferase 1 (DNMT1) inhibitor with significant potential in cancer research and drug development.[1][2][3] As a nucleoside analog, ATdC integrates into DNA and forms an irreversible covalent bond with DNMT1, trapping the enzyme and leading to its proteasomal degradation.[4][5] This targeted depletion of DNMT1 results in DNA hypomethylation and the re-expression of silenced tumor suppressor genes, ultimately inhibiting cancer cell proliferation.[4] Notably, ATdC exhibits a more favorable toxicity profile compared to its predecessors, such as 5-aza-2'-deoxycytidine (decitabine), making it a "best-in-class" DNMT1-depleting agent for further investigation.[1][3][5]
These application notes provide detailed protocols for utilizing ATdC in cell culture to study its effects on DNA methylation, cell viability, and gene expression.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound (ATdC) in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| CCRF-CEM | Leukemia | 0.2 | 72 | [2][6] |
| KG1a | Myeloid Leukemia | 0.06 | 72 | [2][6] |
| NCI-H23 | Lung Carcinoma | 4.5 | Not Specified | [2][6] |
| HCT-116 | Colon Carcinoma | 58 | Not Specified | [2][6] |
| IGROV-1 | Ovarian Carcinoma | 36 | Not Specified | [2][6] |
| HCT-116 | Colon Carcinoma | >10 (compared to 1 for aza-dCyd) | 96 | [1] |
Table 2: Effective Concentrations of ATdC for DNMT1 Depletion
| Cell Line | Cancer Type | Concentration Range (µM) | Treatment Duration (h) | Effect | Reference |
| NCI-H23 | Lung Carcinoma | 0.1 - 20 | 96 | Marked DNMT1 depletion | [2][6] |
| HCT-116 | Colon Carcinoma | 0.1 - 20 | 96 | Marked DNMT1 depletion | [2][6] |
| IGROV-1 | Ovarian Carcinoma | 0.1 - 20 | 96 | Marked DNMT1 depletion | [2][6] |
| CCRF-CEM | Leukemia | 0.1, 0.5, 1 | 96 | Marked DNMT1 depletion | [2][6] |
| KG1a | Myeloid Leukemia | 0.1, 0.5, 1 | 96 | Marked DNMT1 depletion | [2][6] |
Experimental Protocols
Protocol 1: Preparation of ATdC Stock Solution
Materials:
-
This compound (ATdC) powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Prepare a 10 mM stock solution of ATdC in DMSO. For example, to prepare 1 ml of a 10 mM stock, dissolve 2.44 mg of ATdC (Molecular Weight: 244.25 g/mol ) in 1 ml of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C. ATdC is unstable in aqueous solutions, so it is recommended to prepare fresh dilutions in culture medium for each experiment.[7]
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of ATdC on a chosen cell line.
Materials:
-
Cancer cell line of interest (e.g., HCT-116, CCRF-CEM)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
ATdC stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 4 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. The optimal seeding density should be determined empirically for each cell line to ensure they are in the logarithmic growth phase at the end of the experiment.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
ATdC Treatment: Prepare serial dilutions of ATdC in complete medium from the 10 mM stock. A typical concentration range to test is 0.1 µM to 100 µM.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of ATdC. Include a vehicle control group treated with the same concentration of DMSO as the highest ATdC concentration.
-
Incubation: Incubate the cells with ATdC for the desired time points (e.g., 24, 48, 72, or 96 hours). For DNMT inhibitors, longer incubation times that span multiple cell cycles are often necessary to observe maximal effects.[7]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.
Protocol 3: Western Blot Analysis for DNMT1 Depletion
This protocol is to assess the effect of ATdC on the protein levels of DNMT1.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
ATdC stock solution (10 mM in DMSO)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against DNMT1
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of ATdC (e.g., 0.1, 0.5, 1, 5, 10 µM) for 96 hours.[2][6] Include a vehicle control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with the primary anti-DNMT1 antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading.
-
Densitometry Analysis: Quantify the band intensities to determine the relative decrease in DNMT1 levels.
Protocol 4: Quantitative Real-Time PCR (qRT-PCR) for Gene Re-expression
This protocol is to measure the re-expression of a tumor suppressor gene (e.g., p15) that is known to be silenced by DNA methylation.
Materials:
-
Cancer cell line known to have a methylated p15 promoter (e.g., CCRF-CEM, KG1a)
-
6-well cell culture plates
-
ATdC stock solution (10 mM in DMSO)
-
RNA extraction kit (e.g., TRIzol, RNeasy)
-
cDNA synthesis kit
-
SYBR Green or TaqMan master mix
-
qRT-PCR primers for the target gene (p15) and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Procedure:
-
Cell Treatment: Treat cells with an effective concentration of ATdC (e.g., 1 µM) for 96 hours.[2]
-
RNA Extraction: Extract total RNA from the treated and control cells using an RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) using a cDNA synthesis kit.
-
qRT-PCR: Set up the qRT-PCR reaction with SYBR Green/TaqMan master mix, cDNA, and primers. A typical reaction includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.[8][9]
Visualizations
Caption: Mechanism of action of this compound (ATdC).
Caption: A typical experimental workflow for evaluating the effects of ATdC in cell culture.
References
- 1. 5-Aza-4′-thio-2′-deoxycytidine, a New Orally Bioavailable Nontoxic “Best-in-Class”: DNA Methyltransferase 1–Depleting Agent in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a New Orally Bioavailable Nontoxic "Best-in-Class": DNA Methyltransferase 1-Depleting Agent in Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. researchgate.net [researchgate.net]
- 6. glpbio.com [glpbio.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols: Aza-T-dCyd for Leukemia Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Aza-4'-thio-2'-deoxycytidine (aza-T-dCyd) is a potent, orally active inhibitor of DNA methyltransferase 1 (DNMT1). As a sulfur-containing deoxycytidine analog, aza-T-dCyd induces DNA hypomethylation, leading to the re-expression of tumor suppressor genes silenced by epigenetic mechanisms. This document provides detailed information on the effective concentrations of aza-T-dCyd in leukemia cell lines, experimental protocols for its evaluation, and an overview of its mechanism of action.
Data Presentation
The following table summarizes the effective concentrations of aza-T-dCyd in various leukemia cell lines, presented as the half-maximal inhibitory concentration (IC50).
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| CCRF-CEM | T-cell Acute Lymphoblastic Leukemia | 72 | 0.2 | [1] |
| KG1a | Acute Myeloid Leukemia | 72 | 0.06 | [1] |
Mechanism of Action
Aza-T-dCyd exerts its anti-leukemic effects primarily through the inhibition of DNMT1. The proposed signaling pathway is as follows:
-
Cellular Uptake and Activation: Aza-T-dCyd is transported into the cell and is subsequently phosphorylated to its active triphosphate form.
-
Incorporation into DNA: During DNA replication, the activated aza-T-dCyd is incorporated into the newly synthesized DNA strand in place of cytosine.
-
DNMT1 Trapping and Depletion: DNMT1 recognizes the incorporated aza-T-dCyd as a substrate. However, the sulfur substitution at the 4' position and the nitrogen at the 5' position of the cytosine ring form a covalent bond with the enzyme, effectively trapping it. This leads to the degradation and depletion of DNMT1.[1][2]
-
DNA Hypomethylation: The depletion of DNMT1 results in a passive loss of DNA methylation patterns during subsequent rounds of cell division.
-
Tumor Suppressor Gene Re-expression: The resulting DNA hypomethylation leads to the re-expression of silenced tumor suppressor genes, such as p15, which plays a crucial role in cell cycle regulation.[1][3][4]
-
Induction of Apoptosis and Cell Cycle Arrest: The re-activation of tumor suppressor genes contributes to the inhibition of cell proliferation and the induction of apoptosis in leukemia cells.
Figure 1: Signaling pathway of aza-T-dCyd in leukemia cells.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of aza-T-dCyd in leukemia cell lines.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of aza-T-dCyd on leukemia cell lines and to calculate the IC50 value.
Materials:
-
Leukemia cell lines (e.g., CCRF-CEM, KG1a)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Aza-T-dCyd stock solution (dissolved in a suitable solvent like DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Culture leukemia cells to a logarithmic growth phase.
-
Determine cell viability and count using a hemocytometer and Trypan Blue exclusion.
-
Seed the cells into a 96-well plate at a density of 0.5-1.0 x 10^5 cells/mL in a final volume of 100 µL per well.[5]
-
-
Drug Treatment:
-
Prepare serial dilutions of aza-T-dCyd in complete culture medium.
-
Add 100 µL of the diluted aza-T-dCyd solutions to the respective wells to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
-
Solubilization:
-
Centrifuge the plate at 1000 x g for 5 minutes to pellet the cells and formazan crystals.
-
Carefully aspirate the supernatant without disturbing the pellet.
-
Add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the aza-T-dCyd concentration and determine the IC50 value using non-linear regression analysis.
-
Figure 2: Workflow for the MTT cell viability assay.
Western Blot for DNMT1 Depletion
This protocol is used to qualitatively and semi-quantitatively assess the depletion of DNMT1 protein in leukemia cells following treatment with aza-T-dCyd.
Materials:
-
Leukemia cell lines
-
Complete cell culture medium
-
Aza-T-dCyd
-
6-well plates
-
Ice-cold PBS
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Western blotting apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against DNMT1 (e.g., at a 1:1000 dilution)
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Treatment and Lysis:
-
Seed leukemia cells in 6-well plates and treat with various concentrations of aza-T-dCyd (e.g., 0.1, 0.5, 1 µM) for 96 hours.[1]
-
After treatment, harvest the cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer with protease inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-DNMT1 antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an antibody against a loading control (e.g., β-actin) to ensure equal protein loading.
-
Figure 3: Workflow for Western blot analysis of DNMT1.
Conclusion
Aza-T-dCyd is a promising therapeutic agent for leukemia, demonstrating potent activity at sub-micromolar concentrations in various leukemia cell lines. The provided protocols offer a framework for researchers to investigate the efficacy and mechanism of action of aza-T-dCyd in their specific models. Further investigation into the broader effects on the epigenome and downstream signaling pathways will continue to elucidate the full therapeutic potential of this compound.
References
- 1. MTT assay overview | Abcam [abcam.com]
- 2. 5-Aza-4′-thio-2′-deoxycytidine, a New Orally Bioavailable Nontoxic “Best-in-Class”: DNA Methyltransferase 1–Depleting Agent in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Demethylation of a hypermethylated P15/INK4B gene in patients with myelodysplastic syndrome by 5-Aza-2'-deoxycytidine (decitabine) treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hypermethylation-associated inactivation indicates a tumor suppressor role for p15INK4B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. texaschildrens.org [texaschildrens.org]
Application Notes and Protocols for 5-Aza-4'-thio-2'-deoxycytidine (Aza-TdC) in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Aza-4'-thio-2'-deoxycytidine (Aza-TdC) is a next-generation DNA methyltransferase 1 (DNMT1) inhibitor with potent antitumor activity and a favorable toxicity profile compared to its analogue, 5-aza-2'-deoxycytidine (decitabine).[1][2][3][4][5] Aza-TdC incorporates into DNA, trapping DNMT1 and leading to its degradation, which results in the hypomethylation and re-expression of silenced tumor suppressor genes.[6][7] This document provides detailed application notes and protocols for the use of Aza-TdC in in vivo mouse models, with a focus on cancer xenograft studies.
Data Presentation: In Vivo Dosage and Efficacy of Aza-TdC
The following table summarizes quantitative data from preclinical studies of Aza-TdC in various mouse models. This information is intended to serve as a guide for designing in vivo experiments.
| Mouse Model | Cancer Type | Dosage and Administration | Treatment Schedule | Key Findings | Reference |
| CEM xenografts | T-cell acute lymphoblastic leukemia | 1 mg/kg, daily | 9 days, followed by a 3-day rest, then 20 more days | Modest tumor growth inhibition; no toxicity (weight loss or death); complete depletion of DNMT1 in tumors. | [1][3] |
| CEM xenografts | T-cell acute lymphoblastic leukemia | 1 or 2 mg/kg, daily | 20 days | Effective DNMT1 depletion at well-tolerated doses. | [1][3] |
| Myelodysplastic syndrome model | Myelodysplastic syndrome | 4 mg/kg/day | Weekdays for 2 weeks, repeated after a 21-day rest | Toxic at this dose. | [1][3] |
| Solid tumor xenograft models | Various solid tumors | Not specified | Not specified | Improved preclinical antitumor activity compared to other hypomethylating agents. | [8] |
Signaling Pathway and Experimental Workflow
Aza-TdC Mechanism of Action
The primary mechanism of Aza-TdC is the inhibition of DNMT1, a key enzyme responsible for maintaining DNA methylation patterns during cell division. Inhibition of DNMT1 leads to passive demethylation of the genome, resulting in the re-expression of tumor suppressor genes that were silenced by hypermethylation. This can lead to the induction of apoptosis, cell cycle arrest, and inhibition of tumor growth.
Caption: Mechanism of Aza-TdC leading to tumor suppression.
Experimental Workflow for In Vivo Studies
A typical workflow for evaluating the efficacy of Aza-TdC in a mouse xenograft model is outlined below.
Caption: Workflow for Aza-TdC mouse xenograft studies.
Experimental Protocols
Preparation of this compound for Oral Administration
Aza-TdC has good oral bioavailability in mice.[3] While specific vehicle details from the primary literature are limited, a general protocol for preparing a solution for oral gavage is provided below. It is recommended to perform small-scale solubility and stability tests with your specific batch of Aza-TdC.
Materials:
-
This compound (Aza-TdC) powder
-
Sterile water for injection or sterile phosphate-buffered saline (PBS)
-
Vehicle (e.g., 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Determine the required concentration of the dosing solution based on the desired dosage (e.g., 1 mg/kg) and the average weight of the mice. Assume a standard dosing volume of 100 µL per 20 g mouse (5 mL/kg).
-
Weigh the required amount of Aza-TdC powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of the chosen vehicle (e.g., 0.5% CMC).
-
Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure complete dissolution and absence of particulates.
-
Prepare the dosing solution fresh daily, as the stability of Aza-TdC in solution may be limited.
Mouse Xenograft Model Protocol
This protocol describes the establishment of a subcutaneous xenograft model, a common method for evaluating the efficacy of anticancer agents.
Materials:
-
Human cancer cell line of interest
-
Appropriate cell culture medium and supplements
-
Immunocompromised mice (e.g., NOD/SCID or NSG mice), 6-8 weeks old
-
Sterile PBS
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
Matrigel (optional, can improve tumor take rate)
-
1 mL syringes with 27-gauge needles
-
Digital calipers
Procedure:
-
Cell Preparation: Culture the cancer cells to ~80% confluency. On the day of injection, harvest the cells by trypsinization, wash with sterile PBS, and perform a cell count. Resuspend the cell pellet in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at the desired concentration (e.g., 1 x 107 cells/mL). Keep the cell suspension on ice.
-
Tumor Implantation: Anesthetize the mouse. Inject 100 µL of the cell suspension (containing 1 x 106 cells) subcutaneously into the right flank of the mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, begin measuring the tumor volume 2-3 times per week using digital calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width2) / 2 .
-
Treatment: When tumors reach a predetermined size (e.g., 100-200 mm3), randomize the mice into treatment and control groups. Administer Aza-TdC or vehicle control according to the planned dosage and schedule (e.g., daily oral gavage).
-
Monitoring: Throughout the study, monitor the mice for tumor growth, body weight changes, and any signs of toxicity.
-
Endpoint: Euthanize the mice when the tumors reach the predetermined endpoint size, or if signs of excessive toxicity are observed. Excise the tumors for downstream analysis.
Western Blot for DNMT1 in Tumor Tissue
This protocol outlines the procedure for assessing the levels of DNMT1 protein in excised tumor tissue, a key pharmacodynamic marker for Aza-TdC activity.
Materials:
-
Excised tumor tissue
-
Liquid nitrogen
-
RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
Homogenizer (e.g., Dounce or mechanical)
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Western blotting apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-DNMT1
-
Primary antibody: anti-β-actin or anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Immediately after excision, snap-freeze the tumor tissue in liquid nitrogen. For protein extraction, weigh a piece of the frozen tissue and add ice-cold lysis buffer (e.g., 10 µL per 1 mg of tissue). Homogenize the tissue on ice until fully lysed.
-
Lysate Clarification: Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of the lysate using a BCA assay.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-DNMT1 antibody (at the manufacturer's recommended dilution) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection: Apply the ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Loading Control: Strip the membrane and re-probe with an antibody against a loading control protein (β-actin or GAPDH) to ensure equal protein loading.
-
Densitometry: Quantify the band intensities to determine the relative levels of DNMT1 protein in the different treatment groups.
Conclusion
This compound is a promising DNMT1 inhibitor with demonstrated preclinical efficacy in mouse models of cancer. The protocols and data presented in these application notes provide a foundation for researchers to design and execute robust in vivo studies to further investigate the therapeutic potential of this agent. Careful consideration of the mouse model, dosage, and treatment schedule is crucial for obtaining meaningful and reproducible results.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. 5-Aza-4′-thio-2′-deoxycytidine, a New Orally Bioavailable Nontoxic “Best-in-Class”: DNA Methyltransferase 1–Depleting Agent in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of the DNA Methyltransferase Family and the Therapeutic Potential of DNMT Inhibitors in Tumor Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An insight into the various regulatory mechanisms modulating human DNA methyltransferase 1 stability and function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a New Orally Bioavailable Nontoxic "Best-in-Class": DNA Methyltransferase 1-Depleting Agent in Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
Application Notes and Protocols for 5-Aza-4'-thio-2'-deoxycytidine (AZA-TdC) Administration in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Aza-4'-thio-2'-deoxycytidine (AZA-TdC), also known as fazarabine, is a potent nucleoside analog that functions as a DNA methyltransferase 1 (DNMT1) inhibitor.[1][2][3] By blocking DNMT1, AZA-TdC leads to the hypomethylation of DNA, which can reactivate silenced tumor suppressor genes, ultimately resulting in the inhibition of tumor growth and apoptosis.[3][4] Preclinical studies in various solid tumor and leukemia xenograft models have demonstrated its anti-tumor activity, suggesting its potential as a therapeutic agent.[3][5][6] AZA-TdC is noted for its enhanced stability and incorporation into DNA compared to other DNA methyltransferase inhibitors like decitabine, and it has shown improved preclinical antitumor activity.[3][5]
These application notes provide a comprehensive overview of the administration of AZA-TdC in xenograft models, including its mechanism of action, quantitative data from preclinical studies, and detailed experimental protocols.
Mechanism of Action
AZA-TdC is a pyrimidine analogue of cytidine.[7] Its mechanism of action is primarily through the inhibition of DNA methyltransferase 1 (DNMT1).[1][2] DNMT1 is a key enzyme responsible for maintaining DNA methylation patterns during cell division.[2] Aberrant DNA methylation, particularly hypermethylation of CpG islands in the promoter regions of tumor suppressor genes, is a common epigenetic alteration in cancer that leads to gene silencing.[4]
The administration of AZA-TdC leads to the following sequence of events:
-
Cellular Uptake and Phosphorylation: AZA-TdC is taken up by cells and is phosphorylated by deoxycytidine kinase to its active triphosphate form.[7]
-
Incorporation into DNA: The triphosphate form of AZA-TdC competes with the natural deoxycytidine triphosphate (dCTP) for incorporation into replicating DNA.[7]
-
DNMT1 Trapping and Depletion: Once incorporated into the DNA strand, AZA-TdC forms a covalent bond with DNMT1 when the enzyme attempts to methylate the cytosine analog. This "trapping" of DNMT1 leads to the degradation of the enzyme.[2]
-
DNA Hypomethylation: The depletion of active DNMT1 results in a passive demethylation of the genome during subsequent rounds of DNA replication.
-
Re-expression of Tumor Suppressor Genes: The removal of methyl groups from the promoter regions of tumor suppressor genes, such as p15, leads to their re-expression.[8]
-
Anti-Tumor Effects: The restoration of tumor suppressor gene function can induce cell cycle arrest, inhibit proliferation, and trigger apoptosis in cancer cells.[3]
Signaling Pathway
The primary signaling pathway affected by AZA-TdC is the DNA methylation pathway, leading to the reactivation of tumor suppressor genes.
Caption: Mechanism of action of this compound (AZA-TdC).
Quantitative Data from Xenograft Models
The following tables summarize the in vitro and in vivo efficacy of AZA-TdC in various cancer models.
Table 1: In Vitro Cytotoxicity of AZA-TdC
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| CCRF-CEM | Leukemia | 0.2 | 72 |
| KG1a | Leukemia | 0.06 | 72 |
| NCI-H23 | Lung Carcinoma | 4.5 | 72 |
| HCT-116 | Colon Carcinoma | 58 | 72 |
| IGROV-1 | Ovarian Carcinoma | 36 | 72 |
Table 2: In Vivo Efficacy of AZA-TdC in Xenograft Models
| Xenograft Model | Cancer Type | Administration Route | Dosage and Schedule | Outcome |
| NCI-H23 | Lung Carcinoma | Intraperitoneal (IP) | 6.7, 10 mg/kg/day for 9 days | Anti-tumor efficacy observed |
| CCRF-CEM | Leukemia | Intraperitoneal (IP) | 5 mg/kg/day for 9 days | Decreased DNMT1 levels in tumors |
| HCT-116 | Colon Carcinoma | Intraperitoneal (IP) | 1.5 mg/kg; QD for 5 days, rest, repeat 3 cycles | Modest suppression of tumor growth |
| OVCAR3 | Ovarian Carcinoma | Intraperitoneal (IP) | 1.5 mg/kg; QD for 5 days, rest, repeat 3 cycles | Modest suppression of tumor growth |
| HL-60 | Leukemia | Not Specified | Not Specified | Minimal anti-tumor effect |
Experimental Protocols
Experimental Workflow for a Xenograft Study
Caption: General workflow for an in vivo xenograft study with AZA-TdC.
Protocol 1: HCT-116 Colorectal Cancer Xenograft Model
This protocol details the establishment of a subcutaneous HCT-116 xenograft model and subsequent treatment with AZA-TdC.
Materials:
-
HCT-116 human colorectal carcinoma cells
-
Growth medium: McCoy's 5a Medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel
-
Female athymic nude mice (4-6 weeks old)
-
This compound (AZA-TdC)
-
Vehicle control (e.g., sterile PBS or as recommended by the supplier)
-
Calipers
-
Syringes and needles (27-30 gauge)
Procedure:
-
Cell Culture:
-
Culture HCT-116 cells in a 37°C incubator with 5% CO2.
-
Passage cells upon reaching 80-90% confluency.
-
Harvest cells by trypsinization, wash with PBS, and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10⁷ cells/100 µL.[9] Keep cells on ice until injection.
-
-
Tumor Implantation:
-
Anesthetize the mice.
-
Subcutaneously inject 100 µL of the HCT-116 cell suspension into the right flank of each mouse.[9]
-
-
Tumor Growth Monitoring and Randomization:
-
AZA-TdC Preparation and Administration:
-
Prepare AZA-TdC solution in the appropriate vehicle at the desired concentration (e.g., for a 1.5 mg/kg dose in a 20g mouse, prepare a solution that delivers 0.03 mg in a suitable injection volume, typically 100-200 µL).
-
Administer AZA-TdC or vehicle control via intraperitoneal (IP) injection.
-
A sample treatment schedule is once daily (QD) for 5 consecutive days, followed by a rest period, and this cycle is repeated.[8]
-
-
Efficacy Evaluation:
-
Measure tumor volume and body weight twice weekly throughout the study.
-
Monitor the general health of the animals daily.
-
The study endpoint may be a predetermined tumor volume, a specific time point, or signs of significant toxicity (e.g., >20% body weight loss).
-
-
Data Analysis:
-
Calculate the percent tumor growth inhibition (%TGI) to evaluate efficacy.
-
Perform statistical analysis to compare tumor growth between the treated and control groups.
-
Protocol 2: Evaluation of DNMT1 Depletion in Tumor Tissue
This protocol describes how to assess the pharmacodynamic effect of AZA-TdC by measuring DNMT1 levels in tumor tissue.
Materials:
-
Tumor-bearing mice from the xenograft study
-
Surgical tools for tumor excision
-
Liquid nitrogen or RNAlater for tissue preservation
-
Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
Western blotting apparatus
-
Primary antibody against DNMT1
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Tumor Collection:
-
At the study endpoint, euthanize the mice according to approved institutional protocols.
-
Excise the tumors and immediately flash-freeze them in liquid nitrogen or place them in a tissue preservation solution. Store at -80°C until analysis.
-
-
Protein Extraction:
-
Homogenize a portion of the tumor tissue in protein lysis buffer.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the protein extract.
-
Determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for DNMT1 overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Normalize the DNMT1 band intensity to a loading control (e.g., GAPDH or β-actin).
-
-
Data Analysis:
-
Compare the levels of DNMT1 protein in tumors from AZA-TdC-treated mice to those from the vehicle-treated control group to determine the extent of DNMT1 depletion.
-
Conclusion
This compound has demonstrated significant anti-tumor activity in a range of preclinical xenograft models, primarily through its mechanism of DNMT1 inhibition and subsequent re-expression of tumor suppressor genes. The protocols provided here offer a framework for researchers to effectively design and execute in vivo studies to further evaluate the therapeutic potential of this promising agent. Careful consideration of the specific tumor model, dosing schedule, and endpoint analysis is crucial for obtaining robust and reproducible data.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 5. Investigation of the Effect of 5-Aza-2’-Deoxycytidine in Comparison to and in Combination with Trichostatin A on p16INK4a, p14ARF, p15INK4b Gene Expression, Cell Growth Inhibition and Apoptosis Induction in Colon Cancer Caco-2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. DNA methyl transferase 1: regulatory mechanisms and implications in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-Aza-4′-thio-2′-deoxycytidine, a New Orally Bioavailable Nontoxic “Best-in-Class”: DNA Methyltransferase 1–Depleting Agent in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 10. pubcompare.ai [pubcompare.ai]
Measuring DNMT1 Depletion After Aza-T-dCyd Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-aza-4'-thio-2'-deoxycytidine (aza-T-dCyd) is a potent DNA methyltransferase 1 (DNMT1) depleting agent with potential applications in cancer therapy.[1][2] Unlike its analogue 5-aza-2'-deoxycytidine (decitabine), aza-T-dCyd exhibits a different metabolic profile and mechanism of action, leading to less off-target activity and reduced toxicity.[1] Accurate measurement of DNMT1 depletion following aza-T-dCyd treatment is crucial for evaluating its efficacy and understanding its molecular mechanism. These application notes provide detailed protocols for quantifying DNMT1 protein and mRNA levels, as well as visualizing its subcellular localization.
Mechanism of Action
Aza-T-dCyd is a nucleoside analog that gets incorporated into DNA during replication.[3] The incorporated aza-T-dCyd traps DNMT1 in a covalent complex with the DNA, marking the enzyme for ubiquitination and subsequent degradation by the proteasome.[3][4][5] This leads to a rapid and selective depletion of cellular DNMT1 levels.[6][7] This targeted degradation of DNMT1, the maintenance methyltransferase, results in passive demethylation of the genome during subsequent rounds of DNA replication, leading to the re-expression of silenced tumor suppressor genes.[6][8] While DNA replication enhances the formation of these adducts, some studies suggest that the drug-induced degradation can occur even in the absence of DNA synthesis.[6][7] The proteasome inhibitor MG132 has been shown to prevent DNMT1 degradation induced by similar 5-aza analogs, confirming the role of the proteasomal pathway.[4][8]
Signaling Pathway for Aza-Induced DNMT1 Degradation
The degradation of DNMT1 initiated by 5-aza nucleoside analogs involves the ubiquitin-proteasome system. The anaphase-promoting complex/cyclosome (APC/C), with its co-activator Cdh1, has been identified as a key E3 ubiquitin ligase responsible for targeting DNMT1 for degradation.[6] Treatment with these agents can lead to the dephosphorylation of Cdh1, activating it to recognize and polyubiquitinate DNMT1, thereby flagging it for destruction by the 26S proteasome.[6]
Experimental Protocols
The following are detailed protocols for the quantification of DNMT1 depletion.
Experimental Workflow Overview
Protocol 1: Western Blot for DNMT1 Protein Quantification
This protocol allows for the quantification of total DNMT1 protein levels in cell lysates.
Materials:
-
aza-T-dCyd
-
Cell culture reagents
-
Phosphate-buffered saline (PBS)
-
RIPA buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-DNMT1 (e.g., Proteintech 24206-1-AP, diluted 1:1000)[9]
-
Loading control antibody (e.g., anti-β-tubulin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with the desired concentrations of aza-T-dCyd for various time points (e.g., 0, 6, 12, 24 hours).
-
Cell Lysis: Wash cells twice with cold PBS. Lyse the cells in RIPA buffer containing protease inhibitors for 5 minutes on ice.[10]
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a BCA protein assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer. Separate the proteins on an SDS-PAGE gel and transfer them to a nitrocellulose or PVDF membrane.[11]
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-DNMT1 antibody overnight at 4°C.[9][11]
-
Secondary Antibody and Detection: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[12] Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the DNMT1 signal to the loading control (e.g., β-tubulin).
Protocol 2: Immunofluorescence for DNMT1 Subcellular Localization
This protocol allows for the visualization of DNMT1 within the cell, particularly its nuclear localization.
Materials:
-
Cells grown on coverslips
-
aza-T-dCyd
-
4% Paraformaldehyde (PFA) in PBS
-
0.1-0.25% Triton X-100 in PBS
-
Blocking buffer (e.g., 10% normal goat serum in PBS)[13]
-
Primary antibody: anti-DNMT1
-
Fluorophore-conjugated secondary antibody
-
DAPI (for nuclear counterstaining)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment and Fixation: Treat cells grown on coverslips with aza-T-dCyd. Wash with PBS and fix with 4% PFA for 15 minutes at room temperature.[13][14]
-
Permeabilization: Wash the cells with PBS and permeabilize with 0.1-0.25% Triton X-100 for 10 minutes.[14]
-
Blocking: Wash with PBS and block with blocking buffer for 1 hour at room temperature in a humidified chamber.[13][14]
-
Antibody Incubation: Incubate with the primary anti-DNMT1 antibody overnight at 4°C in a humidified chamber.[14]
-
Secondary Antibody and Counterstaining: Wash with PBS. Incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.[14] Wash again and counterstain with DAPI for 5 minutes.[14]
-
Mounting and Imaging: Mount the coverslips onto microscope slides using an antifade mounting medium.[14] Visualize the cells using a fluorescence microscope.
Protocol 3: Quantitative Real-Time PCR (qPCR) for DNMT1 mRNA Levels
This protocol is used to determine if the depletion of DNMT1 protein is due to a decrease in its mRNA transcript levels.
Materials:
-
aza-T-dCyd
-
RNA isolation kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit (e.g., RT² First Strand Kit)[10]
-
SYBR Green Mastermix[15]
-
qPCR primers for DNMT1 and a reference gene (e.g., GAPDH, ACTB)[16][17]
-
Real-time PCR system[15]
Procedure:
-
Cell Treatment and RNA Isolation: Treat cells with aza-T-dCyd. Isolate total RNA from the cells using a commercial kit according to the manufacturer's instructions.[10]
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.[10][15]
-
qPCR: Set up the qPCR reaction with SYBR Green Mastermix, primers, and cDNA. The thermal cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[15]
-
Data Analysis: Determine the cycle threshold (Ct) values for DNMT1 and the reference gene. Calculate the relative expression of DNMT1 mRNA using the 2-ΔΔCt method.[15]
Quantitative Data Summary
The following tables summarize quantitative data on DNMT1 depletion following treatment with aza-T-dCyd or the related compound decitabine from various studies.
Table 1: In Vitro DNMT1 Depletion in Cancer Cell Lines
| Cell Line | Compound | Concentration | Treatment Duration | DNMT1 Depletion (% of Control) | Reference |
| HCT-116 | aza-T-dCyd | 1-10 µM | Not Specified | Marked Depletion | [18] |
| IGROV-1 | aza-T-dCyd | 1-10 µM | Not Specified | Marked Depletion | [18] |
| NCI-H23 | aza-T-dCyd | Not Specified | Not Specified | Marked Depletion | [18] |
| HCT-116 | Decitabine | 0.0025 µM | 24 h | Significant Loss | [19] |
| SW620 | Decitabine | 0.01 µM | 24 h | Significant Reduction | [19] |
| HeLa | Decitabine | 2.5 µM | 24 h | ~80% | [7] |
| P1798 | Decitabine | 2.5 µM | 24 h | ~90% | [7] |
Table 2: In Vivo DNMT1 Depletion in Xenograft Models
| Xenograft Model | Compound | Dose | Treatment Schedule | DNMT1 Depletion | Reference |
| CEM | aza-T-dCyd | 1 mg/kg | Daily for 9 days | Depleted | [1] |
| NCI-H23 | T-dCyd | 25 mg/kg | Daily for 3 days | Complete Depletion | [18] |
| Various | aza-T-dCyd | 1.25, 2.5, 5 mg/kg | Daily for 9 days | Depleted at all doses | [18] |
| CEM | Decitabine | 0.5 mg/kg | Daily for 9 days | Depleted | [1] |
Table 3: Half-life of DNMT1 Depletion after Decitabine Treatment in HCT 116 Cells
| Cell State | Half-life (t½) | % S-Phase | Reference |
| Confluent | 1.4 h | 11% | [20][21] |
| Growing | 2.5 h | 29% | [20][21] |
| Serum-starved | 10.1 h | 12% | [20][21] |
Conclusion
The protocols and data presented provide a comprehensive guide for researchers to accurately measure the depletion of DNMT1 following treatment with aza-T-dCyd. By employing these methods, researchers can effectively assess the pharmacodynamic effects of this promising anticancer agent and further elucidate its mechanism of action in various preclinical models. The provided quantitative data serves as a valuable reference for experimental design and interpretation of results.
References
- 1. 5-Aza-4′-thio-2′-deoxycytidine, a New Orally Bioavailable Nontoxic “Best-in-Class”: DNA Methyltransferase 1–Depleting Agent in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. About 2 — Nanopharmaceutics, Inc. [nanopharmaceutics.com]
- 4. Targeting of 5-aza-2'-deoxycytidine residues by chromatin-associated DNMT1 induces proteasomal degradation of the free enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. 5-Aza-deoxycytidine induces selective degradation of DNA methyltransferase 1 by a proteasomal pathway that requires the KEN box, bromo-adjacent homology domain, and nuclear localization signal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5-Aza-Deoxycytidine Induces Selective Degradation of DNA Methyltransferase 1 by a Proteasomal Pathway That Requires the KEN Box, Bromo-Adjacent Homology Domain, and Nuclear Localization Signal - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Insights into the Molecular Mechanism of Action of DNA Hypomethylating Agents: Role of Protein Kinase C δ in Decitabine-Induced Degradation of DNA Methyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DNMT1 antibody (24206-1-AP) | Proteintech [ptglab.com]
- 10. Prolonged Treatment with DNMT Inhibitors Induces Distinct Effects in Promoters and Gene-Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. methylation.net [methylation.net]
- 13. Immunofluorescence (IF) Protocol | EpigenTek [epigentek.com]
- 14. benchchem.com [benchchem.com]
- 15. oaepublish.com [oaepublish.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Novel DNA methyltransferase-1 (DNMT1) depleting anticancer nucleosides, 4′-thio-2′-deoxycytidine and 5-aza-4′-thio-2′-deoxycytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. The depletion of DNA methyltransferase-1 and the epigenetic effects of 5-aza-2′deoxycytidine (decitabine) are differentially regulated by cell cycle progression - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols: 5-Aza-4'-thio-2'-deoxycytidine for Myelodysplastic Syndrome (MDS) Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Aza-4'-thio-2'-deoxycytidine (Aza-TdC), also known as ATC, is a novel cytidine analog that functions as a potent DNA methyltransferase 1 (DNMT1) inhibitor.[1][2][3][4] Like other DNA methyltransferase inhibitors (DNMTis) such as 5-azacytidine and decitabine, Aza-TdC is being investigated for its therapeutic potential in various malignancies, including myelodysplastic syndrome (MDS).[1][2][4] MDS comprises a heterogeneous group of clonal hematopoietic stem cell disorders characterized by ineffective hematopoiesis, cytopenias, and a risk of progression to acute myeloid leukemia (AML).[5] Epigenetic modifications, particularly DNA hypermethylation leading to the silencing of tumor suppressor genes, are a hallmark of MDS.[5] DNMTis aim to reverse this hypermethylation and restore normal gene expression.
These application notes provide a comprehensive overview of the preclinical data on Aza-TdC for MDS research, including its mechanism of action, potential risks, and detailed protocols for its use in laboratory settings.
Mechanism of Action
This compound is a prodrug that requires phosphorylation to its active triphosphate form to be incorporated into DNA during replication.[6] Once incorporated, it forms a covalent bond with DNMT1, trapping the enzyme and leading to its proteasomal degradation.[7][8][9] This depletion of DNMT1 results in passive demethylation of the genome during subsequent rounds of DNA replication, as the maintenance methylation of newly synthesized DNA strands is inhibited.[4] The re-expression of silenced tumor suppressor genes, such as p15INK4B, is a key downstream effect of this hypomethylation, leading to cell cycle arrest and apoptosis in cancer cells.[10]
Critical Consideration: Mutagenic Potential and Secondary Malignancies
Recent preclinical studies have revealed a significant and concerning side effect of Aza-TdC treatment. In a murine transplantation model of MDS, Aza-TdC was found to be a potent mutagen, inducing a high frequency of C>G transversions in a specific 5'-NCG-3' context.[1][2][11][12][13] This mutagenic activity was associated with the development of secondary acute lymphoid leukemia (ALL) in treated mice, raising serious concerns about its therapeutic window and potential for leukemogenesis.[1][2][11][12][14] Researchers using Aza-TdC should be aware of this potential and design experiments to monitor for off-target mutagenic effects and the potential for clonal evolution.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound in various cancer cell lines. Data specific to MDS cell lines are limited in the currently available literature.
Table 1: In Vitro IC50 Values for this compound
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Reference |
| CCRF-CEM | Leukemia | 0.2 | 72 hours | [3] |
| KG1a | Leukemia | 0.06 | 72 hours | [3] |
| NCI-H23 | Lung Carcinoma | 4.5 | 72 hours | [3] |
| HCT-116 | Colon Carcinoma | 58 | 72 hours | [3] |
| IGROV-1 | Ovarian Carcinoma | 36 | 72 hours | [3] |
Table 2: In Vivo Efficacy of this compound in Mouse Models
| Mouse Model | Cancer Type | Dosing Regimen | Outcome | Reference |
| NUP98-HOXD13 | MDS | 4 mg/kg/day, IP, weekdays for 2 weeks, then 3 weeks rest | Toxic at this dose, no survival benefit or hematologic improvement observed. | [15] |
| NCI-H23 Xenograft | Lung Carcinoma | 6.7, 10 mg/kg/day, IP, for 9 days | Effective against tumor xenografts. | [3] |
| CCRF-CEM Xenograft | Leukemia | 5 mg/kg/day, IP, for 9 days | Decreased DNMT1 levels in tumors. | [3] |
| HCT116 Xenograft | Colon Carcinoma | 1.5 mg/kg, IP, QD x 5, rest and repeat 3 cycles | Modest suppression of tumor growth. | [3] |
| HL-60 Xenograft | Leukemia | Not specified | Minimal antitumor effect. | [3] |
Experimental Protocols
The following protocols are provided as a guide for researchers working with this compound. It is recommended to optimize these protocols for specific cell lines and experimental conditions.
Protocol 1: In Vitro Treatment of Hematopoietic Cells
This protocol describes the general procedure for treating suspension hematopoietic cell lines with Aza-TdC.
Materials:
-
This compound (Aza-TdC)
-
Dimethyl sulfoxide (DMSO)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Hematopoietic cell line (e.g., an MDS-derived cell line, if available, or a relevant leukemia cell line)
-
96-well or other appropriate culture plates
-
Hemocytometer or automated cell counter
-
Trypan blue solution
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of Aza-TdC in DMSO. For example, a 10 mM stock solution can be prepared and stored in aliquots at -20°C or -80°C.[1] Avoid repeated freeze-thaw cycles.
-
Cell Seeding: Seed the hematopoietic cells in a culture plate at a density appropriate for the duration of the experiment. For a 72-hour experiment, a starting density of 5 x 10^4 cells/mL is a reasonable starting point.[1]
-
Treatment: Dilute the Aza-TdC stock solution in complete culture medium to the desired final concentrations. Add the diluted Aza-TdC to the cell cultures. Include a vehicle control (DMSO) at the same final concentration as in the highest Aza-TdC treatment group.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, 72, or 96 hours) at 37°C in a humidified incubator with 5% CO2.
-
Daily Media Change (Optional but Recommended): As Aza-TdC can be unstable in aqueous solutions, for longer incubation times (>24 hours), it is advisable to centrifuge the cells, remove the old medium, and add fresh medium with Aza-TdC daily.[16]
-
Endpoint Analysis: After the incubation period, harvest the cells for downstream analysis, such as cell viability assays, apoptosis assays, DNA extraction for methylation analysis, or protein extraction for Western blotting.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of Aza-TdC on cell proliferation and viability.
Materials:
-
Cells treated with Aza-TdC as described in Protocol 1 in a 96-well plate.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
After the desired incubation time with Aza-TdC, add 10-20 µL of MTT solution to each well of the 96-well plate.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Mix gently by pipetting or shaking for 15 minutes.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 3: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is for quantifying apoptosis induced by Aza-TdC.
Materials:
-
Cells treated with Aza-TdC.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Harvest the treated cells by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Protocol 4: Western Blot for DNMT1 Depletion
This protocol is for assessing the primary pharmacodynamic effect of Aza-TdC.
Materials:
-
Cells treated with Aza-TdC.
-
RIPA buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against DNMT1
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse the treated cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-DNMT1 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with ECL substrate.
-
Image the blot using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
Protocol 5: DNA Methylation Analysis (Bisulfite Sequencing)
This protocol provides a general workflow for analyzing changes in DNA methylation at specific gene promoters.
Materials:
-
Genomic DNA extracted from treated and control cells.
-
Bisulfite conversion kit
-
PCR primers specific for the bisulfite-converted DNA sequence of the target gene promoter (e.g., p15INK4B).
-
Taq polymerase
-
dNTPs
-
PCR purification kit
-
TOPO TA cloning kit (or similar for subcloning)
-
Sanger sequencing reagents and equipment
Procedure:
-
Bisulfite Conversion: Treat genomic DNA with sodium bisulfite using a commercial kit according to the manufacturer's instructions. This converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.[17][18][19][20][21]
-
PCR Amplification: Amplify the target promoter region from the bisulfite-converted DNA using specific primers.
-
Purification: Purify the PCR product.
-
Cloning and Sequencing: Clone the purified PCR product into a plasmid vector and transform into E. coli. Select multiple clones (e.g., 8-10) for each sample and sequence the inserts using Sanger sequencing.
-
Data Analysis: Align the sequences and quantify the percentage of methylated cytosines at each CpG site.
Concluding Remarks
This compound is a potent DNMT1 inhibitor with demonstrated preclinical activity against various cancers. Its mechanism of action makes it a compound of interest for MDS research. However, the recent findings of its mutagenic potential and the induction of secondary leukemias in animal models necessitate a cautious and well-informed approach to its use in research. The protocols provided herein offer a starting point for investigators to explore the efficacy and mechanisms of Aza-TdC, while also considering its potential risks. Further research is needed to fully understand its therapeutic index and to identify potential strategies to mitigate its mutagenic effects.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, a New Orally Bioavailable Nontoxic "Best-in-Class": DNA Methyltransferase 1-Depleting Agent in Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Item - DNA methylation and 5-azacytidine in myelodysplastic syndromes : pharmacodynamic, mechanistic and clinical studies - figshare - Figshare [figshare.com]
- 6. Mechanisms of resistance to 5-aza-2′-deoxycytidine in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-Aza-Deoxycytidine Induces Selective Degradation of DNA Methyltransferase 1 by a Proteasomal Pathway That Requires the KEN Box, Bromo-Adjacent Homology Domain, and Nuclear Localization Signal - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. [Effect of 5-aza-2'-deoxycytidine on cell of high-risk patients with myelodysplastic syndrome in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The DNA Methyltransferase Inhibitor this compound Induces C>G Transversions and Acute Lymphoid Leukemia Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound induces C>G transversions in a specific trinucleotide context and leads to acute lymphoid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 5-Aza-4’-thio-2’-deoxycytidine induces C>G transversions in a specific trinucleotide context and leads to acute lymphoid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ashpublications.org [ashpublications.org]
- 15. 5-Aza-4′-thio-2′-deoxycytidine, a New Orally Bioavailable Nontoxic “Best-in-Class”: DNA Methyltransferase 1–Depleting Agent in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Bisulfite Sequencing for DNA Methylation Analysis of Primary Muscle Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. DNA methylation detection: Bisulfite genomic sequencing analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biostate.ai [biostate.ai]
- 20. abrf.org [abrf.org]
- 21. Exploring DNA Methylation with Bisulfite Sequencing | EpigenTek [epigentek.com]
Application Notes and Protocols for Oral Administration of 5-Aza-4'-thio-2'-deoxycytidine in Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the clinical trial protocol for the oral administration of 5-Aza-4'-thio-2'-deoxycytidine (Aza-TdC), a potent DNA methyltransferase 1 (DNMT1) inhibitor. The information is compiled from publicly available clinical trial data and related research publications.
Clinical Trial Protocol Overview (NCT03366116)
A Phase I clinical trial (NCT03366116) was conducted to evaluate the safety, tolerability, and maximum tolerated dose (MTD) of orally administered Aza-TdC in patients with advanced solid tumors.[1][2][3]
Dosing Regimen and Schedule
-
Schedule: Once daily for 5 consecutive days each week for 2 weeks, followed by a 1-week rest period, constituting a 21-day cycle.[1][2][3][4] This cycle is repeated as long as the patient tolerates the drug and the disease is stable or improving.[4]
Dose Escalation and Dose-Limiting Toxicities (DLTs)
The trial employed a Simon accelerated titration design, transitioning to a 3+3 dose escalation design upon observing specific toxicities.[1][2][3]
| Dose Level | Toxicities Observed |
| 48 mg | Dose-Limiting Toxicities (DLTs): Grade 3 rash, Grade 3 acute kidney injury, and Grade 3 myelosuppression leading to incomplete dosing.[1][3] |
| 32 mg | One DLT observed: Grade 4 neutropenia.[1][3] Other Grade 3 or 4 toxicities at this dose included leukopenia, lymphopenia, and rash.[1] |
Table 1: Summary of Dose-Limiting Toxicities.
Mechanism of Action and Signaling Pathway
This compound is a nucleoside analog that acts as a potent inhibitor of DNA methyltransferase 1 (DNMT1).[5][6][7] Its mechanism involves incorporation into DNA, where it traps DNMT1, leading to the depletion of the enzyme and subsequent hypomethylation of DNA.[4] This reactivates silenced tumor suppressor genes, a key factor in its anti-cancer activity.[4] While the precise downstream signaling for Aza-TdC is still under investigation, studies with the related compound 5-aza-2'-deoxycytidine suggest the involvement of the p53/p21 pathway, leading to cell cycle arrest and apoptosis.[8][9][10]
Mechanism of Action of this compound.
Experimental Protocols
The clinical trial protocol for Aza-TdC includes several key experimental procedures to assess its pharmacokinetic and pharmacodynamic properties.
Pharmacokinetic (PK) Analysis
Objective: To determine the pharmacokinetic profile of orally administered Aza-TdC.
Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
A sensitive LC-MS/MS method is typically used to quantify 5-azacytidine analogs in plasma.[11][12]
Protocol:
-
Sample Collection: Collect peripheral blood samples from patients at predetermined time points post-drug administration.
-
Plasma Separation: Centrifuge the blood samples to separate plasma. To stabilize 5-azacytidine and its analogs, which can be unstable in plasma, it is crucial to handle samples quickly and at low temperatures.[13] The addition of a cytidine deaminase inhibitor, such as tetrahydrouridine, to collection tubes is recommended.[11]
-
Sample Preparation:
-
Perform protein precipitation by adding a solvent like acetonitrile.
-
Alternatively, use solid-phase extraction (SPE) for sample clean-up and concentration.[11][12]
-
Add an appropriate internal standard (e.g., a stable isotope-labeled version of the drug) to the plasma sample before extraction to correct for matrix effects and extraction variability.[14]
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Use a reverse-phase C18 column with a suitable mobile phase gradient (e.g., water and acetonitrile with a modifier like formic acid) to separate the drug from other plasma components.[15]
-
Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for sensitive and specific detection. This involves monitoring a specific precursor-to-product ion transition for the drug and the internal standard.[15]
-
-
Data Analysis: Construct a calibration curve using standards of known concentrations to quantify the drug concentration in the patient samples.
Workflow for Pharmacokinetic Analysis.
Pharmacodynamic (PD) Analyses
The clinical trial protocol includes several pharmacodynamic assessments to evaluate the biological effects of Aza-TdC.[4]
Objective: To assess changes in global DNA methylation in response to Aza-TdC treatment.
Methodology: Pyrosequencing of Repetitive Elements (e.g., LINE-1)
Pyrosequencing is a quantitative method to determine the methylation status of specific CpG sites.[16][17]
Protocol:
-
Sample Collection: Obtain tumor biopsies or peripheral blood mononuclear cells (PBMCs) before and after treatment.
-
DNA Extraction: Isolate genomic DNA from the collected samples.
-
Bisulfite Conversion: Treat the genomic DNA with sodium bisulfite. This converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.[2]
-
PCR Amplification: Amplify a specific region of a repetitive element (e.g., LINE-1), which is often used as a surrogate for global methylation, using PCR with one biotinylated primer.[17]
-
Pyrosequencing:
-
Immobilize the biotinylated PCR product on streptavidin-coated beads.
-
Denature the DNA to obtain single-stranded templates.
-
Anneal a sequencing primer to the template.
-
Perform pyrosequencing, which sequentially adds deoxynucleotide triphosphates (dNTPs). The incorporation of a nucleotide generates a light signal that is proportional to the number of nucleotides incorporated.
-
-
Data Analysis: The software calculates the percentage of methylation at each CpG site by quantifying the ratio of cytosine (methylated) to thymine (converted from unmethylated cytosine).[18]
Objective: To measure the levels of DNMT1 protein in tumor tissue.
Methodology: Immunohistochemistry (IHC)
IHC is used to visualize the presence and localization of DNMT1 protein in formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections.[19][20][21][22]
Protocol:
-
Tissue Preparation:
-
Fix tumor biopsies in formalin and embed in paraffin.
-
Cut thin sections (e.g., 4-5 µm) and mount them on glass slides.
-
-
Antigen Retrieval: Deparaffinize and rehydrate the tissue sections. Perform heat-induced epitope retrieval to unmask the DNMT1 antigen.
-
Immunostaining:
-
Block endogenous peroxidase activity.
-
Incubate the sections with a primary antibody specific for DNMT1.
-
Apply a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Add a chromogenic substrate to produce a colored precipitate at the site of the antigen.
-
Counterstain the sections with a nuclear stain like hematoxylin.
-
-
Microscopy and Scoring:
-
Visualize the stained sections under a microscope.
-
Score the intensity and percentage of DNMT1-positive tumor cells.
-
Workflow for Pharmacodynamic Analyses.
References
- 1. researchgate.net [researchgate.net]
- 2. elearning.unite.it [elearning.unite.it]
- 3. ascopubs.org [ascopubs.org]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. researchgate.net [researchgate.net]
- 6. 5-Aza-4′-thio-2′-deoxycytidine, a New Orally Bioavailable Nontoxic “Best-in-Class”: DNA Methyltransferase 1–Depleting Agent in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a New Orally Bioavailable Nontoxic "Best-in-Class": DNA Methyltransferase 1-Depleting Agent in Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activation of p53/p21Waf1/Cip1 pathway by 5-aza-2'-deoxycytidine inhibits cell proliferation, induces pro-apoptotic genes and mitogen-activated protein kinases in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 5-aza-2'-deoxycytidine activates the p53/p21Waf1/Cip1 pathway to inhibit cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Activation of the p53 DNA damage response pathway after inhibition of DNA methyltransferase by 5-aza-2'-deoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A robust and rapid liquid chromatography tandem mass spectrometric method for the quantitative analysis of 5-azacytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A robust and rapid liquid chromatography tandem mass spectrometric method for the quantitative analysis of 5-azacytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. US7192781B2 - Methods for stabilizing 5-azacytidine in plasma - Google Patents [patents.google.com]
- 14. AZA-MS: a novel multiparameter mass spectrometry method to determine the intracellular dynamics of azacitidine therapy in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Analysis of DNA Methylation by Pyrosequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. Analysis of DNA Methylation by Pyrosequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. High DNMT1 Is Associated With Worse Local Control in Early‐Stage Laryngeal Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Optimisation and validation of immunohistochemistry protocols for cancer research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Assessing CpG Demethylation with 5-Aza-4'-thio-2'-deoxycytidine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Aza-4'-thio-2'-deoxycytidine (ATdC) is a potent, orally bioavailable DNA methyltransferase 1 (DNMT1) inhibitor with promising applications in epigenetic research and cancer therapy.[1][2][3] As a nucleoside analog, ATdC is incorporated into DNA during replication. This incorporation leads to the formation of covalent complexes with DNMT1, trapping the enzyme and targeting it for degradation.[1][2] The subsequent depletion of active DNMT1 results in passive demethylation of CpG islands in the promoter regions of genes, leading to the re-expression of silenced tumor suppressor genes and inhibition of tumor cell proliferation.[1][3] Notably, ATdC has demonstrated comparable efficacy to other DNMT inhibitors like decitabine (5-aza-2'-deoxycytidine) but with markedly lower toxicity, making it a "best-in-class" agent for studying and reversing aberrant DNA methylation.[3][4]
These application notes provide a comprehensive guide for researchers utilizing ATdC to investigate CpG demethylation, including detailed protocols for cell treatment and subsequent analysis using pyrosequencing, methylation-specific PCR (MSP), and whole-genome bisulfite sequencing (WGBS).
Data Presentation
The following tables summarize representative quantitative data on the effects of ATdC and related demethylating agents on CpG methylation and gene expression.
Table 1: Dose-Response of ATdC on DNMT1 Depletion and Tumor Suppressor Gene Re-expression
| Cell Line | ATdC Concentration (µM) | Treatment Duration (hours) | DNMT1 Depletion | Re-expression of p15 |
| CCRF-CEM (Leukemia) | 0.1 | 96 | Marked | - |
| CCRF-CEM (Leukemia) | 0.5 | 96 | Marked | - |
| CCRF-CEM (Leukemia) | 1.0 | 96 | Marked | Induced[5] |
| KG1a (Myeloid Leukemia) | 0.1 | 96 | Marked | - |
| KG1a (Myeloid Leukemia) | 0.5 | 96 | Marked | - |
| KG1a (Myeloid Leukemia) | 1.0 | 96 | Marked | - |
| NCI-H23 (Lung Carcinoma) | 0.1 - 20 | 96 | Marked | - |
| HCT-116 (Colon Carcinoma) | 0.1 - 20 | 96 | Marked | - |
| IGROV-1 (Ovarian Carcinoma) | 0.1 - 20 | 96 | Marked | - |
Table 2: Comparative Efficacy of Demethylating Agents on Global Methylation
| Compound | Cell Line | Concentration | Treatment Duration | Global Demethylation (%) |
| 5-aza-2'-deoxycytidine | Leukemia Patients | 5-20 mg/m²/day | 5 days | ~14% decrease in 5-methylcytosine[6] |
| 5-aza-2'-deoxycytidine | HCT116 (Colon Cancer) | 0.3 µM | 24 hours | Durable demethylation observed[7] |
| 5-aza-2'-deoxycytidine | NT2/D1 (Testicular Cancer) | 10 nM | 3 days | Significant decrease in promoter methylation[8] |
Experimental Protocols
In Vitro Treatment with this compound
This protocol describes the general procedure for treating cultured mammalian cells with ATdC to induce CpG demethylation.
Materials:
-
This compound (ATdC)
-
Dimethyl sulfoxide (DMSO)
-
Complete cell culture medium appropriate for the cell line
-
Cultured mammalian cells
-
Sterile, nuclease-free water
-
Pipettes and sterile, nuclease-free filter tips
-
Cell culture flasks or plates
-
Incubator (37°C, 5% CO₂)
Protocol:
-
Stock Solution Preparation:
-
Dissolve ATdC in DMSO to prepare a 10 mM stock solution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
-
Cell Seeding:
-
Seed the cells in appropriate cell culture flasks or plates at a density that will allow for logarithmic growth during the treatment period.
-
Allow the cells to adhere and resume proliferation for 24 hours before treatment.
-
-
ATdC Treatment:
-
Thaw an aliquot of the 10 mM ATdC stock solution.
-
Dilute the stock solution in complete cell culture medium to the desired final concentration (e.g., 0.1 µM, 0.5 µM, 1 µM). It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell line.
-
Remove the existing medium from the cells and replace it with the medium containing the appropriate concentration of ATdC.
-
For a vehicle control, treat a parallel culture with the same concentration of DMSO used in the highest ATdC concentration.
-
-
Incubation:
-
Incubate the cells for the desired treatment duration (e.g., 72-96 hours). The optimal duration may vary depending on the cell line and the desired level of demethylation.
-
For longer treatment periods, it may be necessary to replace the medium with fresh ATdC-containing medium every 24-48 hours.
-
-
Harvesting Cells:
-
After the treatment period, harvest the cells for downstream analysis (DNA extraction for methylation analysis or RNA extraction for gene expression analysis).
-
For DNA extraction, wash the cells with PBS, and then proceed with a DNA extraction kit according to the manufacturer's instructions.
-
For RNA extraction, wash the cells with PBS and proceed with an RNA extraction kit according to the manufacturer's instructions.
-
Analysis of CpG Demethylation by Pyrosequencing
This protocol outlines the steps for quantitative analysis of CpG methylation at specific gene promoters following ATdC treatment.
Materials:
-
Genomic DNA extracted from ATdC-treated and control cells
-
Bisulfite conversion kit
-
PCR primers (one biotinylated) specific for the target region
-
Pyrosequencing instrument and reagents
-
Streptavidin-sepharose beads
-
Sequencing primer
Protocol:
-
Bisulfite Conversion:
-
PCR Amplification:
-
Amplify the bisulfite-converted DNA using PCR with a forward and a biotinylated reverse primer specific to the target CpG island.[10]
-
The PCR product should ideally be between 100-300 bp.
-
PCR cycling conditions will need to be optimized for each primer set. A typical program is: 95°C for 15 min, followed by 45 cycles of 94°C for 30s, 56°C for 30s, and 72°C for 30s, with a final extension at 72°C for 10 min.
-
-
Immobilization of PCR Product:
-
Capture the biotinylated PCR product on streptavidin-sepharose beads.[10]
-
Wash the beads to remove the non-biotinylated strand and unincorporated dNTPs.
-
-
Sequencing Primer Annealing:
-
Anneal the sequencing primer to the single-stranded DNA template bound to the beads.
-
-
Pyrosequencing Reaction:
-
Data Analysis:
-
The pyrosequencing software calculates the percentage of methylation at each CpG site by quantifying the ratio of cytosine (methylated) to thymine (unmethylated) signals.[12]
-
Analysis of CpG Demethylation by Methylation-Specific PCR (MSP)
MSP is a qualitative or semi-quantitative method to assess the methylation status of a specific CpG island.
Materials:
-
Bisulfite-converted DNA
-
Two pairs of PCR primers: one pair specific for the methylated sequence and another for the unmethylated sequence
-
Taq polymerase and PCR buffer
-
dNTPs
-
Agarose gel and electrophoresis equipment
-
Ethidium bromide or other DNA stain
Protocol:
-
Primer Design:
-
Design two pairs of primers for the target CpG island.
-
The "M" (methylated) primers are designed to be complementary to the sequence where methylated cytosines were not converted by bisulfite treatment.
-
The "U" (unmethylated) primers are designed to be complementary to the sequence where unmethylated cytosines were converted to uracil (and subsequently amplified as thymine).[1][13]
-
-
PCR Amplification:
-
Perform two separate PCR reactions for each DNA sample: one with the "M" primers and one with the "U" primers.[13][14]
-
A typical PCR program is: 95°C for 5-10 min, followed by 35-40 cycles of 95°C for 30s, an optimized annealing temperature for 30s, and 72°C for 30s, with a final extension at 72°C for 5-10 min.[15]
-
-
Gel Electrophoresis:
-
Run the PCR products on a 2-3% agarose gel containing a DNA stain.[13]
-
Include positive controls for both methylated and unmethylated DNA, as well as a no-template control.
-
-
Interpretation:
-
The presence of a PCR product in the "M" lane indicates methylation at the primer binding sites.
-
The presence of a PCR product in the "U" lane indicates a lack of methylation.
-
The presence of bands in both lanes suggests partial methylation or a heterogeneous cell population.
-
Whole-Genome Bisulfite Sequencing (WGBS)
WGBS provides a comprehensive, single-base resolution map of DNA methylation across the entire genome.
Materials:
-
High-quality genomic DNA
-
DNA fragmentation equipment (e.g., sonicator)
-
Bisulfite conversion kit
-
Library preparation kit for next-generation sequencing
-
Next-generation sequencing platform
Protocol:
-
DNA Fragmentation and Library Preparation:
-
Fragment the genomic DNA to the desired size range (e.g., 200-400 bp).
-
Perform end-repair, A-tailing, and ligation of methylated sequencing adapters to the fragmented DNA.
-
-
Bisulfite Conversion:
-
Treat the adapter-ligated DNA with sodium bisulfite.
-
-
PCR Amplification:
-
Amplify the bisulfite-converted library using primers that are complementary to the sequencing adapters. Use a minimal number of PCR cycles to avoid amplification bias.
-
-
Sequencing:
-
Sequence the prepared library on a next-generation sequencing platform.
-
-
Data Analysis:
-
Align the sequencing reads to a reference genome.
-
Calculate the methylation level for each CpG site by determining the ratio of reads with a cytosine at that position (methylated) to the total number of reads covering that site.
-
Mandatory Visualization
Caption: Mechanism of action of this compound (ATdC).
Caption: Workflow for assessing CpG demethylation after ATdC treatment.
Caption: p15/p16-mediated cell cycle arrest pathway.
References
- 1. Improvement of the methylation specific PCR technical conditions for the detection of p16 promoter hypermethylation in small amounts of tumor DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. 5-Aza-4′-thio-2′-deoxycytidine, a New Orally Bioavailable Nontoxic “Best-in-Class”: DNA Methyltransferase 1–Depleting Agent in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a New Orally Bioavailable Nontoxic "Best-in-Class": DNA Methyltransferase 1-Depleting Agent in Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. DNA methylation changes after 5-aza-2'-deoxycytidine therapy in patients with leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DNA-demethylating agents target colorectal cancer cells by inducing viral mimicry by endogenous transcripts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of DNA Methylation by Pyrosequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. elearning.unite.it [elearning.unite.it]
- 11. DNA methylation analysis by pyrosequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. DNA Methylation Analysis [qiagen.com]
- 13. Detection of p16 Promoter Hypermethylation by Methylation-Specific PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Long-term stability of demethylation after transient exposure to 5-aza-2′-deoxycytidine correlates with sustained RNA polymerase II occupancy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluation of Methylation Panel in the Promoter Region of p16INK4a, RASSF1A, and MGMT as a Biomarker in Sputum for Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of DNMT1 after 5-Aza-4'-thio-2'-deoxycytidine Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Aza-4'-thio-2'-deoxycytidine (also known as Aza-TdCyd or NTX-301) is a potent, orally bioavailable DNA methyltransferase 1 (DNMT1) inhibitor with significant potential in epigenetic therapy and cancer treatment.[1][2] Unlike other nucleoside analogs, it demonstrates reduced toxicity, making it a "best-in-class" DNMT1-depleting agent.[3][4] This compound incorporates into DNA during replication, where it covalently traps DNMT1. This action leads to the subsequent proteasomal degradation of the free enzyme, resulting in a reduction of cellular DNMT1 levels.[4] Monitoring the depletion of DNMT1 via Western blot analysis is a critical step in evaluating the efficacy of this compound and understanding its molecular mechanism of action. These application notes provide detailed protocols for the treatment of cell cultures with this compound and subsequent Western blot analysis of DNMT1.
Mechanism of Action
This compound is a nucleoside analog that, once incorporated into DNA, forms a covalent bond with DNMT1 at its active site.[2] This covalent complex formation effectively traps the enzyme, preventing its normal function of maintaining DNA methylation patterns. The formation of these adducts signals for the degradation of free (non-chromatin bound) DNMT1 through the ubiquitin-proteasome pathway.[4][5] This targeted degradation leads to a significant and selective reduction in DNMT1 protein levels within the cell, which can reactivate silenced tumor suppressor genes.[4]
Data Presentation
The following tables summarize the quantitative effects of this compound on DNMT1 protein levels in various cancer cell lines, as determined by Western blot analysis.
Table 1: In Vitro Depletion of DNMT1 by this compound
| Cell Line | Concentration | Treatment Duration | DNMT1 Depletion | Reference |
| NCI-H23 (Lung Carcinoma) | 1-20 µM | 96 hours | Marked Depletion | [6] |
| HCT-116 (Colon Carcinoma) | 1-20 µM | 96 hours | Marked Depletion | [6] |
| IGROV-1 (Ovarian Carcinoma) | 1-20 µM | 96 hours | Marked Depletion | [6] |
| CCRF-CEM (Leukemia) | 0.1, 0.5, 1 µM | 96 hours | Marked Depletion | [6] |
| KG1a (Myeloid Leukemia) | 0.1, 0.5, 1 µM | 96 hours | Marked Depletion | [6] |
Table 2: In Vivo Depletion of DNMT1 by this compound
| Tumor Model | Dosage | Administration Route | Treatment Duration | DNMT1 Depletion in Tumors | Reference |
| CCRF-CEM Xenograft | 5 mg/kg/day | Intraperitoneal (IP) | 9 days | Decreased DNMT1 levels | |
| NCI-H23 Xenograft | 6.7, 10 mg/kg/day | Intraperitoneal (IP) | 9 days | Effective Depletion | [6] |
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
This protocol outlines the steps for culturing cells and treating them with this compound to induce DNMT1 depletion.
Materials:
-
Cancer cell line of interest (e.g., HCT-116, NCI-H23)
-
Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
This compound (Aza-TdCyd)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell culture plates/flasks
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Plate cells at a density that will allow for logarithmic growth throughout the experiment. For example, seed 1.5 x 10^5 cells per 60-mm dish and allow them to attach for 24 hours.
-
Drug Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., PBS or DMSO). Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 0.1 µM to 20 µM).
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle-treated control (medium with the same concentration of solvent used for the drug stock).
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 72-96 hours). Since the drug's effect is dependent on its incorporation into DNA during replication, longer incubation times that span multiple cell cycles are often necessary.
-
Medium Change (Optional but Recommended): For longer treatment periods, it is advisable to change the medium and re-add fresh this compound every 48-72 hours to ensure drug stability and nutrient availability.
-
Cell Harvesting: After the treatment period, harvest the cells for protein extraction.
Protocol 2: Protein Extraction
This protocol describes the lysis of treated cells and extraction of total protein for Western blot analysis.
Materials:
-
Treated and control cells from Protocol 1
-
Ice-cold PBS
-
Ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors
-
Cell scraper
-
Microcentrifuge tubes
-
Refrigerated microcentrifuge
Procedure:
-
Washing: Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.
-
Lysis: Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer to the dish (e.g., 100-200 µL for a 60-mm dish).
-
Scraping: Use a cell scraper to gently scrape the cells off the dish in the lysis buffer.
-
Collection: Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes to ensure complete lysis.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the total protein, to a new pre-chilled microcentrifuge tube.
-
Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).
Protocol 3: Western Blot Analysis of DNMT1
This protocol details the steps for detecting DNMT1 protein levels in the extracted lysates by Western blotting.
Materials:
-
Protein lysates from Protocol 2
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: anti-DNMT1
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
Loading control antibody (e.g., anti-β-actin, anti-GAPDH)
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-40 µg) from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the denatured protein samples into the wells of an SDS-PAGE gel and run the electrophoresis until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-DNMT1 antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using an appropriate imaging system.
-
Loading Control: To ensure equal protein loading, the membrane can be stripped and re-probed with a loading control antibody.
Visualizations
Caption: Experimental workflow for DNMT1 Western blot analysis.
Caption: Mechanism of 5-Aza-TdCyd-induced DNMT1 degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. Cell Lysis and Protein Extraction for Western Blotting [sigmaaldrich.com]
- 3. 5-Aza-Deoxycytidine Induces Selective Degradation of DNA Methyltransferase 1 by a Proteasomal Pathway That Requires the KEN Box, Bromo-Adjacent Homology Domain, and Nuclear Localization Signal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Aza-4′-thio-2′-deoxycytidine, a New Orally Bioavailable Nontoxic “Best-in-Class”: DNA Methyltransferase 1–Depleting Agent in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting of 5-aza-2′-deoxycytidine residues by chromatin-associated DNMT1 induces proteasomal degradation of the free enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
5-Aza-4'-thio-2'-deoxycytidine stability and storage conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and storage of 5-Aza-4'-thio-2'-deoxycytidine (also known as Aza-TdC). This guidance is intended for researchers, scientists, and drug development professionals to ensure the integrity of the compound throughout their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: For long-term storage, the solid powder form of this compound should be stored at -20°C for up to 3 years. For shorter periods, it can be stored at 4°C for up to 2 years.[1]
Q2: How should I prepare and store stock solutions of this compound?
A2: It is recommended to prepare stock solutions in anhydrous dimethyl sulfoxide (DMSO). For optimal stability, these stock solutions should be aliquoted and stored at -80°C for up to 6 months.[2] If a -80°C freezer is unavailable, storage at -20°C is possible for a shorter duration of up to 1 month.[2][3] To minimize degradation, avoid repeated freeze-thaw cycles.
Q3: Is this compound stable in aqueous solutions?
A3: 5-azacytidine analogues are known to be unstable in aqueous solutions due to the hydrolysis of the triazine ring.[4] While specific stability data for this compound in aqueous buffers is limited, it is strongly recommended to prepare aqueous dilutions fresh for each experiment and use them immediately. For its related compound, 5-aza-2'-deoxycytidine, aqueous solutions are very unstable and should be kept on ice and used within a few hours.[4]
Q4: What factors can cause the degradation of this compound?
A4: The primary cause of degradation for 5-azacytidine compounds is hydrolysis of the 1,3,5-triazine ring. This process is influenced by several factors:
-
pH: 5-azacytidine analogues are most stable at a neutral pH (around 6.5-7.0) and degrade more rapidly in both acidic and alkaline conditions.
-
Temperature: Higher temperatures accelerate the rate of hydrolysis. Therefore, it is crucial to store solutions at low temperatures.
-
Aqueous Environment: The presence of water is necessary for hydrolysis to occur. Storing the compound in its solid form or dissolved in an anhydrous solvent like DMSO significantly improves stability.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of biological activity in my experiments. | Degradation of the compound due to improper storage or handling. | 1. Verify that the solid compound and stock solutions have been stored at the correct temperatures and for the recommended duration.2. Prepare fresh stock solutions from solid powder.3. Avoid multiple freeze-thaw cycles of stock solutions by preparing single-use aliquots.4. If using aqueous dilutions, ensure they are prepared immediately before use and kept on ice. |
| Precipitate observed in my stock solution after thawing. | The solubility of the compound may be limited in the chosen solvent, or the solvent may have absorbed moisture. | 1. Gently warm the solution and vortex to redissolve the compound. Some suppliers suggest that warming to 60°C and sonication may be necessary for complete dissolution in DMSO.[2]2. Use freshly opened, anhydrous DMSO to prepare stock solutions, as DMSO is hygroscopic.[2]3. If precipitation persists, consider preparing a fresh stock solution at a slightly lower concentration. |
| Inconsistent experimental results between batches. | Potential degradation of an older stock solution or solid compound. | 1. Always note the preparation date of your stock solutions.2. If a stock solution is approaching the end of its recommended storage period, consider preparing a fresh stock for critical experiments.3. Ensure that the solid compound has been stored under the recommended conditions and is within its expiry date. |
Quantitative Stability Data
The following table summarizes the recommended storage conditions and stability data for this compound.
| Form | Storage Temperature | Solvent | Duration |
| Solid Powder | -20°C | N/A | Up to 3 years[1] |
| Solid Powder | 4°C | N/A | Up to 2 years[1] |
| Stock Solution | -80°C | DMSO | Up to 6 months[2][3] |
| Stock Solution | -20°C | DMSO | Up to 1 month[2][3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol is adapted from general laboratory procedures for similar compounds.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, RNase/DNase-free microcentrifuge tubes
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Aseptically weigh the desired amount of the compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
To aid dissolution, vortex the solution thoroughly. If necessary, gently warm the solution to 60°C and sonicate until the compound is completely dissolved.[2]
-
Centrifuge the tube briefly to collect the solution at the bottom.
-
Aliquot the stock solution into single-use, sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).
Protocol 2: Stability Assessment by High-Performance Liquid Chromatography (HPLC) (Adapted Method)
Objective: To monitor the degradation of this compound over time under specific storage conditions.
Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase (Isocratic):
-
A mixture of aqueous buffer (e.g., 20 mM ammonium acetate, pH 6.8) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve good separation of the parent compound from any degradation products.
Procedure:
-
Prepare a stock solution of this compound in DMSO at a known concentration.
-
Dilute the stock solution to a working concentration in the desired test buffer (e.g., phosphate-buffered saline, cell culture medium).
-
Divide the solution into multiple aliquots and store them under the desired test conditions (e.g., 4°C, room temperature, 37°C).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), remove an aliquot and immediately inject it into the HPLC system.
-
Monitor the chromatogram at a suitable wavelength (e.g., 242 nm, the approximate absorbance maximum for the 5-azacytidine ring).
-
Quantify the peak area of the intact this compound at each time point.
-
Calculate the percentage of the compound remaining at each time point relative to the initial time point (t=0).
Visualizations
References
- 1. Syntheses of 4′-thioribonucleosides and thermodynamic stability and crystal structure of RNA oligomers with incorporated 4′-thiocytosine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Syntheses of 4'-thioribonucleosides and thermodynamic stability and crystal structure of RNA oligomers with incorporated 4'-thiocytosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. biorxiv.org [biorxiv.org]
potential for 5-Aza-4'-thio-2'-deoxycytidine to induce mutations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Aza-4'-thio-2'-deoxycytidine (also known as aza-T-dCyd or ATC).
Frequently Asked Questions (FAQs)
Q1: What is this compound (ATC) and what is its primary mechanism of action?
A1: this compound (ATC) is a nucleoside analog that functions as a DNA methyltransferase 1 (DNMT1) inhibitor.[1][2][3][4][5][6] Its primary mechanism involves incorporation into DNA during replication. Once incorporated, it covalently traps DNMT1, an enzyme responsible for maintaining DNA methylation patterns.[1][3] This trapping leads to the depletion of active DNMT1, resulting in DNA hypomethylation and the potential re-expression of silenced tumor suppressor genes.[3][4][6]
Q2: What is the potential for this compound (ATC) to induce mutations?
A2: Recent studies have demonstrated that ATC has a significant mutagenic potential.[7][8][9][10][11] Treatment with ATC has been shown to induce thousands of acquired mutations, predominantly C>G transversions, in a specific 5'-NCG-3' trinucleotide context in both mouse and human cells, both in vitro and in vivo.[7][8][9][10][11] In mouse models, this mutagenic activity has been linked to the development of acute lymphoid leukemia (ALL).[7][8][9][10]
Q3: What is the proposed mechanism for ATC-induced mutagenesis?
A3: The mutagenic activity of ATC is linked to its incorporation into DNA and its interaction with the DNA replication and repair machinery. The precise mechanism for the specific C>G transversions is still under investigation, but it is a direct consequence of the compound's presence in the genome. The process is dependent on the enzyme deoxycytidine kinase (dck), which is the rate-limiting enzyme for the cytidine salvage pathway and is necessary for the phosphorylation of ATC to its active triphosphate form before it can be incorporated into DNA.[7][8][9] Deletion of the Dck gene has been shown to eliminate the C>G transversions induced by ATC.[7][8][9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High levels of unexpected cytotoxicity. | Off-target effects or high sensitivity of the cell line. | Perform a dose-response curve to determine the optimal concentration. Compare the cytotoxicity of ATC with its analog decitabine, as ATC is suggested to have a larger therapeutic index in some models.[1][2] |
| Inconsistent or no observable effect on DNA methylation. | Insufficient drug concentration or exposure time. | Optimize the concentration and duration of ATC treatment. Ensure that the cells are actively dividing, as ATC incorporation into DNA is replication-dependent. |
| Cell line resistance. | Resistance can arise from insufficient incorporation into DNA.[12] Consider using cell lines with known sensitivity or investigating the expression levels of deoxycytidine kinase (dck). | |
| Difficulty in detecting ATC-induced mutations. | Inappropriate mutation detection assay. | Use highly sensitive methods like whole-exome sequencing (WES) or targeted next-generation sequencing (NGS) to detect the specific C>G transversion signature.[7][8][9][10] Standard assays may not be sensitive enough. |
| Results are not reproducible. | Variability in experimental conditions. | Standardize all experimental parameters, including cell passage number, confluency, drug preparation, and treatment duration. Use a fresh dilution of ATC for each experiment. |
| Contamination of cell cultures. | Regularly test cell cultures for mycoplasma and other contaminants. |
Experimental Protocols
Assessment of Mutagenic Potential using Whole-Exome Sequencing (WES)
This protocol outlines a general workflow to assess the mutagenic potential of ATC in a cellular model.
-
Cell Culture and Treatment:
-
Culture the chosen cell line (e.g., human or murine hematopoietic cells) under standard conditions.
-
Treat the cells with a predetermined concentration of ATC (e.g., 0.5-1.0 mg/kg for in vivo mouse studies, or an appropriate concentration determined by IC50 for in vitro studies) or vehicle control (e.g., PBS) for a specified duration.[7] For in vivo studies, a cyclical treatment regimen may be employed.[7]
-
-
Genomic DNA Extraction:
-
Harvest the cells and extract high-quality genomic DNA using a commercially available kit.
-
-
Library Preparation and Whole-Exome Sequencing:
-
Prepare sequencing libraries from the extracted genomic DNA.
-
Perform whole-exome sequencing using a high-throughput sequencing platform.
-
-
Bioinformatic Analysis:
-
Align the sequencing reads to the reference genome.
-
Perform variant calling to identify single nucleotide variants (SNVs) and small insertions/deletions (indels).
-
Compare the mutational profiles of ATC-treated samples to vehicle-treated controls to identify acquired mutations.
-
Analyze the mutational signature to identify the specific type and context of mutations induced by ATC.
-
Quantitative Data Summary
| Parameter | Cell Line/Model | ATC Concentration | Observed Effect | Reference |
| IC50 | CCRF-CEM (leukemia) | 0.2 µM (72h) | Inhibition of cell growth | [4][6] |
| KG1a (leukemia) | 0.06 µM (72h) | Inhibition of cell growth | [4][6] | |
| NCI-H23 (lung carcinoma) | 4.5 µM | Decreased viability | [4][6] | |
| HCT-116 (colon carcinoma) | 58 µM | Decreased viability | [4][6] | |
| IGROV-1 (ovarian carcinoma) | 36 µM | Decreased viability | [4][6] | |
| Mutational Signature | Murine bone marrow cells | 0.5-1.0 mg/kg | ~1,000 acquired C>G transversions in a 5'-NCG-3' context | [7] |
| Human cell lines (in vitro) | Not specified | Thousands of acquired C>G transversions in a similar context | [7][8][10] | |
| In Vivo Outcome | Healthy mice | 1.0 mg/kg | Development of lymphoid leukemia | [7][10] |
Visualizations
Caption: Mechanism of action of this compound (ATC).
Caption: Experimental workflow for assessing ATC-induced mutagenesis.
Caption: Logical relationship of ATC-induced mutagenesis and leukemogenesis.
References
- 1. 5-Aza-4′-thio-2′-deoxycytidine, a New Orally Bioavailable Nontoxic “Best-in-Class”: DNA Methyltransferase 1–Depleting Agent in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a New Orally Bioavailable Nontoxic "Best-in-Class": DNA Methyltransferase 1-Depleting Agent in Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. glpbio.com [glpbio.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. The DNA Methyltransferase Inhibitor this compound Induces C>G Transversions and Acute Lymphoid Leukemia Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. 5-Aza-4’-thio-2’-deoxycytidine induces C>G transversions in a specific trinucleotide context and leads to acute lymphoid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanisms of resistance to 5-aza-2′-deoxycytidine in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
dose-limiting toxicities of aza-T-dCyd in clinical studies
This technical support center provides essential information for researchers, scientists, and drug development professionals working with the DNA methyltransferase 1 (DNMT1) inhibitor, 5-aza-4'-thio-2'-deoxycytidine (aza-T-dCyd). Below you will find troubleshooting guides and frequently asked questions regarding the dose-limiting toxicities observed in clinical studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary dose-limiting toxicities (DLTs) observed for aza-T-dCyd in clinical trials?
A1: In the Phase I clinical trial (NCT03366116) involving patients with advanced solid tumors, the primary DLTs were observed at the 48 mg and 32 mg dose levels. At 48 mg, DLTs included grade 3 rash, grade 3 acute kidney injury, and incomplete dosing (<75%) due to grade 3 myelosuppression.[1][2] At the 32 mg dose, which was determined to be the maximum tolerated dose (MTD), the DLT was grade 4 neutropenia.[1][2][3]
Q2: What is the maximum tolerated dose (MTD) of aza-T-dCyd determined from clinical studies?
A2: The MTD for aza-T-dCyd administered orally once a day for 5 days of each week for 2 weeks in 21-day cycles has been established at 32 mg.[1][2][3]
Q3: What other significant grade 3 or 4 toxicities have been reported for aza-T-dCyd?
A3: Besides the specific DLTs, other grade 3 or 4 toxicities possibly attributable to aza-T-dCyd across all treatment cycles included leukopenia, lymphopenia, neutropenia, rash, febrile neutropenia, anemia, thrombocytopenia, acute kidney injury, elevated AST, elevated ALT, diarrhea, and dehydration.[1][3]
Q4: How does the toxicity profile of aza-T-dCyd compare to other hypomethylating agents like decitabine (aza-dCyd)?
A4: Aza-T-dCyd is reported to have a toxicity profile similar to currently approved hypomethylating agents.[1][3][4] However, preclinical studies suggest that aza-T-dCyd is as effective as decitabine in depleting DNMT1 but with markedly lower toxicity, indicating a potentially larger therapeutic index.[4][5][6] This is attributed to differences in its metabolism and mechanism of action, leading to less off-target activity.[4][5]
Q5: What is the proposed mechanism behind aza-T-dCyd's toxicity?
A5: The toxicity of aza-T-dCyd, like other nucleoside analog DNA methyltransferase inhibitors, is primarily mediated by its incorporation into DNA and the subsequent covalent trapping of DNMT1.[7][8][9][10] This process can lead to the formation of DNA double-strand breaks and cell cycle arrest, contributing to cytotoxicity.[11] The toxic effects are therefore most pronounced in proliferating cells.[12]
Data on Dose-Limiting Toxicities
The following table summarizes the dose-limiting toxicities identified in the Phase I clinical trial of aza-T-dCyd.
| Dose Level | Dose-Limiting Toxicity (DLT) | Number of Patients with DLT | Grade |
| 48 mg | Grade 3 rash and Grade 3 acute kidney injury | 1 | 3 |
| 48 mg | < 75% of dosing completed due to Grade 3 myelosuppression | 1 | 3 |
| 32 mg | Grade 4 neutropenia | 1 | 4 |
Data sourced from a Phase I trial in patients with advanced solid tumors (NCT03366116)[1][2]
Summary of Other Grade 3/4 Toxicities
This table presents other significant adverse events observed across all cycles in the Phase I trial.
| Toxicity | Grade |
| Leukopenia | 3 or 4 |
| Lymphopenia | 3 or 4 |
| Neutropenia | 3 or 4 |
| Rash | 3 or 4 |
| Febrile Neutropenia | 3 or 4 |
| Anemia | 3 or 4 |
| Thrombocytopenia | 3 or 4 |
| Acute Kidney Injury | 3 or 4 |
| Elevated AST | 3 or 4 |
| Elevated ALT | 3 or 4 |
| Diarrhea | 3 or 4 |
| Dehydration | 3 or 4 |
Data sourced from a Phase I trial in patients with advanced solid tumors (NCT03366116)[1][3]
Experimental Protocols
The following table outlines the methodology of the key clinical trial that determined the dose-limiting toxicities of aza-T-dCyd.
| Parameter | Description |
| Study Design | Phase I, open-label, dose-escalation study (NCT03366116).[13] |
| Patient Population | Adult patients with advanced solid tumors that have progressed on standard therapy or for which no standard therapy exists.[1][2] |
| Drug Administration | Aza-T-dCyd administered orally once a day for 5 days of each week for 2 weeks, followed by a one-week rest, in 21-day cycles.[1][2][13] |
| Dose Escalation | The study initially followed a Simon accelerated titration design with 100% dose increments per dose level. It transitioned to a 3+3 dose escalation design after either one patient experienced a DLT or two patients experienced drug-related grade 2 toxicity.[1][2][3] Intrapatient dose escalation was permitted.[1][2][3] |
| DLT Definition | A dose-limiting toxicity was determined based on adverse events occurring during the first cycle of treatment, graded according to the Common Terminology Criteria for Adverse Events (CTCAE). Specific DLTs mentioned include grade 3 rash, grade 3 acute kidney injury, incomplete dosing due to myelosuppression, and grade 4 neutropenia.[1][2] |
Visualizing the Dose-Escalation Workflow
The following diagram illustrates the logical flow of the dose-escalation design used in the Phase I clinical trial to determine the MTD of aza-T-dCyd.
Caption: Dose-escalation workflow for the aza-T-dCyd Phase I trial.
Signaling Pathway for Toxicity
The toxicity of aza-T-dCyd is linked to its mechanism of action as a DNA hypomethylating agent. The following diagram illustrates the proposed pathway leading to cytotoxicity.
Caption: Proposed mechanism of aza-T-dCyd-induced cytotoxicity.
References
- 1. Phase I trial of 5-aza-4’-thio-2’-deoxycytidine (Aza-TdC) in patients with advanced solid tumors. | Semantic Scholar [semanticscholar.org]
- 2. Phase I trial of 5-aza-4’-thio-2’-deoxycytidine (Aza-TdC) in patients with advanced solid tumors. - ASCO [asco.org]
- 3. researchgate.net [researchgate.net]
- 4. 5-Aza-4′-thio-2′-deoxycytidine, a New Orally Bioavailable Nontoxic “Best-in-Class”: DNA Methyltransferase 1–Depleting Agent in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a New Orally Bioavailable Nontoxic "Best-in-Class": DNA Methyltransferase 1-Depleting Agent in Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Toxicity of 5-aza-2'-deoxycytidine to mammalian cells is mediated primarily by covalent trapping of DNA methyltransferase rather than DNA demethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Toxicity of 5-aza-2'-deoxycytidine to mammalian cells is mediated primarily by covalent trapping of DNA methyltransferase rather than DNA demethylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. About 2 — Nanopharmaceutics, Inc. [nanopharmaceutics.com]
- 11. DNA methylation inhibitor 5-Aza-2'-deoxycytidine induces reversible genome-wide DNA damage that is distinctly influenced by DNA methyltransferases 1 and 3B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Toxicology in mice of the antileukemic agent 5-aza-2'-deoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
Technical Support Center: Managing Myelosuppression with 5-Aza-4'-thio-2'-deoxycytidine (ATdC)
This guide is intended for researchers, scientists, and drug development professionals using 5-Aza-4'-thio-2'-deoxycytidine (ATdC), a potent DNA methyltransferase 1 (DNMT1) inhibitor. Myelosuppression is a common and anticipated side effect of many cytotoxic agents, including ATdC. This document provides troubleshooting advice and frequently asked questions to help manage this challenge in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is ATdC and how does it cause myelosuppression?
A1: this compound (ATdC) is a nucleoside analog that inhibits DNA methyltransferase 1 (DNMT1).[1][2] DNMT1 is a crucial enzyme for maintaining DNA methylation patterns during cell division.[1][2] Hematopoietic stem and progenitor cells (HSPCs), the precursors to all blood cells, are highly proliferative and require DNMT1 for self-renewal and proper differentiation.[1][3] By inhibiting DNMT1, ATdC disrupts these processes in the bone marrow, leading to a decrease in the production of red blood cells, white blood cells, and platelets, a condition known as myelosuppression.[1][3][4]
Q2: What are the typical signs of myelosuppression in a mouse model treated with ATdC?
A2: In mouse models, signs of myelosuppression are primarily detected through hematological analysis. Key indicators include:
-
Neutropenia: A significant drop in neutrophil counts.
-
Leukopenia: A general decrease in the total white blood cell count.
-
Anemia: A reduction in red blood cells, hemoglobin, and hematocrit.
-
Thrombocytopenia: A lower than normal platelet count. Visible signs in the animals can include pallor, lethargy, and increased susceptibility to infections.
Q3: Is myelosuppression with ATdC reversible?
A3: Myelosuppression induced by cytotoxic agents is often reversible upon cessation of treatment, as the hematopoietic system can recover.[5] However, the reversibility and recovery time will depend on the dose and duration of ATdC treatment, as well as the overall health of the animal. Continuous, high-dose exposure may lead to prolonged marrow failure.
Q4: ATdC is described as having lower toxicity than other DNMT inhibitors like decitabine. Why am I still seeing significant myelosuppression?
A4: While preclinical studies suggest ATdC has a larger therapeutic index (efficacy vs. toxicity) compared to agents like decitabine, it is still a potent cytotoxic agent.[1][2] Significant myelosuppression can still occur, particularly at higher doses or with prolonged administration.[6] The term "lower toxicity" is relative and does not mean an absence of toxic effects. Careful dose-finding studies are essential for your specific experimental model.
Q5: Can ATdC treatment lead to other long-term hematological issues?
A5: Yes. Researchers should be aware that studies in mice have shown that ATdC treatment can lead to the development of acute lymphoid leukemia.[7][8][9] This is a critical finding and suggests that long-term monitoring of animals post-treatment is warranted.
Troubleshooting Guide
Problem 1: I'm observing a higher-than-expected level of toxicity and mortality in my mouse cohort.
-
Possible Cause: The dose of ATdC is too high for the strain, age, or health status of your mice. Dosing schedules can also significantly impact toxicity.
-
Solution:
-
Review Dosing: Compare your current dose and schedule with published preclinical data (see Table 1). Note that a daily dose of 0.5 mg/kg of the related compound aza-dCyd was lethal in a mouse xenograft model.[6]
-
Dose De-escalation: Reduce the dose of ATdC in subsequent experiments. A dose-response study is highly recommended to establish the maximum tolerated dose (MTD) in your specific model.
-
Adjust Schedule: Consider alternative dosing schedules. For example, instead of daily administration, try dosing for 5 days followed by a rest period.
-
Supportive Care: In a preclinical setting, ensure animals have easy access to food and water. Keep cages clean to minimize infection risk, which is elevated during periods of neutropenia.
-
Problem 2: My experimental results are inconsistent, with variable levels of myelosuppression between animals.
-
Possible Cause: Inconsistency in drug preparation or administration. Biological variability between animals can also contribute.
-
Solution:
-
Standardize Drug Preparation: Prepare fresh solutions of ATdC for each experiment. Ensure it is fully dissolved and administered at a consistent concentration and volume relative to body weight.
-
Consistent Administration: Use a consistent route of administration (e.g., oral gavage, intraperitoneal injection) and ensure technique is uniform across all animals and technicians.
-
Increase Group Size: A larger number of animals per group can help to mitigate the effects of individual biological variability.
-
Monitor Animal Health: Ensure all animals are of similar age, weight, and health status at the start of the experiment.
-
Problem 3: I'm not seeing the expected level of DNMT1 inhibition or therapeutic effect, but I am observing myelosuppression.
-
Possible Cause: The therapeutic window in your model may be very narrow. The dose required for a therapeutic effect might be very close to the dose that causes significant myelosuppression.
-
Solution:
-
Pharmacodynamic (PD) Analysis: Measure DNMT1 levels in your target tissue and in hematopoietic cells to confirm target engagement at different doses and time points.
-
Dose and Schedule Optimization: Experiment with lower doses for a longer duration. Epigenetic therapies may not require maximum cytotoxicity to be effective. The goal is to deplete DNMT1 in replicating cells over time.[6]
-
Combination Therapy: Consider if a combination with another agent could allow for a lower, less toxic dose of ATdC.
-
Quantitative Data Summary
The following tables summarize available data on myelosuppression observed with ATdC treatment.
Table 1: Preclinical Toxicity Data for ATdC and a Related Compound
| Compound | Dose and Schedule | Animal Model | Observed Toxicity/Myelosuppression | Reference |
| ATdC (aza-T-dCyd) | 1 mg/kg, daily for 9 days | Mice with CEM tumor xenografts | Tolerated; allowed for extended treatment | [6] |
| ATdC (aza-T-dCyd) | 4 mg/kg/day, weekdays for 2 weeks | Mouse model of myelodysplastic syndrome | Toxic | |
| Decitabine (aza-dCyd) | 0.5 mg/kg, daily for 9 days | Mice with CEM tumor xenografts | Lethal to all mice | [6] |
Table 2: Myelosuppression in a Phase I Clinical Trial of ATdC (NCT03366116)
| Dose Level | Patient Population | Grade 3/4 Toxicities Attributed to ATdC | Dose-Limiting Toxicities (DLTs) |
| 32 mg | Advanced Solid Tumors | Leukopenia, Lymphopenia, Neutropenia, Anemia, Thrombocytopenia, Febrile Neutropenia | Grade 4 neutropenia (in 1 of 10 patients) |
| 48 mg | Advanced Solid Tumors | Not specified beyond DLTs | Grade 3 myelosuppression leading to <75% dosing completion |
Data extracted from a 2021 ASCO Meeting Abstract. The Maximum Tolerated Dose (MTD) was determined to be 32 mg.
Experimental Protocols
Protocol 1: Monitoring Myelosuppression in Mice via Complete Blood Count (CBC)
Objective: To quantify the hematological effects of ATdC treatment.
Materials:
-
Capillary tubes (EDTA-coated if necessary).[12]
-
Anesthesia (e.g., isoflurane).
-
Automated hematology analyzer.[10]
-
Phosphate-buffered saline (PBS).
-
Bovine Serum Albumin (BSA).
Procedure:
-
Blood Collection:
-
Anesthetize the mouse according to your institution's approved protocol.
-
Collect approximately 50-100 µL of blood via retro-orbital puncture or another approved method (e.g., facial vein).[11]
-
Dispense the blood directly into an EDTA-coated microtube.[10]
-
Immediately mix the tube gently but thoroughly by inversion to prevent clotting.[12]
-
-
Sample Preparation (if necessary):
-
Analysis:
-
Analyze the sample on a calibrated automated hematology analyzer as soon as possible (ideally within 1-2 hours of collection).[10] If immediate analysis is not possible, samples can be refrigerated at 4°C for up to 8 hours.[12] Allow samples to return to room temperature before analysis.[11]
-
The analyzer will provide counts for white blood cells (WBC), red blood cells (RBC), platelets (PLT), hemoglobin (HGB), and other hematological parameters.
-
-
Data Interpretation:
-
Compare the results from treated animals to a vehicle-treated control group.
-
A significant decrease in WBCs (leukopenia), neutrophils (neutropenia), RBCs (anemia), and/or platelets (thrombocytopenia) indicates myelosuppression.
-
Protocol 2: Assessment of Bone Marrow (BM) Cellularity
Objective: To visually and quantitatively assess the impact of ATdC on hematopoietic cells in the bone marrow.
Materials:
-
Sterile dissection tools.
-
Syringes (1 mL and 5 mL) and needles (25-27G).
-
PBS or RPMI medium.
-
70 µm cell strainer.
-
ACK lysis buffer (for red blood cell lysis).[5]
-
Hemocytometer or automated cell counter.
-
Microscope slides and staining reagents (e.g., Wright-Giemsa).
Procedure:
-
Bone Marrow Isolation:
-
Prepare Single-Cell Suspension:
-
Cell Counting (Total BM Cellularity):
-
Lyse red blood cells by resuspending the cell pellet in ACK lysis buffer for 5-10 minutes on ice.[5][14]
-
Quench the lysis by adding an excess of PBS and centrifuge the cells.
-
Resuspend the nucleated cell pellet in a known volume of PBS.
-
Count the cells using a hemocytometer or automated cell counter.
-
-
Data Interpretation:
-
Calculate the total number of nucleated cells per femur/tibia.
-
A significant reduction in the total cell count in ATdC-treated animals compared to controls indicates bone marrow hypocellularity, a hallmark of myelosuppression.
-
For more detailed analysis, cytospin preparations can be made and stained to evaluate the morphology and differential counts of myeloid, erythroid, and lymphoid precursors.[15]
-
Mandatory Visualizations
Caption: Proposed signaling pathway of ATdC-induced myelosuppression.
Caption: Experimental workflow for monitoring ATdC-induced myelosuppression.
Caption: Logical relationship diagram for troubleshooting high toxicity.
References
- 1. DNA Methyltransferase 1 is essential for and uniquely regulates hematopoietic stem and progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a New Orally Bioavailable Nontoxic "Best-in-Class": DNA Methyltransferase 1-Depleting Agent in Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The impact of myelosuppression on quality of life of patients treated with chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Femoral Bone Marrow Aspiration in Live Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-Aza-4′-thio-2′-deoxycytidine, a New Orally Bioavailable Nontoxic “Best-in-Class”: DNA Methyltransferase 1–Depleting Agent in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The DNA Methyltransferase Inhibitor this compound Induces C>G Transversions and Acute Lymphoid Leukemia Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 5-Aza-4’-thio-2’-deoxycytidine induces C>G transversions in a specific trinucleotide context and leads to acute lymphoid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hematology Protocol - IMPReSS [web.mousephenotype.org]
- 11. MPD: JaxCC1: project protocol [phenome.jax.org]
- 12. content.ilabsolutions.com [content.ilabsolutions.com]
- 13. Mouse Bone Marrow Cell Isolation Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 14. stemcell.com [stemcell.com]
- 15. eclinpath.com [eclinpath.com]
Technical Support Center: 5-Aza-4'-thio-2'-deoxycytidine (Aza-TdC) Resistance
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to address experimental issues related to cancer cell resistance to 5-Aza-4'-thio-2'-deoxycytidine (Aza-TdC), also known as fazarabine.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, previously sensitive to Aza-TdC, now shows significant resistance. What are the primary molecular mechanisms I should investigate?
A1: Resistance to Aza-TdC is a complex issue, but it is frequently attributed to a few key molecular changes. The most common mechanisms include:
-
Deficient Drug Activation: Aza-TdC is a prodrug that must be phosphorylated to its active triphosphate form to be incorporated into DNA. This process is initiated by the enzyme deoxycytidine kinase (dCK). A reduction in the expression or enzymatic activity of dCK is a primary cause of resistance.
-
Altered Drug Transport: The uptake of Aza-TdC into the cell is mediated by nucleoside transporters, such as human equilibrative nucleoside transporter 1 (hENT1). Decreased expression of these transporters can limit the intracellular concentration of the drug.
-
Increased Drug Efflux: Cancer cells can upregulate ATP-binding cassette (ABC) transporters, which function as efflux pumps. These pumps can actively remove Aza-TdC from the cell, thereby reducing its therapeutic efficacy.
-
Target Alterations: Although less frequently observed for Aza-TdC, mutations in its ultimate target, DNA methyltransferase (DNMT), could confer resistance.
-
Enhanced DNA Repair Mechanisms: Upregulation of cellular DNA repair pathways can mitigate the DNA damage caused by the incorporation of Aza-TdC, leading to cell survival.
Q2: How can I definitively determine if decreased deoxycytidine kinase (dCK) activity is the cause of resistance in my cell line?
A2: To confirm the role of dCK in Aza-TdC resistance, a multi-pronged approach is recommended:
-
Gene and Protein Expression Analysis: Use RT-qPCR and Western blotting to quantify dCK mRNA and dCK protein levels, respectively. A significant reduction in the resistant cell line compared to the parental sensitive line is a strong indication of its involvement.
-
Enzyme Activity Assay: The most direct confirmation comes from a dCK enzyme activity assay using cell lysates. This will measure the functional ability of the enzyme to phosphorylate its substrates.
-
Genetic Rescue Experiment: To functionally validate your findings, you can perform a rescue experiment. Transfecting the resistant cells with a vector that expresses wild-type dCK should restore sensitivity to Aza-TdC if dCK deficiency is the primary resistance mechanism.
Troubleshooting Guides
Problem 1: I suspect altered drug transport is causing resistance, as dCK levels appear normal.
| Possible Cause | Troubleshooting Step |
| Downregulation of Nucleoside Uptake Transporters | 1. RT-qPCR: Compare the mRNA expression of key nucleoside transporters, particularly hENT1 (gene SLC29A1), between your sensitive and resistant cell lines. 2. Immunoblotting: Assess the protein levels of hENT1. 3. Functional Uptake Assay: Use a radiolabeled nucleoside, such as ³H-deoxycytidine, to perform an uptake assay. A lower rate of uptake in the resistant cells points to impaired transporter function. |
| Upregulation of ABC Efflux Transporters | 1. RT-qPCR: Screen for the overexpression of common multidrug resistance-associated ABC transporters like ABCB1 (MDR1), ABCC1 (MRP1), and ABCG2 (BCRP). 2. Flow Cytometry-Based Efflux Assay: Utilize fluorescent substrates for ABC transporters (e.g., rhodamine 123 for ABCB1). Increased efflux of the dye, which can be reversed by specific inhibitors (e.g., verapamil for ABCB1), confirms the involvement of these transporters. |
Problem 2: My resistant cells show no significant changes in dCK or common transporters.
| Possible Cause | Troubleshooting Step |
| Increased Drug Inactivation | The enzyme cytidine deaminase (CDA) can inactivate Aza-TdC. 1. RT-qPCR: Quantify CDA mRNA levels. 2. Enzyme Activity Assay: Measure CDA activity in cell lysates. 3. Combination Treatment: Treat the resistant cells with Aza-TdC in combination with a CDA inhibitor, such as tetrahydrouridine. A restoration of sensitivity would indicate that CDA-mediated inactivation is a key resistance mechanism. |
| Alterations in Downstream Cellular Processes | The resistance mechanism may lie downstream of drug metabolism and transport. 1. DNA Methylation Analysis: Perform bisulfite sequencing or a similar technique to assess global or gene-specific DNA methylation levels. If Aza-TdC no longer induces hypomethylation in the resistant cells, it suggests a block in its mechanism of action. 2. Cell Cycle Analysis: Aza-TdC is incorporated into DNA during the S-phase of the cell cycle. Analyze the cell cycle distribution of your resistant cells to identify any alterations that might reduce the proportion of cells in S-phase, thus limiting drug incorporation. |
Quantitative Data Summary
This table presents example data from a comparative analysis of Aza-TdC sensitive and resistant cancer cell lines, illustrating the kind of quantitative changes that might be observed.
| Parameter | Sensitive (Parental) Cell Line | Resistant (Aza-TdC-R) Cell Line | Fold Change (Resistant vs. Sensitive) |
| Aza-TdC IC₅₀ | 0.4 µM | 18.2 µM | +45.5 |
| dCK Relative mRNA Expression | 1.0 | 0.08 | -12.5 |
| dCK Relative Protein Level | 1.0 | 0.15 | -6.7 |
| dCK Enzyme Activity (pmol/min/mg protein) | 150 | 12 | -12.5 |
| hENT1 Relative mRNA Expression | 1.0 | 0.9 | -1.1 |
| ABCG2 Relative mRNA Expression | 1.0 | 9.8 | +9.8 |
Experimental Protocols
Protocol 1: Deoxycytidine Kinase (dCK) Activity Assay
This protocol provides a method to measure the enzymatic activity of dCK in cell lysates by quantifying the phosphorylation of a radiolabeled substrate.
Materials:
-
Cell Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitor cocktail.
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.6), 5 mM MgCl₂, 5 mM ATP, 2 mM DTT.
-
Substrate: [³H]-deoxycytidine.
-
DE-81 ion-exchange filter paper.
-
Wash Buffer: 1 mM ammonium formate.
-
Ethanol.
-
Scintillation cocktail and counter.
Procedure:
-
Preparation of Cell Lysates:
-
Harvest sensitive and resistant cells by scraping or trypsinization.
-
Lyse the cells on ice using the Cell Lysis Buffer.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the total protein concentration using a BCA or Bradford assay.
-
-
Kinase Reaction:
-
In a microcentrifuge tube, prepare the reaction mixture by combining 25-50 µg of protein lysate with the Reaction Buffer.
-
Initiate the reaction by adding [³H]-deoxycytidine.
-
Incubate the reaction at 37°C for 20 minutes. Ensure this time point falls within the linear range of the assay.
-
-
Stopping the Reaction:
-
Terminate the reaction by spotting 20 µL of the reaction mixture onto a DE-81 filter paper.
-
-
Washing the Filters:
-
Wash the filter papers three times for 5 minutes each in the Wash Buffer to remove any unreacted [³H]-deoxycytidine. The phosphorylated, negatively charged product will remain bound to the positively charged paper.
-
Perform a final rinse with ethanol to aid in drying.
-
-
Quantification:
-
Allow the filters to air dry completely.
-
Place each filter in a scintillation vial, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific activity of dCK, typically expressed as pmol of product formed per minute per mg of protein.
-
Visualizations
Caption: The intracellular activation pathway of Aza-TdC.
Caption: A logical workflow for troubleshooting Aza-TdC resistance.
Caption: Key molecular relationships governing Aza-TdC sensitivity.
optimizing treatment duration for maximal DNMT1 depletion
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize treatment duration for maximal DNA Methyltransferase 1 (DNMT1) depletion in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of DNMT1 depletion when using common inhibitors?
A1: Many common DNMT1 inhibitors, particularly nucleoside analogs like decitabine (5-aza-2'-deoxycytidine) and azacitidine, function by incorporating into DNA during replication. This traps the DNMT1 enzyme, forming a covalent complex that earmarks the protein for proteasomal degradation.[1][2][3] Non-nucleoside inhibitors, such as GSK-3484862, can also induce proteasome-dependent degradation of DNMT1.[4] This degradation is often dependent on the E3 ubiquitin ligase UHRF1.[4][5]
Q2: How quickly can I expect to see DNMT1 depletion after treatment?
A2: The depletion of DNMT1 can be rapid, often occurring within hours of treatment. For example, the non-nucleoside inhibitor GSK-3484862 has been shown to induce DNMT1 depletion within hours in A549 cells.[4] With decitabine, the half-life of DNMT1 can be as short as 1.4 hours in p53 wild-type HCT 116 cells.[6] However, the exact timing can vary significantly based on the compound used, its concentration, the cell line, and the cells' proliferation rate.
Q3: Is DNMT1 depletion always dependent on the cell cycle?
A3: DNMT1 protein levels are highest and the enzyme is most active during the S and G2 phases of the cell cycle, coinciding with its role in maintaining DNA methylation after replication.[4][7][8] Consequently, treatments with nucleoside analogs that require incorporation into newly synthesized DNA are most effective in proliferating cells.[4][6] However, some level of DNMT1 depletion can occur in non-replicating cells, suggesting that processes like DNA repair might also contribute to drug incorporation and subsequent enzyme depletion.[6]
Q4: What is the typical duration of treatment to achieve maximal DNMT1 depletion?
A4: The optimal duration varies. For acute depletion, treatment for 24 to 48 hours is often sufficient to see a significant reduction in DNMT1 protein levels.[4] For studies involving passive DNA demethylation, which occurs over subsequent cell divisions, longer treatment periods of 4 to 10 days may be necessary.[9] Continuous low-dose treatment over several weeks has also been used to achieve significant demethylation.[10] It is crucial to perform a time-course experiment for your specific cell line and treatment to determine the optimal window for maximal depletion.
Q5: Is the depletion of DNMT1 reversible?
A5: Yes, the depletion of DNMT1 and the resulting DNA hypomethylation can be reversible. After the removal of the depleting agent, DNMT1 protein levels can be restored, leading to the recovery of DNA methylation patterns.[4][9] For example, using an auxin-inducible degron system, DNMT1 levels and cell proliferation can be restored 24 hours after washing out the auxin.[11]
Troubleshooting Guide
Issue 1: Suboptimal or No DNMT1 Depletion Observed
| Possible Cause | Troubleshooting Suggestion |
| Incorrect Drug Concentration | Titrate the concentration of your DNMT1 inhibitor. High concentrations can be cytotoxic, while very low concentrations may not be effective.[12][13] Start with concentrations reported in the literature for your cell type and perform a dose-response curve. |
| Insufficient Treatment Duration | Perform a time-course experiment. Collect samples at multiple time points (e.g., 4, 8, 12, 24, 48, and 72 hours) post-treatment to identify the optimal window for maximal DNMT1 depletion.[4][14] |
| Low Cell Proliferation Rate | Many DNMT1 inhibitors are S-phase dependent.[4] Ensure your cells are actively proliferating during treatment. Culture cells to a low confluency before starting the experiment. You can confirm cell cycle status using methods like EdU or BrdU incorporation assays.[15] |
| Cell Line Resistance | Some cell lines may be inherently resistant to certain drugs. This can be due to various factors, including drug transporter expression or alterations in the ubiquitin-proteasome pathway. Consider trying a different class of DNMT1 inhibitor (e.g., a non-nucleoside analog if a nucleoside analog is failing).[4][16] |
| p53 Status of Cells | The p53 status of your cells can influence the rate of DNMT1 depletion. For instance, p53 null HCT 116 cells show a significantly slower rate of decitabine-induced DNMT1 depletion compared to their p53 wild-type counterparts.[6] Be aware of the genetic background of your cell line. |
| Inefficient siRNA/shRNA Knockdown | If using RNA interference, verify the knockdown efficiency at both the mRNA (qRT-PCR) and protein (Western blot) levels.[17][18] Test multiple siRNA/shRNA sequences to find the most effective one. |
Issue 2: Significant Cell Toxicity and Death
| Possible Cause | Troubleshooting Suggestion |
| Drug Concentration is Too High | High concentrations of nucleoside analogs can cause significant DNA damage and cytotoxicity, masking the specific effects of DNMT1 depletion.[11][12] Lower the drug concentration to levels that are effective at depleting DNMT1 without causing widespread cell death.[19][20] |
| Prolonged Treatment Duration | Continuous, long-term absence of DNMT1 can trigger cell cycle arrest and cell death, even in non-cancerous cells.[21][22] If your goal is to study the immediate effects of DNMT1 loss, a shorter treatment duration (e.g., 24-48 hours) may be more appropriate. |
| Off-Target Effects | Be aware that DNMT inhibitors can have off-target effects. For example, decitabine is a known DNA-damaging agent at higher doses.[12] Review the literature for known off-target effects of your chosen compound. |
Experimental Protocols & Data
Protocol 1: Western Blot for DNMT1 Protein Levels
This protocol describes the detection of DNMT1 protein levels in whole-cell lysates.
-
Cell Lysis:
-
Treat cells with the DNMT1 depleting agent for the desired duration.
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Sample Preparation:
-
Denature 20-30 µg of protein by adding LDS sample buffer and a reducing agent and heating at 70°C for 10 minutes.[22]
-
-
SDS-PAGE and Transfer:
-
Separate the protein lysates on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.[22]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against DNMT1 (e.g., Cell Signaling Technology, #5032) overnight at 4°C.[23]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL reagent.
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Use a loading control like β-actin or PCNA to normalize DNMT1 levels.[17][22]
-
Quantitative Data on DNMT1 Depletion
The following tables summarize quantitative data from various studies on DNMT1 depletion.
Table 1: Time-Dependent DNMT1 Depletion with Decitabine in AML Patient Samples [14]
| Patient | Treatment Day | Global DNA Methylation (%) | DNMT1 Protein Level |
| Patient 1 | Baseline | 3.40 | Detectable |
| Day 11 | 2.95 | Undetectable/Nearly Undetectable | |
| Patient 2 | Baseline | 3.70 | Detectable |
| Day 4 | 3.30 | Undetectable/Nearly Undetectable | |
| Day 11 | 2.80 | Undetectable/Nearly Undetectable |
Table 2: Effect of p53 Status on DNMT1 Half-Life (t½) in HCT 116 Cells [6]
Cells were treated with 300 nM decitabine.
| Cell State | p53 Genotype | % S-Phase | DNMT1 t½ (hours) |
| Confluent | +/+ | 11% | 1.4 |
| -/- | 12% | 6.4 | |
| Growing | +/+ | 35% | 1.8 |
| -/- | 41% | 8.8 |
Table 3: DNA Methylation Loss Following Inducible DNMT1 Depletion [9]
Data from DLD-1 cells with auxin-inducible DNMT1 degradation.
| Treatment Duration | Differentially Methylated Probes (vs. Control) |
| 2 Days | 106,647 |
| 4 Days | 178,529 |
Visualized Pathways and Workflows
DNMT1 Stability and Degradation Pathway
The stability of DNMT1 is tightly regulated by a series of post-translational modifications that can either protect it from or target it for proteasomal degradation.[5][7][8]
Caption: Post-translational regulation of DNMT1 protein stability.
Experimental Workflow for Optimizing Treatment Duration
This workflow outlines the key steps to determine the optimal treatment time for achieving maximal DNMT1 depletion while monitoring for cellular effects.
Caption: Workflow for optimizing DNMT1 depletion treatment.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. pnas.org [pnas.org]
- 3. DNA Methylation Inhibitors: Retrospective and Perspective View - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GSK-3484862 targets DNMT1 for degradation in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNMT1 Stability Is Regulated by Proteins Coordinating Deubiquitination and Acetylation-Driven Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The depletion of DNA methyltransferase-1 and the epigenetic effects of 5-aza-2′deoxycytidine (decitabine) are differentially regulated by cell cycle progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of protein stability of DNA methyltransferase 1 by post-translational modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An insight into the various regulatory mechanisms modulating human DNA methyltransferase 1 stability and function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tunable DNMT1 degradation reveals DNMT1/DNMT3B synergy in DNA methylation and genome organization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prolonged Treatment with DNMT Inhibitors Induces Distinct Effects in Promoters and Gene-Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DNMT1 prolonged absence is a tunable cellular stress that triggers cell proliferation arrest to protect from major DNA methylation loss - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimizing decitabine regimen + formulation for nonDNA damaging DNMT1 depletion - Yogen Saunthararajah [grantome.com]
- 13. Recent progress in DNA methyltransferase inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. scbt.com [scbt.com]
- 17. Identification of DNMT1 (DNA methyltransferase 1) hypomorphs in somatic knockouts suggests an essential role for DNMT1 in cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. Optimizing therapy with methylation inhibitors in myelodysplastic syndromes: dose, duration, and patient selection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Extended experience with a non-cytotoxic DNMT1-targeting regimen of decitabine to treat myeloid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Targeted disruption of DNMT1, DNMT3A and DNMT3B in human embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Depletion of DNMT1 in differentiated human cells highlights key classes of sensitive genes and an interplay with polycomb repression - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Rescuing DNMT1 fails to fully reverse the molecular and functional repercussions of its loss in mouse embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent results in 5-Aza-4'-thio-2'-deoxycytidine experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Aza-4'-thio-2'-deoxycytidine (Aza-TdC).
I. Troubleshooting Guides
This section addresses specific issues that may arise during experiments with Aza-TdC, presented in a question-and-answer format.
Question 1: Why am I observing inconsistent or no significant cytotoxicity with Aza-TdC treatment?
Answer: Inconsistent cytotoxicity can stem from several factors, ranging from procedural inconsistencies to inherent biological differences in the cell lines used.
-
Compound Stability: 5-Aza compounds are known to be unstable in aqueous solutions.[1] It is crucial to prepare fresh solutions of Aza-TdC for each experiment. Stock solutions are best prepared in DMSO and stored in small aliquots at -80°C for up to 6 months or -20°C for up to 1 month to minimize freeze-thaw cycles.[2][3] When treating cells, the medium containing Aza-TdC should be replaced every 24 hours to ensure a consistent concentration of the active compound.[1]
-
Cell Line Specific Sensitivity: Different cell lines exhibit varying sensitivity to Aza-TdC.[1] This can be due to differences in the expression levels of DNA methyltransferase 1 (DNMT1), the primary target of Aza-TdC, or variations in drug uptake and metabolism. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line.
-
Cell Doubling Time: Aza-TdC is incorporated into DNA during the S-phase of the cell cycle. Therefore, its effect is dependent on cell proliferation.[1] For optimal efficacy, cells should be treated for a duration that allows for at least one to two cell divisions.
-
Low DNMT1 Expression: The cytotoxic effects of Aza-TdC are largely mediated through the formation of covalent adducts with DNMT1.[4] Cell lines with inherently low DNMT1 expression may be more resistant to Aza-TdC-induced cytotoxicity. It is advisable to assess baseline DNMT1 protein levels in your cell line of interest.
Question 2: I am observing higher than expected toxicity at low concentrations of Aza-TdC. What could be the cause?
Answer: While Aza-TdC is generally less toxic than other DNMT inhibitors like decitabine, unexpected toxicity can occur.[5]
-
Off-Target Effects: Although reduced, Aza-TdC can still have off-target effects, particularly at higher concentrations.[6] It is crucial to perform a careful dose-response analysis to identify a therapeutic window that maximizes DNMT1 inhibition while minimizing off-target toxicity.
-
Solvent Toxicity: If using a DMSO stock solution, ensure that the final concentration of DMSO in the cell culture medium is not exceeding a non-toxic level (typically below 0.5%).
-
Long-Term Effects on Cell Viability: Prolonged exposure to even low concentrations of Aza-TdC can impact cell viability and lifespan.[7][8] Consider the duration of your experiment and its potential long-term consequences on the cells.
Question 3: My DNMT1 depletion is not consistent or absent after Aza-TdC treatment. What should I check?
Answer: Inconsistent or absent DNMT1 depletion is a common issue that can be troubleshooted by examining several experimental parameters.
-
Suboptimal Concentration and Exposure Time: DNMT1 depletion is both dose- and time-dependent. A concentration that is too low or an exposure time that is too short may not be sufficient to induce detectable depletion. Refer to the provided protocols and optimize these parameters for your cell line.
-
Timing of Cell Harvest: The degradation of DNMT1 occurs after its covalent trapping on DNA during replication. The timing of cell lysis after treatment is critical. A reduction in DNMT1 levels can be observed as early as 6-8 hours after treatment.[9]
-
Western Blotting Technique: Ensure that your Western blotting protocol is optimized for detecting DNMT1, which is a large protein. Use fresh lysis buffer with protease inhibitors and ensure complete protein extraction.
-
Cell Proliferation Status: As Aza-TdC's mechanism relies on its incorporation during DNA synthesis, ensure that the cells are actively proliferating during treatment.
Question 4: I have performed sequencing analysis after Aza-TdC treatment and observe a high number of C>G transversions. How should I interpret my results?
Answer: The induction of C>G transversions is a known off-target effect of Aza-TdC. This mutagenic potential needs to be considered when interpreting sequencing data.
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Distinguishing Epigenetic from Genetic Effects: When analyzing gene expression changes after Aza-TdC treatment, it is important to consider that some changes may be due to genetic mutations rather than epigenetic reprogramming.
-
Validation of Key Findings: Key gene expression changes or phenotypic effects should be validated using orthogonal methods that are not solely reliant on sequencing, such as qPCR, Western blotting, or functional assays.
-
Consider the Experimental Endpoint: For assays focused on short-term endpoints like apoptosis or cell cycle arrest, the impact of these mutations may be less significant than in long-term studies where the accumulation of mutations could alter cellular behavior.
II. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a nucleoside analog that gets incorporated into DNA during replication. It acts as a DNA methyltransferase 1 (DNMT1) inhibitor. By forming a covalent bond with the active site of DNMT1, it traps the enzyme on the DNA, leading to its proteasomal degradation and subsequent passive demethylation of the genome.[10]
Q2: How does Aza-TdC differ from Decitabine (5-Aza-2'-deoxycytidine)?
A2: Aza-TdC is considered a "best-in-class" DNMT1-depleting agent with several advantages over decitabine, including lower toxicity and fewer off-target activities.[5] This improved safety profile is attributed to differences in its metabolism and mechanism of action.[5]
Q3: What is the recommended solvent and storage condition for Aza-TdC?
A3: Aza-TdC is typically dissolved in DMSO to prepare a stock solution.[1] For long-term storage, it is recommended to store aliquots at -80°C (stable for up to 6 months) or -20°C (stable for up to 1 month).[2][3] Avoid repeated freeze-thaw cycles.[11] Aqueous solutions of 5-Aza compounds are generally unstable and should be prepared fresh for each use.[1]
Q4: What are the typical concentrations of Aza-TdC used in cell culture experiments?
A4: The optimal concentration of Aza-TdC is highly cell-line dependent.[1] It is recommended to perform a dose-response experiment to determine the IC50 value for cytotoxicity and the effective concentration for DNMT1 depletion in your specific cell line. Generally, concentrations in the range of 0.1 µM to 10 µM are used.[2]
Q5: How long should I treat my cells with Aza-TdC?
A5: The duration of treatment depends on the experimental goal and the doubling time of your cells. For DNMT1 depletion and subsequent effects on gene expression, treatment for 24 to 72 hours is common.[2] To achieve significant DNA demethylation, treatment may need to be extended over several cell cycles.[1] Due to the instability of the compound in culture medium, it is crucial to replace the medium with fresh Aza-TdC every 24 hours.[1]
III. Data Presentation
Table 1: Comparative IC50 Values of this compound (Aza-TdC) and Decitabine in Various Cancer Cell Lines.
| Cell Line | Cancer Type | Compound | IC50 (µM) | Exposure Time (h) | Reference |
| CCRF-CEM | Leukemia | Aza-TdC | 0.2 | 72 | [12] |
| KG1a | Leukemia | Aza-TdC | 0.06 | 72 | [12] |
| NCI-H23 | Lung Carcinoma | Aza-TdC | 4.5 | Not Specified | [12] |
| HCT-116 | Colon Carcinoma | Aza-TdC | 58 | Not Specified | [12] |
| IGROV-1 | Ovarian Carcinoma | Aza-TdC | 36 | Not Specified | [12] |
| TF-1 | Erythroleukemia | Decitabine | < 0.05 | Not Specified | [13] |
| U937 | Histiocytic Lymphoma | Decitabine | < 0.05 | Not Specified | [13] |
| Raji | Burkitt's Lymphoma | Decitabine | < 0.05 | Not Specified | [13] |
| HEL | Erythroleukemia | Decitabine | < 0.05 | Not Specified | [13] |
| ML-1 | Myeloid Leukemia | Decitabine | 0.05 - 0.4 | Not Specified | [13] |
| HL-60 | Promyelocytic Leukemia | Decitabine | 0.05 - 0.4 | Not Specified | [13] |
| K562 | Chronic Myeloid Leukemia | Decitabine | 0.05 - 0.4 | Not Specified | [13] |
| SW48 | Colorectal Adenocarcinoma | Decitabine | 0.05 - 0.4 | Not Specified | [13] |
| Cama-1 | Breast Cancer | Decitabine | 0.05 - 0.4 | Not Specified | [13] |
| Jurkat | T-cell Leukemia | Decitabine | > 2 | Not Specified | [13] |
| MOLT4 | T-cell Leukemia | Decitabine | > 2 | Not Specified | [13] |
| PC3 | Prostate Cancer | Decitabine | > 2 | Not Specified | [13] |
| RKO | Colon Carcinoma | Decitabine | > 2 | Not Specified | [13] |
| DU145 | Prostate Cancer | Decitabine | > 2 | Not Specified | [13] |
| HCT-116 | Colon Cancer | Decitabine | 4.08 ± 0.61 | 24 | [14] |
| HCT-116 | Colon Cancer | Decitabine | 3.18 ± 0.50 | 48 | [14] |
| MOLT4 | T-cell Leukemia | 5-Azacytidine | 16.51 | 24 | [8] |
| MOLT4 | T-cell Leukemia | 5-Azacytidine | 13.45 | 48 | [8] |
| Jurkat | T-cell Leukemia | 5-Azacytidine | 12.81 | 24 | [8] |
| Jurkat | T-cell Leukemia | 5-Azacytidine | 9.78 | 48 | [8] |
IV. Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency by the end of the experiment. Allow cells to adhere overnight.
-
Aza-TdC Preparation: Prepare a stock solution of Aza-TdC in DMSO. On the day of the experiment, dilute the stock solution in fresh cell culture medium to the desired final concentrations. Include a vehicle control (DMSO only).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of Aza-TdC.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, 72 hours). For longer incubation times, replace the medium with fresh Aza-TdC-containing medium every 24 hours.[1]
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: DNMT1 Depletion Analysis (Western Blot)
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentration of Aza-TdC for the appropriate duration (e.g., 24 hours). Include an untreated or vehicle-treated control.
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with a protease inhibitor cocktail.[1]
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.
-
Western Blotting:
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against DNMT1 overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
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Detect the signal using an ECL substrate and an imaging system.
-
Normalize the DNMT1 signal to a loading control (e.g., GAPDH or β-actin).
-
V. Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for in vitro Aza-TdC treatment.
Caption: Logical troubleshooting workflow for Aza-TdC experiments.
References
- 1. Involvement of DNA methyltransferase 1 (DNMT1) and multidrug resistance-associated proteins in 2-methoxyestradiol-induced cytotoxicity in EC109/Taxol cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Eton Bioscience Inc. | Troubleshooting [etonbio.com]
- 5. 5-Aza-4′-thio-2′-deoxycytidine, a New Orally Bioavailable Nontoxic “Best-in-Class”: DNA Methyltransferase 1–Depleting Agent in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. neb.com [neb.com]
- 7. Strong effects of 5-azacytidine on the in vitro lifespan of human diploid fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Investigation the Cytotoxicity of 5-AZA on Acute Lymphoblastic Leukemia Cell Line In Vitro and Characterization the Underlying Molecular Mechanisms of Cell Death and Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting of 5-aza-2′-deoxycytidine residues by chromatin-associated DNMT1 induces proteasomal degradation of the free enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 10. invivochem.com [invivochem.com]
- 11. researchgate.net [researchgate.net]
- 12. glpbio.com [glpbio.com]
- 13. Mechanisms of resistance to 5-aza-2′-deoxycytidine in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. brieflands.com [brieflands.com]
Technical Support Center: 5-Aza-4'-thio-2'-deoxycytidine (ATC) Induced C>G Transversions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Aza-4'-thio-2'-deoxycytidine (ATC), a potent DNA methyltransferase inhibitor known to induce C>G transversions.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
Issue 1: Low or No Induction of C>G Transversions
| Potential Cause | Troubleshooting Steps |
| Suboptimal ATC Concentration | The optimal concentration of ATC is cell-line dependent. Perform a dose-response experiment to determine the IC50 for your specific cell line. Start with a range of concentrations (e.g., 0.1 µM to 10 µM) and assess both cytotoxicity and the frequency of C>G transversions. |
| Inadequate Exposure Time | ATC needs to be incorporated into the DNA during replication to exert its effect. Ensure that the treatment duration covers at least one full cell cycle. For rapidly dividing cells, 24-48 hours may be sufficient, while slower-growing cells may require longer exposure. |
| ATC Instability | 5-azacytidine analogues are unstable in aqueous solutions. Prepare fresh stock solutions of ATC and add it to the culture medium immediately before use. When treating cells for extended periods, it is recommended to replace the medium with freshly prepared ATC-containing medium every 24 hours.[1] |
| Low Deoxycytidine Kinase (dCK) Activity | The phosphorylation of ATC by dCK is a critical step for its incorporation into DNA.[2][3][4] Cell lines with low dCK expression or activity may be resistant to ATC. If possible, assess dCK expression levels in your cell line. Consider using a different cell line with known high dCK expression if resistance is suspected. |
| Inefficient Mutation Detection Method | The method used to detect C>G transversions may not be sensitive enough. Consider using highly sensitive techniques such as next-generation sequencing (NGS) with sufficient sequencing depth. Specific mutation calling algorithms designed to detect low-frequency variants can also improve detection. |
Issue 2: High Cytotoxicity and Poor Cell Viability
| Potential Cause | Troubleshooting Steps |
| ATC Concentration is Too High | High concentrations of ATC can lead to excessive DNA damage and cell death.[5] Determine the IC50 value for your cell line to identify a working concentration that induces mutations without causing overwhelming toxicity. Start with concentrations at or below the IC50 for initial experiments. |
| Prolonged Exposure | Continuous exposure to high concentrations of ATC can be highly toxic. Consider a shorter exposure time or a pulse-treatment followed by a recovery period in drug-free medium. |
| Cell Line Sensitivity | Different cell lines exhibit varying sensitivities to ATC. If your cell line is particularly sensitive, use a lower concentration range in your dose-response experiments. |
| Off-Target Effects | At higher concentrations, ATC may have off-target effects contributing to cytotoxicity.[5] Using the lowest effective concentration that induces C>G transversions can help minimize these effects. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism by which this compound induces C>G transversions?
A1: this compound is a cytidine analog that gets incorporated into DNA during replication. Once in the DNA, it forms a covalent bond with DNA methyltransferase 1 (DNMT1), trapping the enzyme and leading to its degradation. The resulting abasic site or a modified base is then subject to DNA repair mechanisms that can erroneously insert a guanine opposite the lesion, leading to a C>G transversion in the subsequent round of replication. This process is particularly prominent in the 5'-NCG-3' trinucleotide context.[2][3][4]
Q2: How should I prepare and store this compound?
A2: Due to the instability of 5-azacytidine compounds in aqueous solutions, it is crucial to handle them properly. Stock solutions should be prepared in a suitable solvent like DMSO and stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing working solutions in cell culture medium, use the stock solution to make a fresh dilution immediately before adding it to the cells. Do not store ATC in culture medium for extended periods.[1]
Q3: What are the expected off-target effects of this compound?
A3: Besides the specific induction of C>G transversions, ATC, as a DNA methyltransferase inhibitor, can lead to global DNA hypomethylation. This can result in the re-expression of silenced genes, including tumor suppressor genes.[5] At higher concentrations, it can also cause significant cytotoxicity and may induce other types of DNA damage.[5] In animal studies, treatment with ATC has been associated with the development of acute lymphoid leukemia.[2][3][4]
Q4: Can I use other DNA methyltransferase inhibitors to induce C>G transversions?
A4: While other DNMT inhibitors like 5-azacytidine and decitabine (5-aza-2'-deoxycytidine) also function by incorporating into DNA and trapping DNMTs, the high frequency and specificity of C>G transversions appear to be a distinct feature of this compound.[6][7][8]
Q5: What is a suitable positive control for my experiment?
A5: A suitable positive control would be a cell line known to be sensitive to ATC and to exhibit a high frequency of C>G transversions upon treatment. If such a cell line is not available, you could use a known mutagen that induces a different and well-characterized mutation spectrum to validate your mutation detection pipeline.
Quantitative Data
Table 1: IC50 Values of this compound and Related Compounds in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| 5-Aza-2'-deoxycytidine | HCT-116 | Colon Cancer | 4.08 | 24 |
| 5-Aza-2'-deoxycytidine | HCT-116 | Colon Cancer | 3.18 | 48 |
| 5-Azacytidine | Oral Squamous Carcinoma Cells | Oral Cancer | 0.8 | 24 |
| 5-Azacytidine | Oral Squamous Carcinoma Stem Cells | Oral Cancer | 1.5 | 24 |
| 5-Aza-2'-deoxycytidine | TF-1 | Erythroleukemia | < 0.05 | Not Specified |
| 5-Aza-2'-deoxycytidine | U937 | Histiocytic Lymphoma | < 0.05 | Not Specified |
| 5-Aza-2'-deoxycytidine | Raji | Burkitt's Lymphoma | < 0.05 | Not Specified |
| 5-Aza-2'-deoxycytidine | HEL | Erythroleukemia | < 0.05 | Not Specified |
| 5-Aza-2'-deoxycytidine | ML-1 | Myeloid Leukemia | 0.05 - 0.4 | Not Specified |
| 5-Aza-2'-deoxycytidine | HL-60 | Promyelocytic Leukemia | 0.05 - 0.4 | Not Specified |
| 5-Aza-2'-deoxycytidine | K562 | Chronic Myeloid Leukemia | 0.05 - 0.4 | Not Specified |
| 5-Aza-2'-deoxycytidine | SW48 | Colorectal Adenocarcinoma | 0.05 - 0.4 | Not Specified |
| 5-Aza-2'-deoxycytidine | Cama-1 | Breast Cancer | 0.05 - 0.4 | Not Specified |
| 5-Aza-2'-deoxycytidine | Jurkat | T-cell Leukemia | > 2 | Not Specified |
| 5-Aza-2'-deoxycytidine | MOLT4 | T-cell Leukemia | > 2 | Not Specified |
| 5-Aza-2'-deoxycytidine | PC3 | Prostate Cancer | > 2 | Not Specified |
| 5-Aza-2'-deoxycytidine | RKO | Colon Carcinoma | > 2 | Not Specified |
| 5-Aza-2'-deoxycytidine | DU145 | Prostate Cancer | > 2 | Not Specified |
Note: Data for this compound is limited in publicly available literature. The provided data for related compounds can serve as a reference for designing experiments.[9][10][11]
Experimental Protocols
Protocol 1: General Procedure for In Vitro Treatment with this compound and Assessment of C>G Transversions
-
Cell Seeding: Seed the cells of interest in appropriate culture vessels at a density that will allow for logarithmic growth throughout the experiment.
-
ATC Preparation: Immediately before treatment, thaw a single-use aliquot of the ATC stock solution (e.g., in DMSO) and dilute it to the desired final concentration in pre-warmed complete culture medium.
-
Treatment: Remove the existing medium from the cells and replace it with the ATC-containing medium. For continuous exposure, replace the medium with freshly prepared ATC-containing medium every 24 hours.
-
Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours), ensuring the treatment period covers at least one cell doubling time.
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Harvesting and DNA Extraction: After the treatment period, wash the cells with PBS and harvest them. Extract genomic DNA using a standard DNA extraction kit, ensuring high quality and purity of the DNA.
-
Mutation Analysis:
-
Next-Generation Sequencing (NGS): Prepare a sequencing library from the extracted genomic DNA. Perform whole-genome or whole-exome sequencing to a sufficient depth to confidently call mutations.
-
Bioinformatic Analysis: Align the sequencing reads to the reference genome. Use a variant caller optimized for detecting single nucleotide variants (SNVs). Filter the called variants to identify high-confidence mutations. Analyze the mutational spectrum to determine the frequency and context of C>G transversions. Compare the mutational signature to that of untreated control cells.
-
Visualizations
Caption: Proposed mechanism of this compound (ATC) induced C>G transversion.
Caption: A typical experimental workflow for studying ATC-induced mutations.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The DNA Methyltransferase Inhibitor this compound Induces C>G Transversions and Acute Lymphoid Leukemia Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 5-Aza-4′-thio-2′-deoxycytidine, a New Orally Bioavailable Nontoxic “Best-in-Class”: DNA Methyltransferase 1–Depleting Agent in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 5-Azacytidine and decitabine induce C > G transversions in both murine and human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mechanisms of resistance to 5-aza-2′-deoxycytidine in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. brieflands.com [brieflands.com]
- 11. mdpi.com [mdpi.com]
Technical Support Center: 5-Aza-4'-thio-2'-deoxycytidine (Aza-TdC)
This technical support center provides researchers, scientists, and drug development professionals with information on the long-term safety concerns of 5-Aza-4'-thio-2'-deoxycytidine (Aza-TdC), troubleshooting guidance for experiments, and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is this compound (Aza-TdC) and what is its primary mechanism of action?
A1: this compound (Aza-TdC) is an orally bioavailable nucleoside analog that functions as a DNA methyltransferase 1 (DNMT1) inhibitor.[1] Its primary mechanism involves incorporation into DNA, where it traps DNMT1, leading to the enzyme's depletion.[1][2] This results in hypomethylation of DNA, which can reactivate silenced tumor suppressor genes and inhibit cancer cell proliferation.[1]
Q2: What are the main advantages of Aza-TdC compared to older DNA hypomethylating agents like decitabine (aza-dCyd)?
A2: Preclinical studies have shown that Aza-TdC is as effective as decitabine in depleting DNMT1 but exhibits markedly lower toxicity.[3][4] It is designed for improved stability and a higher rate of incorporation into DNA with lower cytotoxicity, which may offer a better therapeutic window.[5][6]
Q3: What are the most significant long-term safety concerns identified for Aza-TdC?
A3: A significant long-term safety concern identified in a preclinical murine model is the potential for Aza-TdC to induce C>G transversions, a specific type of gene mutation.[7][8] This study showed that treatment with Aza-TdC led to the development of acute lymphoid leukemia in mice.[7][9]
Q4: What adverse events have been observed in human clinical trials with Aza-TdC?
A4: A Phase I clinical trial (NCT03366116) in patients with advanced solid tumors found that Aza-TdC has a toxicity profile similar to other approved hypomethylating agents.[5][10] The most common Grade 3 or 4 toxicities are hematological, including leukopenia, lymphopenia, and neutropenia.[11] Other observed severe adverse events include rash, acute kidney injury, and elevated liver enzymes.[11]
Troubleshooting Guide for In Vivo Experiments
Issue: Excessive toxicity or mortality observed in mouse models.
-
Possible Cause 1: Dose level is too high.
-
Troubleshooting: The maximum tolerated dose (MTD) in a Phase I human trial was established at 32 mg.[5] Doses in preclinical models vary. For example, one study noted that 0.5 mg/kg of the related compound aza-dCyd daily for 9 days resulted in the death of all mice, whereas 1 mg/kg of Aza-TdC was better tolerated.[3] Review the literature for dose regimens in similar models and consider a dose de-escalation study.
-
-
Possible Cause 2: Off-target effects.
-
Troubleshooting: While Aza-TdC is more selective than older agents, off-target activities can still occur.[3][4] Consider reducing the duration of treatment cycles to allow for recovery. The clinical trial protocol utilized a 21-day cycle with treatment on days 1-5 and 8-12, followed by a week of rest.[5][6]
-
-
Possible Cause 3: Model-specific sensitivity.
-
Troubleshooting: The genetic background of the mouse strain can influence toxicity. Ensure the strain being used is appropriate and consider using a different strain if sensitivity is suspected.
-
Issue: Lack of efficacy in a tumor model.
-
Possible Cause 1: Insufficient drug exposure.
-
Troubleshooting: Aza-TdC is administered orally.[3] Ensure proper formulation and administration to achieve adequate bioavailability. Pharmacokinetic analysis may be necessary to confirm drug levels in plasma and tumor tissue.
-
-
Possible Cause 2: Tumor resistance.
-
Troubleshooting: The tumor model may have intrinsic or acquired resistance to DNMT1 inhibition. Confirm DNMT1 expression in your tumor cells. The mechanism of Aza-TdC relies on cell division for DNA incorporation and subsequent hypomethylation.[1] Efficacy may be lower in slow-growing tumors.
-
Data Presentation
Table 1: Summary of Grade 3/4 Adverse Events from Phase I Clinical Trial (NCT03366116)
| Adverse Event | Number of Patients (out of 18) |
| Leukopenia | 6 |
| Lymphopenia | 6 |
| Neutropenia | 4 |
| Rash | 2 |
| Febrile Neutropenia | 1 |
| Anemia | 1 |
| Thrombocytopenia | 1 |
| Acute Kidney Injury | 1 |
| Elevated AST | 1 |
| Elevated ALT | 1 |
| Diarrhea | 1 |
| Dehydration | 1 |
Data as of January 2021.[11]
Table 2: Dose-Limiting Toxicities (DLTs) in Phase I Clinical Trial
| Dose Level | DLTs Observed |
| 48 mg | Grade 3 rash and Grade 3 acute kidney injury (1 patient); <75% of dosing completed due to Grade 3 myelosuppression (1 patient) |
| 32 mg | Grade 4 neutropenia (1 patient) |
The Maximum Tolerated Dose (MTD) was determined to be 32 mg.[11]
Experimental Protocols
Key Experiment: Murine Model for Assessing Leukemogenesis of Aza-TdC
This protocol is a summary of the methodology described in the study that identified the leukemogenic potential of Aza-TdC.[7][9][12]
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Animal Model: Healthy, wild-type mice (e.g., C57BL/6 background) are used.
-
Drug Preparation: Aza-TdC is obtained from a certified source (e.g., NCI Drug Synthesis and Chemistry Branch). Stock solutions are prepared and stored at -20°C. Aliquots are thawed for single use.
-
Treatment Regimen:
-
Mice are treated with Aza-TdC at doses ranging from 0.5 to 1.0 mg/kg.
-
The drug is administered via an appropriate route (e.g., intraperitoneal injection).
-
A control group receives a vehicle control (e.g., PBS).
-
The treatment schedule is maintained for a specified duration as determined by the study design.
-
-
Monitoring:
-
Mice are monitored regularly for signs of illness, including weight loss, lethargy, and ruffled fur.
-
Peripheral blood counts are monitored to detect hematological abnormalities.
-
-
Endpoint Analysis:
-
Mice are euthanized upon signs of advanced disease or at the study endpoint.
-
Tissues (bone marrow, spleen, thymus) are collected for analysis.
-
Flow cytometry is used to identify and characterize leukemic cell populations.
-
Histopathological analysis is performed on collected tissues.
-
-
Genomic Analysis:
-
For leukemic samples, whole-exome sequencing is performed to identify acquired mutations.
-
Bioinformatic analysis is conducted to characterize the mutational signature, specifically looking for patterns like C>G transversions in a 5'-NCG-3' context.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of Aza-TdC leading to tumor suppression.
Caption: Experimental workflow for leukemogenesis assessment.
References
- 1. Facebook [cancer.gov]
- 2. researchgate.net [researchgate.net]
- 3. 5-Aza-4′-thio-2′-deoxycytidine, a New Orally Bioavailable Nontoxic “Best-in-Class”: DNA Methyltransferase 1–Depleting Agent in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a New Orally Bioavailable Nontoxic "Best-in-Class": DNA Methyltransferase 1-Depleting Agent in Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. ascopubs.org [ascopubs.org]
- 7. The DNA Methyltransferase Inhibitor this compound Induces C>G Transversions and Acute Lymphoid Leukemia Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 5-Aza-4’-thio-2’-deoxycytidine induces C>G transversions in a specific trinucleotide context and leads to acute lymphoid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ascopubs.org [ascopubs.org]
- 12. aacrjournals.org [aacrjournals.org]
Validation & Comparative
A Head-to-Head Comparison of Novel and Conventional DNA Methyltransferase Inhibitors: 5-Aza-4'-thio-2'-deoxycytidine vs. Decitabine
An objective guide for researchers and drug development professionals on the efficacy and toxicity of two prominent DNA hypomethylating agents.
In the landscape of epigenetic cancer therapy, DNA methyltransferase (DNMT) inhibitors have emerged as a critical class of drugs. Decitabine (5-aza-2'-deoxycytidine), an established agent, is approved for the treatment of myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML).[1][2][3] However, its clinical utility can be limited by significant toxicities.[2][3] This has spurred the development of next-generation DNMT inhibitors with improved safety profiles. One such promising candidate is 5-Aza-4'-thio-2'-deoxycytidine (AZA-TdC), a novel, orally bioavailable nucleoside analog.[4][5]
This guide provides a detailed, evidence-based comparison of the preclinical efficacy and toxicity of AZA-TdC and decitabine, drawing upon key experimental data to inform future research and development.
Mechanism of Action: A Shared Target with Key Differences
Both AZA-TdC and decitabine are nucleoside analogs that function as hypomethylating agents.[1][5] Upon incorporation into DNA during the S-phase of the cell cycle, they act as mechanism-based inhibitors of DNMTs.[6][7] The substitution of nitrogen for carbon at the 5-position of the pyrimidine ring prevents the completion of the methylation reaction, leading to the formation of an irreversible covalent bond between the DNMT enzyme and the drug-substituted DNA.[6][7] This effectively traps the enzyme, leading to its degradation and a subsequent passive, replication-dependent demethylation of the genome.[1][7] The resulting hypomethylation can lead to the re-expression of silenced tumor suppressor genes, inducing cell differentiation, apoptosis, and reduced proliferation.[6][8]
While sharing this fundamental mechanism, preclinical evidence suggests AZA-TdC may be a more selective and potent DNMT1-depleting agent with fewer off-target effects compared to decitabine, contributing to its improved therapeutic index.[1][2][3][4][6] Decitabine exhibits a dual, dose-dependent mechanism; at low doses, it primarily causes gene reactivation, while at higher doses, it induces significant cytotoxicity through DNA damage and cell cycle arrest.[8]
Comparative Efficacy
In Vitro Cytotoxicity
Quantitative analysis of in vitro cytotoxicity reveals the potent anti-proliferative effects of both compounds across various cancer cell lines. Notably, direct comparative studies indicate that AZA-TdC possesses superior potency in certain lines. For instance, in HCT-116 human colon carcinoma cells, AZA-TdC was found to be approximately 10-fold more potent than decitabine.[6] The dependency of this cytotoxicity on DNMT1 is highlighted by experiments where DNMT1 knockout HCT-116 cells showed a 300-fold decrease in sensitivity to AZA-TdC, compared to only a 10-fold decrease for decitabine, suggesting AZA-TdC's activity is more selectively tied to DNMT1.[6]
| Cell Line | Cancer Type | Drug | IC₅₀ (µM) | Exposure Time |
| HCT-116 | Colon Carcinoma | 5-Aza-4'-thio-2'-dC | 5.8 [9] | 96 h |
| HCT-116 | Colon Carcinoma | Decitabine | ~58 (calculated from 10x less potency)[6] | 96 h |
| HCT-116 | Colon Carcinoma | Decitabine | 3.18 [10] | 48 h |
| CCRF-CEM | Leukemia | 5-Aza-4'-thio-2'-dC | 0.2 [9] | 72 h |
| KG1a | Leukemia | 5-Aza-4'-thio-2'-dC | 0.06 [9] | 72 h |
| NCI-H23 | Lung Carcinoma | 5-Aza-4'-thio-2'-dC | 4.5 [9] | 96 h |
| IGROV-1 | Ovarian Carcinoma | 5-Aza-4'-thio-2'-dC | 36 [9] | 96 h |
| Note: IC₅₀ values can vary based on experimental conditions and exposure times. Data from different studies may not be directly comparable. |
In Vivo Antitumor Activity
Preclinical xenograft models are crucial for evaluating the therapeutic potential of drug candidates in a living system. In vivo studies have demonstrated the antitumor activity of both AZA-TdC and decitabine. However, a direct comparison in a leukemia xenograft model starkly illustrates the superior therapeutic window of AZA-TdC.
In a key study using mice bearing subcutaneous CCRF-CEM tumor xenografts, treatment with AZA-TdC at 1 mg/kg daily for 9 days resulted in significant tumor growth inhibition. In stark contrast, an equitoxic dose of decitabine (0.5 mg/kg) had no effect on tumor growth and resulted in the death of all treated mice, highlighting its narrow therapeutic index.[6]
| Model | Cancer Type | Drug | Dosing Schedule | Outcome |
| CCRF-CEM Xenograft | Leukemia | 5-Aza-4'-thio-2'-dC | 1 mg/kg/day, IP, 9 days | Significant tumor growth inhibition[6] |
| CCRF-CEM Xenograft | Leukemia | Decitabine | 0.5 mg/kg/day, IP, 9 days | No effect on tumor growth; lethal toxicity[6] |
| NCI-H23 Xenograft | Lung Carcinoma | 5-Aza-4'-thio-2'-dC | 6.7-10 mg/kg/day, IP, 9 days | Effective antitumor activity[9] |
| HCT116 Xenograft | Colon Carcinoma | 5-Aza-4'-thio-2'-dC | 1.5 mg/kg/day, IP, 5 days on/2 off (3 cycles) | Modest tumor growth suppression[9] |
| TFK-1 Xenograft | Cholangiocarcinoma | Decitabine | 0.8 mg/kg/day, IP, 14 days | ~42.5% reduction in tumor growth[2] |
| MLL-rearranged ALL Xenograft | Leukemia | Decitabine | 0.1 mg/kg, 3x/week, 3 weeks | Modest but significant delay in leukemia progression[11] |
Comparative Toxicity Profile
A major differentiating factor between AZA-TdC and decitabine in preclinical studies is their toxicity profile. AZA-TdC has been consistently described as having "markedly low toxicity" and a "larger therapeutic index" in mice compared to decitabine.[1][4][6] The primary toxicity of decitabine is thought to be mediated directly by the covalent trapping of DNMT enzymes to DNA, rather than by the subsequent demethylation itself.[12] This trapping can lead to DNA strand breaks and cytotoxicity, particularly at higher doses.[6] The lower toxicity of AZA-TdC suggests that its chemical structure may lead to more selective DNMT1 depletion with less collateral damage.[1][4][6] The aforementioned in vivo study where decitabine was lethal at a dose of 0.5 mg/kg provides strong evidence for its greater toxicity compared to AZA-TdC, which was well-tolerated at a higher dose.[6]
Experimental Protocols & Workflows
The evaluation of these compounds relies on a standardized set of preclinical experiments. The general workflow involves initial in vitro screening for cytotoxicity and mechanistic evaluation, followed by in vivo testing in animal models to assess antitumor efficacy and systemic toxicity.
Key Experimental Methodologies
1. Cell Viability (MTT) Assay:
-
Principle: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.
-
Protocol Outline:
-
Cell Seeding: Plate cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of AZA-TdC or decitabine for a specified period (e.g., 72-96 hours).
-
MTT Addition: Add MTT solution (final concentration ~0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[3]
-
Absorbance Reading: Measure the absorbance of the solution using a microplate reader at a wavelength of 570-600 nm. Cell viability is calculated relative to untreated control cells.
-
2. DNMT1 Depletion (Western Blot) Assay:
-
Principle: Western blotting is used to detect and quantify the amount of a specific protein (in this case, DNMT1) in a cell or tissue extract.
-
Protocol Outline:
-
Protein Extraction: Treat cells with the drugs for the desired time, then lyse the cells to extract total nuclear proteins.
-
Protein Quantification: Determine the protein concentration of each sample using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate proteins by size by running equal amounts of protein lysate on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system. The band intensity for DNMT1, normalized to a loading control (e.g., β-actin), indicates the level of protein expression.[5]
-
3. In Vivo Xenograft Efficacy Study:
-
Principle: This method evaluates a drug's antitumor effect on human tumors grown in immunocompromised mice.[14]
-
Protocol Outline:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 2-5 million cells) into the flank of immunocompromised mice (e.g., NOD/SCID or nu/nu mice).[2][14][15]
-
Tumor Growth: Allow tumors to grow to a palpable, measurable size (e.g., 100-200 mm³).
-
Randomization & Treatment: Randomize mice into treatment groups (Vehicle control, AZA-TdC, Decitabine). Administer drugs according to a predetermined schedule (e.g., daily intraperitoneal injections).[2][15]
-
Monitoring: Measure tumor volume (using calipers) and mouse body weight 2-3 times per week to assess efficacy and toxicity, respectively.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size. Tumors are then excised for further analysis.
-
Conclusion and Future Directions
The preclinical data strongly suggest that this compound is a highly promising next-generation DNMT1 inhibitor. It demonstrates comparable or superior in vitro and in vivo efficacy to decitabine but with a significantly improved toxicity profile, indicating a much wider therapeutic window.[1][4][6] Its oral bioavailability further enhances its potential as a clinical candidate.[4]
For researchers, AZA-TdC represents a more selective tool to probe the specific consequences of DNMT1 depletion with less confounding cytotoxicity. For drug developers, the favorable preclinical profile of AZA-TdC warrants its continued investigation in clinical trials as a potentially safer and more effective epigenetic therapy for a range of malignancies.[6] Future head-to-head clinical studies will be essential to definitively establish its comparative efficacy and safety against decitabine in patients.
References
- 1. This compound, a New Orally Bioavailable Nontoxic "Best-in-Class": DNA Methyltransferase 1-Depleting Agent in Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Decitabine inhibits the cell growth of cholangiocarcinoma in cultured cell lines and mouse xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. protocols.io [protocols.io]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological inhibition of DNMT1 restores macrophage autophagy and M2 polarization in Western diet–induced nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-Aza-4′-thio-2′-deoxycytidine, a New Orally Bioavailable Nontoxic “Best-in-Class”: DNA Methyltransferase 1–Depleting Agent in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. brieflands.com [brieflands.com]
- 11. Decitabine mildly attenuates MLL‐rearranged acute lymphoblastic leukemia in vivo, and represents a poor chemo‐sensitizer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Toxicity of 5-aza-2'-deoxycytidine to mammalian cells is mediated primarily by covalent trapping of DNA methyltransferase rather than DNA demethylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Endogenous Assays of DNA Methyltransferases: Evidence for Differential Activities of DNMT1, DNMT2, and DNMT3 in Mammalian Cells In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Decitabine enhances targeting of AML cells by CD34+ progenitor-derived NK cells in NOD/SCID/IL2Rgnull mice - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: 5-Aza-4'-thio-2'-deoxycytidine Poised to Redefine DNMT Inhibition
For researchers at the forefront of epigenetic therapy, the quest for more potent and less toxic DNA methyltransferase (DNMT) inhibitors is paramount. While traditional nucleoside analogs like Decitabine (5-aza-2'-deoxycytidine) and Azacitidine have paved the way, a new contender, 5-Aza-4'-thio-2'-deoxycytidine (ATdC), is emerging with significant advantages in preclinical and early clinical studies. This guide provides an objective comparison of ATdC with its predecessors, supported by experimental data, to inform researchers, scientists, and drug development professionals.
The development of DNMT inhibitors has been a landmark in cancer therapy, particularly for myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML).[1][2] These agents function by incorporating into DNA and trapping DNMT enzymes, leading to the reversal of aberrant hypermethylation and the re-expression of tumor suppressor genes.[1][3] However, the clinical utility of traditional DNMT inhibitors is often hampered by their significant toxicity and chemical instability.[1][2] ATdC, a novel sulfur-containing deoxycytidine analog, has been engineered to overcome these limitations, demonstrating a superior preclinical profile.[1][4]
Superior Potency and Enhanced Selectivity of ATdC
In vitro studies have consistently demonstrated the potent cytotoxic effects of ATdC across a range of cancer cell lines. Notably, in HCT-116 colon cancer cells, ATdC was found to be 10-fold more potent than Decitabine.[1] This enhanced potency is also observed in various leukemia and solid tumor cell lines.
| Cell Line | Cancer Type | ATdC IC₅₀ (µM) | Decitabine IC₅₀ (µM) | Azacitidine IC₅₀ (µM) |
| CCRF-CEM | Leukemia | 0.2 (72h)[5] | <0.05 (4 days)[6] | - |
| KG1a | Leukemia | 0.06 (72h)[5] | - | - |
| NCI-H23 | Lung Carcinoma | 4.5[5] | - | - |
| HCT-116 | Colon Carcinoma | 58[5] | 4.08 (24h), 3.18 (48h)[7] | 2.18 (24h), 1.98 (48h)[7] |
| IGROV-1 | Ovarian Carcinoma | 36[5] | - | - |
| TF-1 | Erythroleukemia | - | <0.05 (4 days)[6] | - |
| U937 | Histiocytic Lymphoma | - | <0.05 (4 days)[6] | - |
| Raji | Burkitt's Lymphoma | - | <0.05 (4 days)[6] | - |
| HEL | Erythroleukemia | - | <0.05 (4 days)[6] | - |
| ML-1 | Myeloid Leukemia | - | 0.05-0.4 (4 days)[6] | - |
| HL-60 | Promyelocytic Leukemia | - | 0.05-0.4 (4 days)[6] | - |
| K562 | Chronic Myeloid Leukemia | - | 0.05-0.4 (4 days)[6] | - |
| SW48 | Colorectal Adenocarcinoma | - | 0.05-0.4 (4 days)[6] | - |
| Cama-1 | Breast Cancer | - | 0.05-0.4 (4 days)[6] | - |
| Jurkat | T-cell Leukemia | - | >2 (4 days)[6] | - |
| MOLT4 | T-cell Leukemia | - | >2 (4 days)[6] | - |
| PC3 | Prostate Cancer | - | >2 (4 days)[6] | - |
| RKO | Colon Carcinoma | - | >2 (4 days)[6] | - |
| DU145 | Prostate Cancer | - | >2 (4 days)[6] | - |
| Note: IC₅₀ values are presented with the duration of drug exposure in parentheses where available. Direct comparison should be made with caution as experimental conditions may vary between studies. |
The enhanced potency of ATdC is linked to its more selective mechanism of action. While both ATdC and Decitabine act by depleting DNMT1, the primary maintenance methyltransferase, ATdC's distinct metabolism and mechanism of action result in fewer off-target effects.[1][2] This increased selectivity is believed to contribute to its improved therapeutic index.
The Advantage of a Wider Therapeutic Window: Lower Toxicity
A significant drawback of traditional DNMT inhibitors is their dose-limiting toxicity.[1][2] Preclinical studies have shown that ATdC is markedly less toxic than Decitabine. In mouse xenograft models, ATdC was as effective as Decitabine in depleting DNMT1 in tumors, but with significantly lower toxicity to the host.[1] This larger therapeutic index suggests that ATdC could be administered for longer durations at effective doses, potentially leading to better clinical outcomes.[1]
However, a recent study in a murine model of myelodysplastic syndrome revealed a concerning finding: ATdC treatment led to the development of acute lymphoid leukemia.[8] This was associated with a specific mutational signature of C>G transversions.[8] This critical observation underscores the importance of further investigation into the long-term safety profile of ATdC.
Oral Bioavailability: A Key Clinical Advantage
Unlike Decitabine and Azacitidine, which are administered intravenously or subcutaneously, ATdC is orally bioavailable.[1][4][5] This offers a significant clinical advantage, improving patient convenience and potentially enabling more sustained low-dose treatment regimens.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
A standard method to determine the half-maximal inhibitory concentration (IC₅₀) of a compound.
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the DNMT inhibitor (ATdC, Decitabine, or Azacitidine) for a specified period (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC₅₀ value.
Western Blot for DNMT1 Depletion
This technique is used to quantify the reduction in DNMT1 protein levels following treatment.
-
Cell Lysis: Treat cells with the DNMT inhibitor, then harvest and lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size by running equal amounts of protein from each sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for DNMT1. Follow this with incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative decrease in DNMT1 levels.
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for all three inhibitors is the depletion of DNMT1, leading to DNA hypomethylation and the re-expression of silenced tumor suppressor genes. This, in turn, can trigger various downstream signaling pathways, including cell cycle arrest and apoptosis.
Conclusion
This compound represents a promising advancement in the field of DNMT inhibitors. Its increased potency, higher selectivity, and oral bioavailability, coupled with a potentially better toxicity profile, position it as a "best-in-class" agent in preclinical models.[1] However, the recent finding of its potential to induce leukemia in murine models highlights the critical need for thorough investigation of its long-term safety.[8] As ATdC progresses through clinical trials, the scientific community eagerly awaits further data to determine if its preclinical advantages will translate into a safer and more effective therapeutic option for patients.
References
- 1. 5-Aza-4′-thio-2′-deoxycytidine, a New Orally Bioavailable Nontoxic “Best-in-Class”: DNA Methyltransferase 1–Depleting Agent in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a New Orally Bioavailable Nontoxic "Best-in-Class": DNA Methyltransferase 1-Depleting Agent in Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Mechanisms of resistance to 5-aza-2′-deoxycytidine in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. brieflands.com [brieflands.com]
- 8. The DNA Methyltransferase Inhibitor this compound Induces C>G Transversions and Acute Lymphoid Leukemia Development - PubMed [pubmed.ncbi.nlm.nih.gov]
Aza-T-dCyd Demonstrates Superior Therapeutic Index Over Aza-dCyd in Preclinical Models
Researchers in drug development now have access to compelling preclinical data suggesting that 5-aza-4'-thio-2'-deoxycytidine (aza-T-dCyd) possesses a significantly wider therapeutic index compared to its structural analog, 5-aza-2'-deoxycytidine (aza-dCyd, or decitabine). This advantage stems from aza-T-dCyd's comparable efficacy in depleting DNA methyltransferase 1 (DNMT1) with markedly lower toxicity, positioning it as a potentially safer and more effective epigenetic modifier in oncology.
A comprehensive analysis of preclinical studies reveals that while both aza-T-dCyd and aza-dCyd are potent agents for depleting DNMT1, a key enzyme in DNA methylation and a target in various cancers, aza-T-dCyd exhibits a more favorable safety profile.[1][2][3] This improved therapeutic window suggests that aza-T-dCyd could be administered for longer durations at effective doses, a significant advantage in treating chronic diseases like cancer.[2][3]
Quantitative Comparison of Efficacy and Toxicity
The following table summarizes the key quantitative data from preclinical studies, highlighting the differences in potency and toxicity between aza-T-dCyd and aza-dCyd.
| Parameter | aza-T-dCyd | aza-dCyd | Cell Line/Model | Reference |
| In Vitro Cytotoxicity (IC50) | ~10-fold more potent | - | HCT-116 | [1] |
| Sensitivity in DNMT1 Knockout Cells | 300-fold less sensitive | 10-fold less sensitive | HCT-116 | [1] |
| In Vivo Efficacy (Tumor Growth) | Effective growth inhibition | No effect on tumor growth, led to death of all mice | CEM tumor xenografts | [1] |
| In Vivo Toxicity | Markedly low toxicity | Significantly more toxic | Mouse models | [1][2][3] |
| DNMT1 Depletion | As effective | As effective | Mouse tumor models | [1][2][3] |
Experimental Protocols
The comparative data presented above are derived from a series of rigorous preclinical experiments. Below are the detailed methodologies for the key experiments cited.
In Vitro Cytotoxicity Assay
The cytotoxicity of aza-T-dCyd and aza-dCyd was evaluated in various human tumor cell lines, including the HCT-116 colon cancer cell line. Cells were seeded in 96-well plates and exposed to a range of drug concentrations for 96 hours. Cell viability was then assessed using a standard method such as the MTT or CellTiter-Glo assay, which measures metabolic activity. The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.
DNMT1 Knockout Cell Line Experiments
To investigate the specificity of the compounds for DNMT1, parental HCT-116 cells were compared to an isogenic HCT-116 cell line in which the DNMT1 gene was knocked out. Both cell lines were treated with varying concentrations of aza-T-dCyd and aza-dCyd for 96 hours. The differential sensitivity between the parental and knockout cell lines was then determined by comparing their respective IC50 values. A larger fold-difference in sensitivity indicates a higher dependency on DNMT1 for the drug's cytotoxic effect.[1]
In Vivo Xenograft Studies
The antitumor activity and toxicity of aza-T-dCyd and aza-dCyd were assessed in mouse xenograft models. For example, human CEM leukemia cells were implanted subcutaneously into immunocompromised mice. Once tumors reached a palpable size, mice were treated with daily intraperitoneal injections of either aza-T-dCyd (e.g., 1 mg/kg) or aza-dCyd (e.g., 0.5 mg/kg) for a specified period (e.g., 9 days).[1] Tumor volume was measured regularly to assess efficacy. Animal survival and body weight were monitored as indicators of toxicity. At the end of the study, tumors were excised to determine the levels of DNMT1 depletion via methods such as Western blotting or immunohistochemistry.
Visualizing the Mechanisms of Action and Metabolism
The distinct therapeutic indices of aza-T-dCyd and aza-dCyd can be attributed to differences in their metabolism and subsequent molecular interactions. The following diagrams illustrate the metabolic pathways and the mechanism of DNMT1 inhibition for both compounds.
References
- 1. 5-Aza-4′-thio-2′-deoxycytidine, a New Orally Bioavailable Nontoxic “Best-in-Class”: DNA Methyltransferase 1–Depleting Agent in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a New Orally Bioavailable Nontoxic "Best-in-Class": DNA Methyltransferase 1-Depleting Agent in Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to Validating p15 Gene Re-expression Induced by 5-Aza-4'-thio-2'-deoxycytidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 5-Aza-4'-thio-2'-deoxycytidine (aza-T-dCyd) and other DNA methyltransferase (DNMT) inhibitors in their ability to induce the re-expression of the tumor suppressor gene p15 (CDKN2B). The content herein is supported by experimental data and detailed protocols to assist in the validation of p15 re-expression for research and drug development purposes.
Introduction to p15 and DNA Methylation Inhibitors
The p15 gene, a member of the INK4 family of cyclin-dependent kinase inhibitors, plays a crucial role in cell cycle regulation by arresting cells in the G1 phase. It functions by inhibiting cyclin-dependent kinases 4 and 6 (CDK4 and CDK6), thereby preventing the phosphorylation of the retinoblastoma protein (Rb) and halting cell cycle progression. In many cancers, the p15 gene is silenced through hypermethylation of its promoter region, a process that can be reversed by DNMT inhibitors.
This compound is a potent DNMT1-depleting agent that has shown promise in reactivating silenced tumor suppressor genes like p15.[1] This guide compares its efficacy with other well-established DNMT inhibitors, namely decitabine (5-aza-2'-deoxycytidine) and azacitidine (5-azacytidine).
Comparative Efficacy of DNMT Inhibitors on p15 Re-expression
While direct head-to-head studies providing quantitative fold-change comparisons of p15 re-expression for all three compounds in the same cell line are limited, existing data allows for an evaluation of their effectiveness.
Key Findings:
-
This compound (aza-T-dCyd): This novel DNMT1 inhibitor has been demonstrated to induce the re-expression of the p15 gene in treated cells.[1] It is noted for its potent DNMT1 depletion activity and lower toxicity profile compared to decitabine.[1]
-
Decitabine (5-aza-2'-deoxycytidine): The re-activation of the p15 gene by decitabine is concentration-dependent. In KG1a myeloid leukemia cells, pronounced activation of p15 expression was observed at concentrations of 10 ng/mL or greater.[2]
-
Azacitidine (5-azacytidine): As a ribonucleoside analog, azacitidine is incorporated into both RNA and, to a lesser extent, DNA. While it also acts as a hypomethylating agent, preclinical studies suggest that decitabine is a more potent antileukemic agent, potentially due to azacitidine's effect on the cell cycle, which may protect some cells from its DNA-incorporating action.[3]
Table 1: Qualitative and Quantitative Data on p15 Re-expression by DNMT Inhibitors
| Compound | Cell Line(s) | Concentration | Observed Effect on p15 | Citation(s) |
| This compound | Various | Not specified | Re-expression of p15 gene | [1] |
| Decitabine | KG1a (myeloid leukemia) | 10 ng/mL | Pronounced activation of p15 expression | [2] |
| Decitabine | KG1a (myeloid leukemia) | 100 ng/mL | Significant activation of p15 expression | [2] |
| Azacitidine | General (preclinical) | Not specified | Less potent than decitabine in some models | [3] |
Note: The data presented is compiled from different studies and may not be directly comparable due to variations in experimental conditions.
Experimental Workflows and Signaling Pathways
To validate the re-expression of the p15 gene, a series of molecular biology techniques are employed. The general workflow involves treating cancer cells with the DNMT inhibitor, followed by the analysis of DNA methylation status, mRNA expression, and protein levels of p15.
Workflow for p15 re-expression validation.
The re-expression of p15 by DNMT inhibitors is a consequence of demethylation of its promoter, allowing transcription to occur. The p15 protein then integrates into the cell cycle regulatory pathway.
p15's role in cell cycle regulation.
The expression of p15 is also known to be induced by the Transforming Growth Factor-beta (TGF-β) signaling pathway.
TGF-β pathway and p15 induction.
Detailed Experimental Protocols
The following are detailed protocols for the key experiments used to validate p15 re-expression.
Methylation-Specific PCR (MSP) for p15 Promoter
MSP is used to qualitatively assess the methylation status of the p15 promoter. The protocol involves bisulfite treatment of genomic DNA, which converts unmethylated cytosines to uracil, followed by PCR with two sets of primers: one specific for the methylated sequence and another for the unmethylated sequence.
1. Bisulfite Conversion of Genomic DNA:
-
Use a commercial kit (e.g., EZ DNA Methylation-Gold™ Kit, Zymo Research) for efficient and standardized bisulfite conversion of 500 ng to 1 µg of genomic DNA, following the manufacturer's instructions.
2. PCR Amplification:
-
Primer Design: Design primers to amplify a region of the p15 promoter CpG island.[4][5]
-
Methylated (M) primers: Designed to be complementary to the sequence where methylated cytosines remain as cytosines after bisulfite treatment.
-
Unmethylated (U) primers: Designed to be complementary to the sequence where unmethylated cytosines are converted to uracils (read as thymines by the polymerase).
-
-
PCR Reaction Mix (per 25 µL reaction):
-
Bisulfite-modified DNA: ~50 ng
-
Forward Primer (M or U): 10 pmol
-
Reverse Primer (M or U): 10 pmol
-
dNTPs: 200 µM each
-
PCR Buffer with MgCl₂: 1X
-
Taq Polymerase: 1.25 units
-
Nuclease-free water: to 25 µL
-
-
PCR Cycling Conditions:
-
Initial Denaturation: 95°C for 5 minutes
-
35-40 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-65°C for 30 seconds (optimize for specific primer pairs)
-
Extension: 72°C for 30 seconds
-
-
Final Extension: 72°C for 7 minutes
-
-
Analysis:
-
Run PCR products on a 2% agarose gel.
-
The presence of a band in the "M" lane indicates methylation, while a band in the "U" lane indicates an unmethylated status.
-
Quantitative Real-Time PCR (qRT-PCR) for p15 mRNA Expression
qRT-PCR is used to quantify the relative expression levels of p15 mRNA following treatment with DNMT inhibitors.
1. RNA Extraction and cDNA Synthesis:
-
Extract total RNA from treated and untreated cells using a suitable method (e.g., TRIzol reagent).
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with random hexamers or oligo(dT) primers.
2. qPCR Reaction:
-
Primer Design: Design primers specific for the human p15 mRNA sequence, flanking an intron if possible to avoid amplification of genomic DNA.
-
qPCR Reaction Mix (per 20 µL reaction):
-
cDNA: ~50 ng
-
Forward Primer: 10 pmol
-
Reverse Primer: 10 pmol
-
SYBR Green Master Mix (2X): 10 µL
-
Nuclease-free water: to 20 µL
-
-
qPCR Cycling Conditions:
-
Initial Denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
Melt Curve Analysis: To verify the specificity of the amplified product.
-
-
Analysis:
-
Use the 2-ΔΔCt method to calculate the relative fold change in p15 mRNA expression, normalized to a stable housekeeping gene (e.g., GAPDH, ACTB).
-
Western Blot for p15 Protein Detection
Western blotting is used to detect and semi-quantify the levels of p15 protein.
1. Protein Extraction:
-
Lyse cells in RIPA buffer supplemented with protease inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
2. SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane on a 15% SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
3. Immunoblotting:
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against p15 (e.g., rabbit polyclonal or mouse monoclonal) diluted in blocking buffer (typically 1:500 to 1:2000 dilution) overnight at 4°C with gentle agitation.[6][7][8]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (anti-rabbit or anti-mouse IgG) diluted in blocking buffer (typically 1:2000 to 1:10000) for 1 hour at room temperature.[6][7]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
4. Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using an imaging system or X-ray film.
-
Normalize p15 protein levels to a loading control (e.g., β-actin or GAPDH).
Conclusion
This compound is a promising DNMT inhibitor that effectively induces the re-expression of the p15 tumor suppressor gene. This guide provides a framework for comparing its efficacy against other DNMT inhibitors and offers detailed protocols for the essential validation experiments. For researchers in oncology and drug development, these methodologies are critical for evaluating the epigenetic reprogramming potential of novel therapeutic agents. The provided signaling pathway diagrams offer a visual context for understanding the mechanism of action of these compounds and the biological significance of p15 re-expression.
References
- 1. Western Blot Antibody Staining & Detection [novusbio.com]
- 2. Activation of expression of p15, p73 and E-cadherin in leukemic cells by different concentrations of 5-aza-2'-deoxycytidine (Decitabine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Consensus guidelines for the validation of qRT-PCR assays in clinical research by the CardioRNA consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Secure Verification [vinar.vin.bg.ac.rs]
- 5. geneticeducation.co.in [geneticeducation.co.in]
- 6. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 7. researchgate.net [researchgate.net]
- 8. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
A Comparative Analysis of 5-Aza-4'-thio-2'-deoxycytidine and F-aza-T-dCyd for Epigenetic Drug Development
An objective guide for researchers, scientists, and drug development professionals on two potent DNA Methyltransferase 1 (DNMT1) inhibitors.
This guide provides a detailed comparative analysis of two promising nucleoside analogs, 5-Aza-4'-thio-2'-deoxycytidine (Aza-T-dCyd) and 5-Aza-4'-thio-2'-β-fluoro-2'-deoxycytidine (F-aza-T-dCyd). Both compounds are potent inhibitors of DNA methyltransferase 1 (DNMT1), a key enzyme in the maintenance of DNA methylation patterns. Dysregulation of DNMT1 is a hallmark of various cancers, making it a critical target for therapeutic intervention. This document synthesizes preclinical data on their mechanism of action, efficacy, and safety, supported by detailed experimental protocols and data presented for straightforward comparison.
Introduction to the Compounds
This compound (Aza-T-dCyd) is a sulfur-containing deoxycytidine analog that has demonstrated significant potential as a DNA hypomethylating agent.[1][2] It is an orally active inhibitor of DNMT1.[1][2] Aza-T-dCyd has been noted for its ability to deplete DNMT1 as effectively as the established drug decitabine (5-aza-2'-deoxycytidine) but with markedly lower toxicity in preclinical models.[3][4] This improved therapeutic index suggests it may be a more selective and safer option for clinical applications.[3][5]
F-aza-T-dCyd is a novel, fluorine-containing cytidine analog structurally related to Aza-T-dCyd.[6] The incorporation of a fluorine atom is a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of nucleoside analogs.[6] Preclinical studies indicate that F-aza-T-dCyd also functions as a potent anticancer agent, in some cases demonstrating superior efficacy to Aza-T-dCyd in mouse xenograft models.[6]
Mechanism of Action: DNMT1 Inhibition and Gene Reactivation
Both Aza-T-dCyd and F-aza-T-dCyd are cytidine analogs that exert their anticancer effects by targeting DNA methylation.[6][7] The canonical pathway involves their incorporation into DNA during replication. Once integrated, they form a covalent bond with the active site of DNMT1, trapping the enzyme and leading to its degradation.[7] This depletion of DNMT1 prevents the maintenance of methylation patterns on newly synthesized DNA strands.[6]
The resulting passive demethylation of CpG islands in the promoter regions of tumor suppressor genes, such as p15INK4b, leads to their re-expression.[2][8] The restoration of these silenced genes can induce cell cycle arrest, apoptosis, and a reduction in tumor cell proliferation.[9][10] While both compounds share this primary mechanism, differences in their chemical structure, particularly the fluorine atom in F-aza-T-dCyd, may lead to distinct metabolic fates and potentially different off-target effects or mechanisms of action.[3]
Comparative Performance Data
Quantitative data from preclinical studies are summarized below to facilitate a direct comparison of the two compounds.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) values demonstrate the potency of each compound against various cancer cell lines.
| Cell Line | Cancer Type | This compound (Aza-T-dCyd) IC50 (µM) | F-aza-T-dCyd IC50 (µM) | Data Source |
| CCRF-CEM | Leukemia | 0.2 | Not Reported | [2] |
| KG1a | Leukemia | 0.06 | Not Reported | [2] |
| NCI-H23 | Lung Carcinoma | 4.5 | Not Reported | [2] |
| HCT-116 | Colon Carcinoma | 58 | Not Reported | [2] |
| IGROV-1 | Ovarian Carcinoma | 36 | Not Reported | [2] |
Note: Direct comparative IC50 data for F-aza-T-dCyd in these specific cell lines were not available in the reviewed literature. However, in vivo studies suggest its high potency.
In Vivo Antitumor Efficacy (Xenograft Models)
The antitumor activity in mouse xenograft models provides crucial insight into the therapeutic potential of these compounds.
| Xenograft Model | Cancer Type | This compound (Aza-T-dCyd) Outcome | F-aza-T-dCyd Outcome | Data Source |
| HCT-116 | Colon Carcinoma | Modest tumor growth suppression | Complete, durable tumor regression (at 10 mg/kg, IP) | [6] |
| HL-60 | Leukemia | Minimal effect | Complete, durable tumor regression (at 10 mg/kg, IP) | [2][11] |
| PDX BL0382 | Bladder Carcinoma | Less effective | Tumor regression (oral & IP at 8 mg/kg), with eventual regrowth | [6][11] |
| NCI-H23 | NSCLC | Comparable to F-aza-T-dCyd (minimal effect) | Comparable to Aza-T-dCyd (minimal effect) | [2][6] |
| OVCAR3 | Ovarian Carcinoma | Comparable to F-aza-T-dCyd | Comparable to Aza-T-dCyd | [6] |
Key Finding: In three of the five tested xenograft models (HCT-116, HL-60, and BL0382), F-aza-T-dCyd was found to be more efficacious than Aza-T-dCyd.[6]
Pharmacokinetics and Toxicity
| Parameter | This compound (Aza-T-dCyd) | F-aza-T-dCyd | Data Source |
| Oral Bioavailability | High (~80% in mice) | Inferred to have significant oral activity based on comparable efficacy of oral vs. IP routes | [3][11] |
| In Vivo Toxicity | Markedly low toxicity compared to decitabine. Large therapeutic index (DNMT1 depletion vs. toxicity). | Well-tolerated at effective doses in xenograft studies; mouse body weights were generally unaffected. | [2][3][4] |
Experimental Protocols
Detailed methodologies for key experiments are provided to ensure reproducibility and aid in the design of future studies.
In Vitro Cytotoxicity (MTT Assay)
This protocol is used to determine the IC50 values of the compounds in cancer cell lines.
-
Cell Seeding: Plate cells (e.g., HCT-116, CCRF-CEM) in 96-well microtiter plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.[12]
-
Compound Treatment: Prepare serial dilutions of Aza-T-dCyd or F-aza-T-dCyd in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle-only control.
-
Incubation: Incubate the plates for the desired exposure time (e.g., 72 hours).[2]
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.[13]
-
Formazan Formation: Incubate for 1-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[14]
-
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[15]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[15] Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
In Vivo Antitumor Efficacy (Subcutaneous Xenograft Model)
This protocol outlines the procedure for assessing the antitumor activity of the compounds in immunodeficient mice.
-
Cell Preparation: Harvest cancer cells (e.g., HCT-116) during their logarithmic growth phase. Wash the cells with sterile PBS and resuspend them in a serum-free medium or PBS at a concentration of approximately 5 x 10^7 cells/mL.[16]
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10^6 cells) into the right flank of each immunodeficient mouse (e.g., BALB/c nude mice).[16]
-
Tumor Growth and Grouping: Monitor mice for tumor formation. Once tumors reach a mean volume of approximately 100-150 mm³, randomly assign the mice to control and treatment groups.[16]
-
Treatment Administration:
-
Control Group: Administer the vehicle (e.g., sterile saline) via the appropriate route (IP or oral).
-
Aza-T-dCyd Group: Administer Aza-T-dCyd at the specified dose (e.g., 1.5 mg/kg, IP, daily for 5 days).[6]
-
F-aza-T-dCyd Group: Administer F-aza-T-dCyd at the specified dose (e.g., 10 mg/kg, IP, daily for 5 days, repeated for 3-4 cycles).[6][11]
-
-
Monitoring: Measure tumor volume using calipers every 2-3 days. The formula for tumor volume is: (Length x Width²) / 2.[16] Record the body weight of the mice at the same frequency to monitor for signs of toxicity.[6]
-
Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a specified duration to assess long-term response and durability.[6]
DNMT1 Protein Level Assessment (Western Blot)
This protocol is used to confirm the depletion of DNMT1 protein in treated cells or tumor tissues.
-
Protein Extraction: Lyse treated cells or homogenized tumor tissue in RIPA buffer containing protease inhibitors.[17]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[17]
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-polyacrylamide gel.[18]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[18]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[19]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for DNMT1 (e.g., at a 1:1000 dilution) overnight at 4°C with gentle agitation.[18]
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[20]
-
Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a CCD imager.[21] Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.
Conclusion
Both this compound and F-aza-T-dCyd are potent DNMT1 inhibitors with significant preclinical antitumor activity.
-
This compound (Aza-T-dCyd) stands out for its high oral bioavailability and significantly lower toxicity compared to older DNMT inhibitors like decitabine, offering a wider therapeutic window.[3][4]
-
F-aza-T-dCyd has demonstrated superior in vivo efficacy in several solid tumor and leukemia xenograft models, achieving complete and durable tumor regression where Aza-T-dCyd showed only modest effects.[6] This suggests that the fluorine modification enhances its antitumor properties, warranting further investigation into its development.
The choice between these two agents for further development may depend on the specific cancer type and the desired balance between potency and the safety profile. The data presented here, along with the detailed protocols, provide a solid foundation for researchers to design and execute further comparative studies to fully elucidate the therapeutic potential of these promising epigenetic drugs.
References
- 1. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 2. F-aza-T-dCyd (NSC801845), a novel cytidine analog, in comparative cell culture and xenograft studies with the clinical candidates T-dCyd, F-T-dCyd and aza-T-dCyd - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Aza-4′-thio-2′-deoxycytidine, a New Orally Bioavailable Nontoxic “Best-in-Class”: DNA Methyltransferase 1–Depleting Agent in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a New Orally Bioavailable Nontoxic "Best-in-Class": DNA Methyltransferase 1-Depleting Agent in Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. LLC cells tumor xenograft model [protocols.io]
- 7. Protocol for establishing spontaneous metastasis in mice using a subcutaneous tumor model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent progress in DNA methyltransferase inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. semanticscholar.org [semanticscholar.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. texaschildrens.org [texaschildrens.org]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. ar.iiarjournals.org [ar.iiarjournals.org]
- 16. yeasenbio.com [yeasenbio.com]
- 17. Western Blot (WB) Protocol | EpigenTek [epigentek.com]
- 18. Western Blot Protocol | Proteintech Group [ptglab.com]
- 19. bio-rad.com [bio-rad.com]
- 20. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 21. bosterbio.com [bosterbio.com]
The Superior Selectivity of 5-Aza-4'-thio-2'-deoxycytidine for DNMT1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of epigenetic modulators, DNA methyltransferase (DNMT) inhibitors have emerged as a promising class of therapeutics for various malignancies. This guide provides a comprehensive comparison of 5-Aza-4'-thio-2'-deoxycytidine (Aza-TdC) with the established DNMT inhibitors, decitabine and azacitidine, focusing on its enhanced selectivity for DNMT1. Experimental data, detailed protocols, and mechanistic diagrams are presented to offer a clear and objective evaluation for research and drug development applications.
Enhanced Selectivity of Aza-TdC for DNMT1
This compound is a next-generation nucleoside analog designed for potent and selective inhibition of DNMT1, the primary enzyme responsible for maintaining DNA methylation patterns through cell division.[1][2] In contrast, the first-generation agents, decitabine (5-aza-2'-deoxycytidine) and azacitidine (5-azacytidine), exhibit a broader inhibitory profile against all three active DNA methyltransferases: DNMT1, DNMT3A, and DNMT3B.[3][4][5] This lack of specificity can contribute to off-target effects and associated toxicities.
The superior selectivity of Aza-TdC for DNMT1 is attributed to its unique chemical structure, which facilitates a more efficient covalent trapping of the DNMT1 enzyme, leading to its subsequent proteasomal degradation.[6] This targeted depletion of DNMT1 offers the potential for a wider therapeutic window and a more favorable safety profile compared to its predecessors.
Comparative Performance Data
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| This compound | CCRF-CEM | Leukemia | 0.2 |
| KG1a | Leukemia | 0.06 | |
| NCI-H23 | Lung Carcinoma | 4.5 | |
| HCT-116 | Colon Carcinoma | 58 | |
| IGROV-1 | Ovarian Carcinoma | 36 | |
| Decitabine | MOLT4 (drug-resistant) | Leukemia | 10.113 (96h) |
| Azacitidine | Gastric Cancer Cell Lines | Gastric Cancer | Varies (cell line dependent) |
Note: The provided IC50 values represent the concentration required to inhibit 50% of cell growth and may not directly correlate with the enzymatic inhibition of specific DNMT isoforms. The potency of decitabine and azacitidine is known to be in the low micromolar to nanomolar range in various cancer cell lines.
Experimental Protocols
To facilitate further research and comparative studies, detailed protocols for key experiments are provided below.
DNMT Activity/Inhibition Assay Protocol
This protocol outlines a colorimetric method to measure the activity and inhibition of DNMT enzymes. Commercial kits, such as the EpiQuik™ DNMT Activity/Inhibition Assay Kit, provide a streamlined workflow.[7][8][9]
Materials:
-
DNMT Assay Buffer
-
Adomet (S-adenosylmethionine), 50X
-
DNMT Enzyme Control (e.g., recombinant DNMT1)
-
Test Inhibitor (e.g., this compound)
-
8-Well Assay Strips coated with a universal DNMT substrate
-
Capture Antibody (Anti-5-methylcytosine), 1000 µg/mL
-
Detection Antibody (HRP-conjugated), 400 µg/mL
-
Enhancer Solution
-
Developer Solution
-
Stop Solution
-
10X Wash Buffer
-
Microplate Reader
Procedure:
-
Prepare Reagents: Dilute the 10X Wash Buffer to 1X with deionized water. Prepare the required amount of DNMT Assay Buffer. Dilute Adomet to 1X with DNMT Assay Buffer.
-
Enzyme Reaction:
-
Add 45 µL of DNMT Assay Buffer to each well.
-
For inhibitor wells, add 5 µL of the test inhibitor at various concentrations. For control wells, add 5 µL of DNMT Assay Buffer.
-
Add 5 µL of diluted DNMT enzyme to each well.
-
Initiate the reaction by adding 5 µL of 1X Adomet to each well.
-
Cover the plate and incubate at 37°C for 60-90 minutes.
-
-
Washing: Aspirate the reaction mixture and wash each well three times with 150 µL of 1X Wash Buffer.
-
Antibody Incubation:
-
Dilute the Capture Antibody to 1 µg/mL in 1X Wash Buffer. Add 50 µL of the diluted Capture Antibody to each well and incubate at room temperature for 60 minutes.
-
Wash each well three times with 150 µL of 1X Wash Buffer.
-
Dilute the Detection Antibody to 0.2 µg/mL in 1X Wash Buffer. Add 50 µL of the diluted Detection Antibody to each well and incubate at room temperature for 30 minutes.
-
-
Signal Detection:
-
Wash each well four times with 150 µL of 1X Wash Buffer.
-
Add 50 µL of Enhancer Solution and incubate at room temperature for 15 minutes.
-
Add 50 µL of Developer Solution and incubate at room temperature for 5-10 minutes, avoiding direct light.
-
Add 50 µL of Stop Solution to each well.
-
-
Data Analysis: Read the absorbance at 450 nm using a microplate reader. Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Western Blot Protocol for DNMT1 Detection
This protocol details the steps for detecting DNMT1 protein levels in cell lysates, a crucial method for confirming the depleting effect of inhibitors like Aza-TdC.[10][11][12][13]
Materials:
-
RIPA Lysis Buffer with Protease Inhibitors
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (4X)
-
SDS-PAGE Gels
-
Running Buffer
-
Transfer Buffer
-
PVDF or Nitrocellulose Membrane
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary Antibody (anti-DNMT1)
-
HRP-conjugated Secondary Antibody
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
ECL (Enhanced Chemiluminescence) Substrate
-
Chemiluminescence Imaging System
Procedure:
-
Sample Preparation:
-
Treat cells with the DNMT inhibitor at desired concentrations and time points.
-
Lyse cells in ice-cold RIPA buffer with protease inhibitors.
-
Determine protein concentration using a BCA assay.
-
Normalize protein concentrations and add 4X Laemmli sample buffer.
-
Boil samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE:
-
Load 20-30 µg of protein per lane into an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking and Antibody Incubation:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-DNMT1 antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Signal Detection:
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis: Quantify the band intensities to determine the relative levels of DNMT1 protein in treated versus untreated samples.
Visualizing the Mechanism and Workflow
To further elucidate the processes involved, the following diagrams have been generated using the DOT language.
References
- 1. 5-Aza-4′-thio-2′-deoxycytidine, a New Orally Bioavailable Nontoxic “Best-in-Class”: DNA Methyltransferase 1–Depleting Agent in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a New Orally Bioavailable Nontoxic "Best-in-Class": DNA Methyltransferase 1-Depleting Agent in Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. De novo DNA methyltransferases Dnmt3a and Dnmt3b primarily mediate the cytotoxic effect of 5-aza-2'-deoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DNA methyltransferase expression in triple-negative breast cancer predicts sensitivity to decitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The type of DNA damage response after decitabine treatment depends on the level of DNMT activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. EpiQuik DNA Methyltransferase (DNMT) Activity/Inhibition Assay Kit | EpigenTek [epigentek.com]
- 8. EpiQuik DNMT Activity/Inhibition Assay Ultra Kit (Colorimetric) | EpigenTek [epigentek.com]
- 9. biocompare.com [biocompare.com]
- 10. bosterbio.com [bosterbio.com]
- 11. bio-rad.com [bio-rad.com]
- 12. Western Blot Protocol | Proteintech Group [ptglab.com]
- 13. Western Blot (WB) Protocol | EpigenTek [epigentek.com]
A Head-to-Head Comparison: 5-Aza-4'-thio-2'-deoxycytidine vs. 5-azacytidine in Epigenetic Cancer Therapy
For researchers, scientists, and drug development professionals, the landscape of epigenetic cancer therapy is continually evolving. Two prominent DNA methyltransferase (DNMT) inhibitors, 5-Aza-4'-thio-2'-deoxycytidine (Aza-TdC) and 5-azacytidine (5-Aza-CR), are at the forefront of this evolution. This guide provides an objective, data-driven comparison of these two nucleoside analogs, summarizing their mechanisms, efficacy, and safety profiles to inform preclinical and clinical research decisions.
At a fundamental level, both 5-Aza-TdC and 5-azacytidine function by inhibiting DNA methyltransferases, enzymes that are often dysregulated in cancer, leading to the silencing of tumor suppressor genes. By reversing this hypermethylation, these agents can reactivate gene expression and halt tumor progression. However, key structural and pharmacological differences between the two compounds result in distinct biological activities and clinical potential.
Chemical Structure and Mechanism of Action: A Tale of Two Analogs
5-azacytidine is a ribonucleoside analog of cytidine, meaning it possesses a ribose sugar backbone. This allows for its incorporation into both RNA and DNA. Its incorporation into RNA can lead to the disassembly of polyribosomes and inhibition of protein synthesis. However, its primary anti-cancer effect is attributed to its incorporation into DNA, where it covalently traps DNMTs, leading to their degradation and subsequent DNA hypomethylation.[1]
In contrast, this compound is a deoxycytidine analog, featuring a deoxyribose sugar where the 4'-oxygen is replaced by sulfur. This thio-modification enhances its chemical stability and influences its metabolic pathway. As a deoxycytidine analog, Aza-TdC is preferentially incorporated into DNA, making it a more direct and potent inhibitor of DNMT1.[2][3] This targeted action is believed to contribute to its improved therapeutic index.[3]
Comparative Efficacy: In Vitro Cytotoxicity
Quantitative analysis of the half-maximal inhibitory concentration (IC50) reveals the superior potency of this compound across a range of cancer cell lines.
| Cell Line | Cancer Type | This compound IC50 (µM) | 5-azacytidine IC50 (µM) |
| Leukemia | |||
| CCRF-CEM | Acute Lymphoblastic Leukemia | 0.2 | 2.01 |
| KG1a | Acute Myeloid Leukemia | 0.06 | Not Reported |
| MOLT4 | Acute Lymphoblastic Leukemia | Not Reported | 16.51 (24h), 13.45 (48h) |
| Jurkat | Acute T-cell Leukemia | Not Reported | 12.81 (24h), 9.78 (48h) |
| Solid Tumors | |||
| NCI-H23 | Lung Carcinoma | 4.5 | Not Reported |
| HCT-116 | Colon Carcinoma | 58 | 2.18 (24h), 1.98 (48h) |
| IGROV-1 | Ovarian Carcinoma | 36 | Not Reported |
Note: IC50 values are compiled from multiple sources and experimental conditions may vary. Direct comparison is most accurate for cell lines tested in the same study.
The data clearly indicates that this compound exhibits significantly lower IC50 values in leukemia cell lines compared to 5-azacytidine, suggesting greater potency. For instance, in the CCRF-CEM cell line, the IC50 of Aza-TdC is approximately 10-fold lower than that of 5-azacytidine.
Pharmacokinetics and Bioavailability: A Key Advantage for Aza-TdC
A critical differentiator between the two compounds lies in their pharmacokinetic profiles, particularly their oral bioavailability. 5-azacytidine has notoriously low oral bioavailability, estimated to be less than 20%, due to its instability in the acidic environment of the stomach and rapid metabolism.[1] This necessitates intravenous or subcutaneous administration, which can be burdensome for patients.
Conversely, this compound has been developed as an orally bioavailable agent, a significant advancement for patient convenience and potential for long-term, low-dose maintenance therapies.[2][4] This improved oral availability is attributed to its enhanced chemical stability.
In Vivo Efficacy and Toxicity
Preclinical studies in mouse xenograft models have demonstrated the in vivo efficacy of this compound in various cancers. Importantly, these studies have also highlighted its favorable safety profile, with a wider therapeutic window compared to 5-azacytidine and decitabine (5-aza-2'-deoxycytidine).[3] Aza-TdC has been shown to be less toxic at doses that are equally effective in depleting DNMT1.[3]
A phase I clinical trial (NCT03366116) of oral this compound in patients with advanced solid tumors has been completed. The study established a maximum tolerated dose and demonstrated a manageable safety profile, with myelosuppression being the most common dose-limiting toxicity.[5]
Experimental Protocols
For researchers looking to replicate or build upon these findings, detailed experimental protocols are essential.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., HCT-116, CCRF-CEM)
-
Complete culture medium
-
96-well plates
-
This compound and 5-azacytidine
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of this compound and 5-azacytidine in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of DMSO or other solvent used to dissolve the drugs).
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plates for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
DNMT1 Depletion (Western Blot) Assay
This technique is used to detect and quantify the amount of DNMT1 protein in cell lysates.
Materials:
-
Cancer cell lines
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against DNMT1
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound or 5-azacytidine for the desired time. Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against DNMT1 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of DNMT1 protein.
Conclusion
This compound represents a significant advancement in the development of DNMT inhibitors. Its superior potency, oral bioavailability, and improved therapeutic index compared to 5-azacytidine make it a highly promising candidate for the treatment of various cancers. The targeted delivery to DNA and more selective depletion of DNMT1 likely contribute to its enhanced efficacy and reduced toxicity. Further clinical investigation is warranted to fully elucidate its therapeutic potential in a broader range of malignancies. This guide provides a foundational comparison to aid researchers in designing future studies and advancing the field of epigenetic cancer therapy.
References
- 1. Phase I Study of Oral Azacitidine in Myelodysplastic Syndromes, Chronic Myelomonocytic Leukemia, and Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. texaschildrens.org [texaschildrens.org]
- 3. researchgate.net [researchgate.net]
- 4. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 5. bosterbio.com [bosterbio.com]
A Comparative Guide to the Antitumor Activity of Aza-T-dCyd and T-dCyd in Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical and clinical antitumor activities of two novel nucleoside analogs, 5-aza-4'-thio-2'-deoxycytidine (aza-T-dCyd) and 4'-thio-2'-deoxycytidine (T-dCyd), in the context of solid tumors. Both agents are potent inhibitors of DNA methyltransferase 1 (DNMT1), a key enzyme in epigenetic regulation, but exhibit distinct pharmacological profiles.
Executive Summary
Aza-T-dCyd and T-dCyd are next-generation DNA hypomethylating agents designed to overcome the limitations of earlier drugs like decitabine (5-aza-2'-deoxycytidine).[1] Preclinical data consistently demonstrate that aza-T-dCyd is a more potent antitumor agent than T-dCyd in various solid tumor models.[2] In vitro, aza-T-dCyd exhibits 3- to 4-fold greater cytotoxicity in solid tumor cell lines.[2] In vivo studies in pediatric cancer xenografts have shown aza-T-dCyd to be generally more active than T-dCyd.[2] Both compounds are currently in Phase I clinical trials for patients with advanced solid tumors.[3][4]
Mechanism of Action: DNMT1 Depletion
Both aza-T-dCyd and T-dCyd exert their primary antitumor effect by targeting DNA methyltransferase 1 (DNMT1).[1][5] DNMT1 is a maintenance methyltransferase crucial for preserving DNA methylation patterns during cell division.[1] Aberrant hypermethylation of tumor suppressor genes is a common epigenetic event in cancer, leading to their silencing.
The proposed mechanism involves the incorporation of these cytidine analogs into DNA during replication. Once incorporated, they form a covalent bond with DNMT1, trapping the enzyme and leading to its degradation.[5] This depletion of DNMT1 results in passive demethylation of the genome in subsequent replication cycles, leading to the re-expression of silenced tumor suppressor genes and subsequent inhibition of tumor growth.[5] Data suggests a correlation between the antitumor activity of both aza-T-dCyd and T-dCyd in solid tumor xenograft models and decreased levels of DNMT1.[5]
Comparative In Vitro Cytotoxicity
Studies have consistently shown that aza-T-dCyd is more potent than T-dCyd in vitro across a range of solid tumor cell lines. After a 7-day exposure, aza-T-dCyd was found to be 3- to 4-fold more potent than T-dCyd in 10 solid tumor cell lines, with mean IC50 values of 1.2 µM and 3.7 µM, respectively.[2][6]
| Cell Line | Tumor Type | aza-T-dCyd IC50 (µM) | T-dCyd IC50 (µM) | Fold Difference |
| Solid Tumor Panel (10 lines) | Various | 1.2 (mean) | 3.7 (mean) | ~3.1 |
Data summarized from Teicher et al., 2019.[2]
Comparative In Vivo Antitumor Activity in Solid Tumor Xenografts
The superior antitumor activity of aza-T-dCyd has also been observed in in vivo preclinical models. In pediatric patient-derived xenograft (PDX) models, aza-T-dCyd generally demonstrated greater efficacy than T-dCyd.[2] While both compounds showed modest activity in Ewing sarcoma and rhabdomyosarcoma models, a significant difference was observed in an osteosarcoma model (OS-9), where aza-T-dCyd nearly quadrupled the median survival of mice compared to a doubling with T-dCyd.[2][3][6]
| Xenograft Model | Tumor Type | T-dCyd Treatment Outcome | aza-T-dCyd Treatment Outcome |
| Ewing Sarcoma (4 models) | Pediatric Sarcoma | Modest Activity | Modest Activity |
| Rhabdomyosarcoma (4 models) | Pediatric Sarcoma | Modest Activity | Modest Activity |
| Osteosarcoma (5 of 6 models) | Pediatric Sarcoma | Modest Activity | Modest Activity |
| OS-9 Osteosarcoma | Pediatric Sarcoma | Median survival doubled (42 days) | Median survival increased nearly 4-fold (84 days) |
Data summarized from Teicher et al., 2018, 2019.[2][3]
Clinical Development in Solid Tumors
Both aza-T-dCyd and T-dCyd have progressed to Phase I clinical trials to evaluate their safety, tolerability, and maximum tolerated dose (MTD) in patients with advanced solid tumors.[3][4]
Aza-T-dCyd (NCT03366116):
-
Design: Patients receive oral aza-T-dCyd once daily for 5 days a week for 2 weeks, followed by a one-week rest, in 21-day cycles.[3][7]
-
Status: As of January 2021, 18 patients with solid tumors had been enrolled, and an MTD of 32 mg was determined.[3] Of 14 evaluable patients, 11 achieved stable disease as their best response.[3]
T-dCyd (NCT02423057):
-
Design: Patients receive oral T-dCyd on the same 5-days-on, 2-days-off schedule for two weeks within a 21-day cycle.[4][8]
-
Status: The trial is designed to establish the safety, tolerability, and MTD in patients with refractory solid tumors.[4][8]
Experimental Protocols
In Vitro Cytotoxicity Assay (General Protocol based on MTT Assay)
This protocol describes a general method for determining the cytotoxic effects of aza-T-dCyd and T-dCyd on solid tumor cell lines.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of aza-T-dCyd and T-dCyd in culture medium. Replace the medium in the wells with the drug-containing medium and incubate for 72-96 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values.
In Vivo Solid Tumor Xenograft Study (General Protocol)
This protocol outlines a general procedure for evaluating the antitumor activity of aza-T-dCyd and T-dCyd in a mouse xenograft model.
-
Cell Preparation: Harvest and resuspend tumor cells in a suitable medium, such as a mixture of PBS and Matrigel.
-
Tumor Implantation: Subcutaneously inject 1-10 million cells into the flank of immunodeficient mice (e.g., nude or NSG mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week.
-
Randomization and Treatment: When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups. Administer aza-T-dCyd, T-dCyd, or vehicle control according to the specified dose and schedule (e.g., oral gavage, intraperitoneal injection).
-
Efficacy Endpoints: Continue treatment and tumor monitoring. Primary endpoints may include tumor growth inhibition and overall survival.
-
Tissue Collection: At the end of the study, tumors can be excised for further analysis, such as Western blotting for DNMT1 levels.
Western Blot for DNMT1 (General Protocol)
This protocol provides a general method for detecting DNMT1 protein levels in tumor cells or tissues.
-
Protein Extraction: Lyse cells or homogenize tumor tissue in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on a 4-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against DNMT1 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin or GAPDH.
Conclusion
Based on the available preclinical data, aza-T-dCyd demonstrates superior antitumor activity compared to T-dCyd in solid tumor models, both in vitro and in vivo. This is evidenced by its lower IC50 values in cytotoxicity assays and more pronounced survival benefits in xenograft studies. Both compounds act through the targeted depletion of DNMT1, offering a promising epigenetic-based therapeutic strategy. The ongoing Phase I clinical trials will provide crucial insights into the safety, tolerability, and preliminary efficacy of these agents in patients with advanced solid tumors, ultimately determining their future role in cancer therapy.
References
- 1. 5-Aza-4′-thio-2′-deoxycytidine, a New Orally Bioavailable Nontoxic “Best-in-Class”: DNA Methyltransferase 1–Depleting Agent in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. F-aza-T-dCyd (NSC801845), a novel cytidine analog, in comparative cell culture and xenograft studies with the clinical candidates T-dCyd, F-T-dCyd and aza-T-dCyd - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubcompare.ai [pubcompare.ai]
- 4. pubcompare.ai [pubcompare.ai]
- 5. About 2 — Nanopharmaceutics, Inc. [nanopharmaceutics.com]
- 6. methylation.net [methylation.net]
- 7. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 8. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
Confirming DNA Hypomethylation: A Comparative Guide to Bisulfite Sequencing After Treatment
For researchers, scientists, and drug development professionals, confirming the efficacy of treatments designed to induce DNA hypomethylation is a critical step in understanding drug mechanism and therapeutic potential. Bisulfite sequencing stands as the gold-standard for single-nucleotide resolution analysis of DNA methylation. This guide provides a comparative overview of bisulfite sequencing methodologies and alternative approaches, supported by experimental data, to validate treatment-induced DNA hypomethylation.
This guide will delve into the experimental protocols for various bisulfite sequencing techniques, present quantitative data from studies utilizing demethylating agents, and compare these methods to alternative approaches for measuring DNA methylation.
Comparing Bisulfite Sequencing Methods for Hypomethylation Analysis
Whole-Genome Bisulfite Sequencing (WGBS), Reduced Representation Bisulfite Sequencing (RRBS), and Targeted Bisulfite Sequencing each offer distinct advantages and limitations for confirming DNA hypomethylation. The choice of method often depends on the specific research question, available budget, and the genomic regions of interest.
| Method | Description | Advantages | Disadvantages |
| Whole-Genome Bisulfite Sequencing (WGBS) | Sequences the entire genome after bisulfite conversion, providing a comprehensive view of methylation changes.[1] | - Unbiased, genome-wide coverage.[2] - Identifies novel differentially methylated regions. | - High cost. - Requires significant sequencing depth and data storage.[3] - Data analysis can be complex. |
| Reduced Representation Bisulfite Sequencing (RRBS) | Uses restriction enzymes to enrich for CpG-rich regions of the genome prior to bisulfite treatment and sequencing.[1][4][5] | - Cost-effective compared to WGBS.[3][4] - Focuses on functionally relevant genomic regions like promoters and CpG islands.[5] - Requires less input DNA than WGBS.[3][4] | - Provides limited coverage of CpG-poor regions. - May miss differentially methylated regions outside of enzyme recognition sites. |
| Targeted Bisulfite Sequencing | Focuses on specific genes or genomic regions of interest, which are amplified by PCR after bisulfite conversion. | - Highly cost-effective for validating specific hypotheses. - Achieves very high sequencing depth for targeted regions. - Requires minimal input DNA. | - Only provides information on the pre-selected regions. - Primer design for bisulfite-converted DNA can be challenging.[6] |
Quantitative Analysis of Treatment-Induced Hypomethylation
The following tables summarize quantitative data from studies that used bisulfite sequencing and other methods to confirm DNA hypomethylation after treatment with demethylating agents such as 5-azacytidine, decitabine, and zebularine.
Table 1: Genome-Wide Hypomethylation Induced by 5-Azacytidine and Zebularine in Arabidopsis thaliana
Data from whole-genome bisulfite sequencing analysis of seedlings treated for 10 days.[7][8]
| Treatment | Concentration (µM) | CG Methylation (%) | CHG Methylation (%) | CHH Methylation (%) |
| Control | 0 | 23.8 | 6.7 | 2.0 |
| 5-Azacytidine | 25 | 10.1 | 1.8 | 1.1 |
| 50 | 5.3 | 0.8 | 0.8 | |
| 100 | 2.2 | 0.4 | 0.6 | |
| Zebularine | 25 | 14.5 | 3.1 | 1.4 |
| 50 | 10.0 | 1.9 | 1.1 | |
| 100 | 5.6 | 1.0 | 0.8 |
Table 2: Gene-Specific Hypomethylation of the p16 Gene in T24 Bladder Cancer Cells
Data from bisulfite genomic sequencing of the p16 5' region after continuous treatment with zebularine.[9]
| Treatment | Duration | Total Methylation (%) |
| Untreated Control | - | 89 |
| Zebularine (100 µM) | 40 days | 12 |
Table 3: LINE-1 Hypomethylation in Cancer Cell Lines Treated with Decitabine
Data from pyrosequencing analysis of LINE-1 repetitive elements, a surrogate for global methylation, after a 24-hour treatment.[10][11]
| Cell Line | Treatment | LINE-1 Methylation (%) | % Decrease |
| T24 (Bladder Cancer) | Control | 37.3 ± 3.6 | - |
| Decitabine (1µM) | 27.9 ± 4.0 | 9.5 | |
| HCT116 (Colon Cancer) | Control | 57.2 ± 5.4 | - |
| Decitabine (1µM) | 35.5 ± 2.8 | 21.6 |
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the key experimental workflows and a simplified representation of how demethylating agents impact DNA methylation and gene expression.
References
- 1. MeDIP-seq vs. RRBS vs. WGBS - CD Genomics [cd-genomics.com]
- 2. DNA Methylation: Bisulfite Sequencing Workflow — Epigenomics Workshop 2025 1 documentation [nbis-workshop-epigenomics.readthedocs.io]
- 3. Empirical comparison of reduced representation bisulfite sequencing and Infinium BeadChip reproducibility and coverage of DNA methylation in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How does RRBS compare to other DNA methylation techniques? | AAT Bioquest [aatbio.com]
- 5. Bioinformatics Basics: The Comparison Between RRBS Data Analysis and WGBS Data Analysis - CD Genomics [bioinfo.cd-genomics.com]
- 6. epigenie.com [epigenie.com]
- 7. biorxiv.org [biorxiv.org]
- 8. A Comparative Analysis of 5-Azacytidine- and Zebularine-Induced DNA Demethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Continuous Zebularine Treatment Effectively Sustains Demethylation in Human Bladder Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LINE-1 Methylation in Plasma DNA as a Biomarker of Activity of DNA Methylation Inhibitors in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Unmasking the Mutagenic Footprint of 5-Aza-4'-thio-2'-deoxycytidine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the DNA methyltransferase inhibitor (DNMTi) 5-Aza-4'-thio-2'-deoxycytidine (ATdC) with other nucleoside analog alternatives. We delve into the distinct mutagenic signature of ATdC and present supporting experimental data to inform preclinical and clinical research decisions.
At a Glance: Mutagenic Signatures of DNMT Inhibitors
Recent studies utilizing whole-exome sequencing (WES) have revealed a highly specific mutagenic signature associated with ATdC treatment. This signature is characterized by a predominance of C>G transversions occurring within the 5'-NCG-3' trinucleotide context.[1] This distinct pattern of mutations has been observed in both murine models and human cell lines, raising important considerations for the therapeutic application of this compound.[1][2]
| Compound | Primary Mutagenic Signature | Context Specificity | Supporting Evidence |
| This compound (ATdC) | C>G Transversions | 5'-NCG-3' | Whole-exome sequencing in murine models and human cell lines.[1][2] |
| Decitabine (5-aza-2'-deoxycytidine) | C>G Transversions | 5'-NCG-3' | WES in murine and human cell lines.[3][4][5] |
| Azacitidine (5-azacytidine) | C>G Transversions | 5'-NCG-3' | WES in murine and human cell lines.[3][4][5] |
| Zebularine | Not well-defined, may have some mutagenic potential. | Not specified | Limited data on specific mutational signature; some studies suggest potential for mutations.[6][7] |
| Guadecitabine (SGI-110) | Not well-defined | Not specified | Limited public data on a specific, drug-induced mutational signature. |
Performance Comparison: In Vitro Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various DNMT inhibitors across different leukemia cell lines. This data provides a comparative measure of their potency.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound (ATdC) | MOLM-13 | Not explicitly found | - |
| SKM-1 | Not explicitly found | - | |
| Decitabine (5-aza-2'-deoxycytidine) | TF-1 | < 0.05 | [8] |
| U937 | < 0.05 | [8] | |
| Raji | < 0.05 | [8] | |
| HEL | < 0.05 | [8] | |
| ML-1 | 0.05 - 0.4 | [8] | |
| HL-60 | 0.05 - 0.4 | [8] | |
| K562 | 0.05 - 0.4 | [8] | |
| Azacitidine (5-azacytidine) | KG-1a | ~1.0 - 5.0 | [9][10] |
| THP-1 | ~1.0 - 5.0 | [9] | |
| HL-60 | ~1.0 - 5.0 | [10] | |
| MOLM-13 | ~40 | [11] | |
| SKM-1 | Not specified | [11] |
Experimental Protocols
Whole-Exome Sequencing for Mutational Signature Analysis
This protocol outlines the key steps involved in identifying the mutagenic signature of a compound using whole-exome sequencing.
-
Cell Culture and Drug Treatment:
-
Culture human or murine cell lines under standard conditions.
-
Expose cells to the desired concentration of the DNMT inhibitor (e.g., ATdC, decitabine) or vehicle control for a specified duration (e.g., 72 hours).
-
Isolate single-cell clones to allow for the accumulation of mutations.
-
-
Genomic DNA Extraction:
-
Harvest cells and extract high-quality genomic DNA using a commercially available kit (e.g., DNeasy Blood & Tissue Kit, Qiagen).
-
Quantify and assess the purity of the extracted DNA.
-
-
Library Preparation and Exome Capture:
-
Prepare sequencing libraries from the genomic DNA. This typically involves DNA fragmentation, end-repair, A-tailing, and adapter ligation.[12][13]
-
Perform exome enrichment using a commercially available kit (e.g., Agilent SureSelect, Illumina TruSeq Exome). This step utilizes biotinylated probes to capture the protein-coding regions of the genome.[13][14][15]
-
-
Next-Generation Sequencing:
-
Sequence the captured exome libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
-
Bioinformatic Analysis:
-
Align the sequencing reads to the reference genome.
-
Call somatic mutations (single nucleotide variants and small insertions/deletions) in the drug-treated samples compared to the vehicle-treated controls.
-
Analyze the mutational spectrum and context to identify the specific mutational signature of the compound. This involves classifying mutations by base change (e.g., C>G) and the flanking nucleotides.
-
DNMT1 Activity/Inhibition Assay (EpiQuik™ Kit)
This protocol describes a colorimetric assay to measure the in vitro activity and inhibition of DNMT1.[16][17][18][19][20]
-
Reagent Preparation:
-
Prepare all buffers and reagents as per the kit manufacturer's instructions.[16] This includes the wash buffer, assay buffer, and the S-adenosylmethionine (SAM) solution.
-
-
Assay Setup:
-
Add assay buffer and SAM to the wells of the microplate.
-
Add the purified DNMT1 enzyme or nuclear extract containing DNMT1 to the appropriate wells.
-
For inhibition assays, add the test compound (e.g., ATdC) at various concentrations to the designated wells. Include a positive control (DNMT1 without inhibitor) and a blank (no enzyme).
-
-
Enzymatic Reaction:
-
Incubate the plate at 37°C for 60-90 minutes to allow the methylation reaction to occur.
-
-
Detection:
-
Wash the wells to remove unbound reagents.
-
Add the capture antibody, which specifically binds to the methylated DNA substrate. Incubate at room temperature.
-
Wash the wells and add the detection antibody. Incubate at room temperature.
-
Add the developing solution and incubate until a blue color develops.
-
Stop the reaction with the stop solution, which will turn the color to yellow.
-
-
Data Analysis:
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
Calculate the percentage of DNMT1 inhibition for each concentration of the test compound by comparing the absorbance to the positive control.
-
Visualizing the Mechanisms
Signaling Pathway of this compound
References
- 1. The DNA Methyltransferase Inhibitor this compound Induces C>G Transversions and Acute Lymphoid Leukemia Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound induces C>G transversions in a specific trinucleotide context and leads to acute lymphoid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-Azacytidine and decitabine induce C > G transversions in both murine and human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 5-Azacytidine and decitabine induce C > G transversions in both murine and human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scite.ai [scite.ai]
- 8. Mechanisms of resistance to 5-aza-2′-deoxycytidine in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. idtdna.com [idtdna.com]
- 14. Principles and Workflow of Whole Exome Sequencing - CD Genomics [cd-genomics.com]
- 15. Whole Exome Sequencing | Detect exonic variants [illumina.com]
- 16. epigentek.com [epigentek.com]
- 17. epigentek.com [epigentek.com]
- 18. epigentek.com [epigentek.com]
- 19. epigentek.com [epigentek.com]
- 20. epigentek.com [epigentek.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 5-Aza-4'-thio-2'-deoxycytidine
For Immediate Implementation by Laboratory Personnel
The proper disposal of 5-Aza-4'-thio-2'-deoxycytidine, a potent DNA methyltransferase I (DNMT1) inhibitor, is critical to ensure the safety of laboratory personnel and to prevent environmental contamination.[1][2][3] As a member of the azanucleoside analog class of compounds, it should be handled as a hazardous cytotoxic agent.[4][5][6] Adherence to established protocols for cytotoxic waste is mandatory. This guide provides essential, step-by-step procedures for the safe disposal of this compound.
I. Immediate Safety and Handling Precautions
Personnel handling this compound must be trained in the correct procedures for managing cytotoxic drugs.[7] Always consult the material safety data sheet (MSDS) before handling.
Personal Protective Equipment (PPE): A comprehensive set of PPE is required to prevent accidental exposure. This includes:
-
Impermeable body covering
-
Shoe covers
-
Double latex gloves
-
Safety goggles
-
Approved HEPA respirator
Work Area Preparation:
-
All handling of the compound, including preparation and disposal, should be conducted in a designated area, preferably within a certified chemical fume hood or biological safety cabinet.
-
Ensure a cytotoxic spill kit is readily available.[7]
Emergency Procedures:
-
In case of skin contact, wash the affected area immediately and thoroughly with soap and water.
-
For eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.
-
In the event of a spill, evacuate the area and follow the established spill cleanup protocol for cytotoxic agents.
II. Quantitative Data Summary
The following table summarizes key quantitative information for this compound.
| Property | Value | Source |
| Molecular Formula | C₈H₁₂N₄O₃S | [2] |
| Molecular Weight | 244.27 g/mol | [2] |
| Storage (Powder) | 2 years at -20°C | [2] |
| Storage (in DMSO) | 2 weeks at 4°C, 6 months at -80°C | [2] |
III. Step-by-Step Disposal Protocol
All waste generated from the use of this compound must be treated as hazardous chemical waste and disposed of in accordance with all applicable federal, state, and local regulations.[7][8]
Step 1: Waste Segregation
-
At the point of generation, segregate all waste contaminated with this compound from other laboratory waste streams.
-
This includes unused or expired product, solutions, contaminated labware (e.g., pipette tips, tubes, flasks), and contaminated PPE.
Step 2: Containment of Solid Waste
-
Non-Sharp Solid Waste: Place items such as contaminated gloves, gowns, and bench paper into a designated, leak-proof, and clearly labeled "Cytotoxic Waste" or "Chemotherapeutic Waste" bag. This is typically a yellow bag.
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be placed directly into a rigid, puncture-resistant, and leak-proof sharps container specifically designated for cytotoxic sharps.[7] These containers are often color-coded (e.g., yellow) and must be clearly labeled. Do not recap, crush, or clip needles.[7]
Step 3: Containment of Liquid Waste
-
Collect all liquid waste containing this compound in a dedicated, leak-proof, and shatter-resistant container with a secure screw-top cap.
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Do not dispose of liquid waste down the drain.[9]
Step 4: Decontamination of Work Surfaces
-
Thoroughly decontaminate all work surfaces and equipment after handling the compound.
-
Use an appropriate decontamination solution, followed by a rinse with water.
-
All cleaning materials (e.g., absorbent pads, wipes) must be disposed of as cytotoxic solid waste.
Step 5: Final Packaging and Labeling for Disposal
-
Once the primary waste containers (bags, sharps containers, liquid waste bottles) are full, seal them securely.
-
Place sealed cytotoxic waste bags into a secondary, rigid, and leak-proof container, often a labeled box.[9]
-
Ensure all containers are clearly labeled with "Chemotherapeutic Waste" and any other labels required by your institution's environmental health and safety (EHS) office.[9]
Step 6: Waste Pickup and Disposal
-
Store the prepared waste containers in a designated, secure area until they are collected by your institution's EHS or a licensed hazardous waste contractor.
-
Never dispose of cytotoxic waste in regular trash or biohazard bags.[9]
IV. Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
- 1. glpbio.com [glpbio.com]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. 5-Aza-4′-thio-2′-deoxycytidine, a New Orally Bioavailable Nontoxic “Best-in-Class”: DNA Methyltransferase 1–Depleting Agent in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a New Orally Bioavailable Nontoxic "Best-in-Class": DNA Methyltransferase 1-Depleting Agent in Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 9. safety.pitt.edu [safety.pitt.edu]
Comprehensive Safety and Handling Guide for 5-Aza-4'-thio-2'-deoxycytidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of 5-Aza-4'-thio-2'-deoxycytidine, a potent cytotoxic agent and DNA methyltransferase I (DNMT1) inhibitor. Adherence to these procedures is critical to minimize exposure risk and ensure a safe laboratory environment.
I. Immediate Safety and Hazard Information
This compound is classified as a hazardous substance with cytotoxic properties.[1] As an antineoplastic agent, it is known to inhibit cell growth and can affect both cancerous and non-cancerous cells.[2] Direct contact can cause skin and eye irritation, and entry into the bloodstream through cuts or abrasions may lead to systemic toxic effects.[1] Due to its mechanism of action, it should be handled with the same precautions as other chemotherapy drugs.
Key Hazards:
-
Cytotoxic: Harmful to cells.
-
Irritant: Can cause skin, eye, and respiratory system irritation.[1]
-
Potential for Systemic Effects: Harmful if swallowed or absorbed into the bloodstream.[1]
II. Personal Protective Equipment (PPE)
Consistent with guidelines for handling cytotoxic medications, a comprehensive PPE protocol is mandatory.[2][3][4] There is no safe level of exposure to cytotoxic compounds.[4] The following table summarizes the required PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Gloves | Double pair of powder-free, chemotherapy-tested nitrile gloves.[2][3][5] | Prevents skin contact and absorption. Double gloving provides an additional barrier in case of a breach in the outer glove. |
| Gown | Disposable, impervious, long-sleeved gown that closes in the back.[2][4] | Protects skin and personal clothing from contamination. |
| Eye & Face Protection | Safety goggles and a full face shield.[2][3][4] | Protects against splashes and aerosols to the eyes and face. |
| Respiratory Protection | Fit-tested NIOSH-certified N95 or higher-level respirator.[2][4] | Minimizes the risk of inhaling airborne particles, especially when handling the powdered form. |
| Additional Protection | Disposable hair cover and two pairs of shoe covers.[3][4] | Prevents contamination of hair and personal footwear. |
III. Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the procedural steps for the safe handling of this compound from preparation to administration in a research setting.
A. Preparation and Reconstitution:
-
Designated Area: All handling of this compound, including weighing and reconstitution, must be conducted in a designated area, such as a certified Class II Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator (CACI).
-
Donning PPE: Before entering the designated area, don all required PPE as specified in the table above.
-
Surface Preparation: Cover the work surface with a disposable, absorbent, and plastic-backed preparation mat.[5]
-
Reconstitution:
-
If working with a powdered form, handle with extreme care to avoid aerosolization.
-
When dissolving the compound, for example in DMSO, do so slowly and carefully to prevent splashing.[6]
-
Stock solutions should be prepared and aliquoted for storage at -20°C or -80°C to maintain stability and minimize repeated handling.[7][8][9]
-
B. Experimental Use:
-
Cell Culture and Animal Studies: When treating cell cultures or administering the compound to animals, maintain all PPE.
-
Labeling: Clearly label all solutions and experimental materials containing this compound with "Cytotoxic Hazard."
-
Transport: When moving the compound or its solutions outside of the designated handling area, use a sealed, leak-proof secondary container.
IV. Disposal Plan
All materials that come into contact with this compound must be disposed of as cytotoxic waste.[2]
A. Waste Segregation:
-
Sharps: Needles, syringes, and other contaminated sharps must be placed directly into a designated, puncture-resistant sharps container labeled "Cytotoxic Waste."[1]
-
Solid Waste: All contaminated solid waste, including gloves, gowns, prep mats, and vials, must be placed in a clearly labeled, leak-proof cytotoxic waste bag or container.[2]
-
Liquid Waste: Unused solutions and contaminated liquid media should be collected in a designated, sealed, and labeled hazardous waste container. Do not dispose of liquid cytotoxic waste down the drain.
B. Decontamination:
-
Following any procedure, decontaminate all surfaces in the work area with an appropriate cleaning agent.
-
In case of a spill, cordon off the area immediately.[10] Use a chemotherapy spill kit and follow established institutional procedures for cytotoxic spill cleanup. All materials used for cleanup must be disposed of as cytotoxic waste.[10]
V. Workflow Visualization
The following diagram illustrates the standard operational workflow for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. aupe.org [aupe.org]
- 3. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. halyardhealth.com [halyardhealth.com]
- 5. cleanroomsuppliesltd.com [cleanroomsuppliesltd.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. This compound Datasheet DC Chemicals [dcchemicals.com]
- 10. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
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試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
